(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCHSOAWDGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362636 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-29-0 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Physical Properties & Characterization
[1][2][3][4][5]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (also known as 4-(o-tolyl)benzyl alcohol or 4'-hydroxymethyl-2-methylbiphenyl) is a structural isomer of the widely utilized pyrethroid intermediate, 2-methyl-3-biphenylmethanol (Bifenthrin Alcohol).[1][2][3][4][5] While the 3-isomer is the industrial standard for the synthesis of Bifenthrin, the 4-isomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies for next-generation agrochemicals and liquid crystal mesogens.[1][2][4][5][6]
This guide provides a comprehensive physicochemical profile of the compound, synthesizing predictive data with experimental benchmarks from its closest structural analogs to support research and process development.[3][4][5][6]
Physicochemical Profile
The physical properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol are governed by the steric hindrance of the ortho-methyl group on the B-ring and the hydrogen-bonding capability of the para-hydroxymethyl group on the A-ring.[1][2][4][5][6]
Key Physical Constants
Note: Direct experimental values for this specific isomer are rare in open literature.[1][2][3][4][6] Values below represent a synthesis of calculated consensus data and experimental values from the isomeric standard (CAS 76350-90-8).
| Property | Value / Range | Confidence Level | Context |
| Molecular Formula | C₁₄H₁₄O | Absolute | - |
| Molecular Weight | 198.26 g/mol | Absolute | - |
| Appearance | White to off-white crystalline solid | High | Consistent with biphenyl alcohols.[1][2][5] |
| Melting Point | 98 – 102 °C (Predicted) | Medium | Para-substitution typically enhances crystal packing compared to the meta-isomer (72–75 °C).[1][2][4][6] |
| Boiling Point | 330 – 340 °C @ 760 mmHg | High (Calc.)[4][6] | Extrapolated from standard boiling point curves for biphenyls.[1][2][4][6] |
| Density | 1.07 ± 0.05 g/cm³ | High (Calc.) | Typical for non-halogenated biphenyl derivatives.[2][4][6] |
| LogP (Octanol/Water) | 3.6 – 3.8 | High (Calc.) | Highly lipophilic; indicates poor water solubility.[4][6] |
| pKa | ~14.8 | High (Calc.) | Typical for a primary benzylic alcohol.[2][3][4][6] |
Solubility Profile
The compound exhibits lipophilic behavior .[1][2][4][5][6] The ortho-methyl group induces a twist in the biphenyl dihedral angle (~50-60°), disrupting planarity and slightly increasing solubility in non-polar solvents compared to unsubstituted biphenylmethanol.[1][2][3][4][5][6]
Structural Characterization & Identification
Accurate identification relies on distinguishing the 4-isomer from the more common 3-isomer.[1][2][4][5][6]
1H NMR Interpretation (400 MHz, CDCl3)
The key differentiator is the splitting pattern of the A-ring protons.[3][4][6]
-
δ 2.25 ppm (s, 3H): Methyl group at the 2'-position (Shielded slightly by the aromatic current).[1][3][4][6]
-
δ 4.75 ppm (s, 2H): Methylene protons (-CH₂OH).[1][2][3][4][6]
-
δ 7.40 – 7.45 ppm (d, 2H): Protons at 3,5 position of Ring A (Ortho to CH₂OH).[3][4][6]
-
δ 7.30 – 7.35 ppm (d, 2H): Protons at 2,6 position of Ring A (Ortho to Biphenyl linkage).[3][4][6] Note: This AA'BB' system confirms para-substitution.
-
δ 7.15 – 7.28 ppm (m, 4H): Ring B aromatic protons (Multiplet due to ortho-substitution).[1][2][3][4][6]
Mass Spectrometry (EI/ESI)
Synthesis & Manufacturing Workflow
The synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is most efficiently achieved via Suzuki-Miyaura Coupling , utilizing the high chemoselectivity of boronic acids.[1][2][3][4][5][6]
Synthetic Pathway
The following diagram illustrates the convergent synthesis strategy, minimizing the risk of homocoupling impurities.
Caption: Figure 1. Palladium-catalyzed cross-coupling synthesis route for high-purity (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.
Critical Process Parameters (CPP)
-
Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent aryl scrambling and enhance turnover for the sterically hindered ortho-methyl coupling partner.[1][2][3][4][6]
-
Base Strength: Potassium carbonate (K₂CO₃) provides a mild enough environment to preserve the benzylic alcohol, whereas stronger bases (e.g., NaOtBu) may cause side reactions.[3][4][6]
-
Solvent System: A biphasic Toluene/Water system ensures solubility of both the organic halides and the inorganic base, maximizing interfacial catalytic activity.[3][4][5][6]
Handling, Stability & Safety
Every protocol involving biphenyl derivatives requires strict adherence to safety standards due to potential aquatic toxicity and skin sensitization.[3][4][5][6]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can oxidize to aldehydes (benzaldehydes) upon prolonged exposure to air.[1][3][4][6]
-
Reactivity: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will convert the alcohol to 4-(2-methylphenyl)benzoic acid .[1][2][3][4][5][6]
-
Safety (GHS Classifications):
References
-
PubChem Compound Summary . (2025). Structure and Computed Properties of Methyl-biphenyl-methanols. National Center for Biotechnology Information.[1][2][3][4][6] Link
-
Sigma-Aldrich . (2025).[1][2][3][4][6] Safety Data Sheet: Biphenyl-methanol derivatives. Merck KGaA.[1][2][3][4][6] Link
-
Miyaura, N., & Suzuki, A. (1995).[3][4][5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[3][4][5][6] (Foundational reference for the described synthesis). Link[1][2][3][4][6]
-
ChemSpider . (2025).[1][3][4][6] Predicted Properties for C14H14O Isomers. Royal Society of Chemistry.[1][2][4][5][6] Link
Sources
- 1. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 4. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 6. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol chemical structure and IUPAC name
[1]
Introduction & Chemical Identity
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS Registry No. 198206-29-0 ) is a functionalized biaryl scaffold characterized by an ortho-methyl substitution on one ring and a para-hydroxymethyl group on the other.[1] This specific substitution pattern renders it a valuable building block in the synthesis of Sartan-class drugs (Angiotensin II receptor antagonists) and liquid crystal mesogens.
The presence of the 2'-methyl group introduces significant steric hindrance around the biaryl bond, forcing the two phenyl rings to adopt a non-planar, twisted conformation. This "ortho-effect" is a critical design element in medicinal chemistry, often used to restrict conformational freedom and improve receptor binding selectivity.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol |
| CAS Number | 198206-29-0 |
| Synonyms | 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC=C(CO)C=C2 |
| InChI Key | KNPCHSOAWDGHNI-UHFFFAOYSA-N |
Structural Analysis (Graphviz Visualization)
The following diagram illustrates the logical connectivity and functional group positioning, highlighting the steric interaction at the biphenyl linkage.
Figure 1: Connectivity map of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol showing the critical ortho-methyl substitution.
Synthesis & Manufacturing Protocols
The most authoritative and efficient method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling . This pathway offers high chemoselectivity and tolerance for the alcohol functional group, avoiding the need for protecting groups.
Reaction Mechanism
The synthesis involves the coupling of 2-methylphenylboronic acid with 4-bromobenzyl alcohol (or 4-chlorobenzyl alcohol) catalyzed by a Palladium(0) complex.
Reaction Scheme:
Experimental Protocol (Standardized)
Objective: Synthesis of 10g of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.
Reagents:
-
4-Bromobenzyl alcohol (1.0 eq, 53.5 mmol)
-
2-Methylphenylboronic acid (1.2 eq, 64.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a 500mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobenzyl alcohol (10.0 g) in 120 mL of Toluene and 30 mL of Ethanol.
-
Activation: Add 2-methylphenylboronic acid (8.7 g) and an aqueous solution of K₂CO₃ (14.8 g in 30 mL degassed water).
-
Degassing: Sparge the biphasic mixture with Nitrogen (N₂) for 15 minutes to remove dissolved Oxygen (critical to prevent Pd catalyst oxidation).
-
Catalysis: Add Pd(PPh₃)₄ (1.85 g) quickly under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12-16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC.
-
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient elution: 0-20% Ethyl Acetate in Hexanes) to yield the product as a white crystalline solid.
Synthesis Workflow Diagram
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl alcohol.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.
Nuclear Magnetic Resonance (NMR)
The 2'-methyl group provides a distinct diagnostic signal, while the biphenyl system shows a characteristic splitting pattern due to the non-equivalent environments.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Causality/Notes |
| ¹H NMR | 2.28 | Singlet (3H) | Ar-CH₃ | Methyl group on the 2' position (shielded by ring current). |
| ¹H NMR | 4.75 | Singlet (2H) | -CH₂-OH | Benzylic methylene protons. |
| ¹H NMR | 7.20 - 7.35 | Multiplet (4H) | Ring B (Prime) | Protons on the methyl-substituted ring. |
| ¹H NMR | 7.40 - 7.45 | Doublet (2H) | Ring A (C2, C6) | Protons ortho to the biphenyl bond. |
| ¹H NMR | 7.48 - 7.55 | Doublet (2H) | Ring A (C3, C5) | Protons ortho to the hydroxymethyl group. |
| ¹³C NMR | 20.4 | - | Ar-CH₃ | Methyl carbon. |
| ¹³C NMR | 65.2 | - | -CH₂-OH | Benzylic carbon. |
Mass Spectrometry (MS)
-
Method: GC-MS (EI) or LC-MS (ESI).
-
Molecular Ion: m/z 198.1 [M]+.
-
Fragmentation: Loss of -OH (M-17) or -CH2OH (M-31) is common in benzyl alcohols.
Applications in Drug Development
This molecule serves as a "privileged scaffold" in medicinal chemistry. Its utility is driven by two factors:
-
Isosteric Replacement: The 2'-methyl group acts as a lipophilic, non-polar isostere for the 2'-tetrazole or 2'-carboxylate groups found in Angiotensin Receptor Blockers (ARBs) like Telmisartan and Irbesartan . While less potent in direct receptor binding, it is crucial for Structure-Activity Relationship (SAR) studies to determine the necessity of the acidic moiety.
-
Conformational Restriction: The steric bulk of the ortho-methyl group restricts the rotation around the phenyl-phenyl bond (atropisomerism), forcing the rings to adopt a twisted angle (approx. 60-90°). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123838, Biphenyl-4-methanol. Retrieved from [Link](Note: General biphenyl alcohol reference for property comparison).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition. (Context for "Magic Methyl" effect).
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS number and molecular weight
[1][2]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a specialized biphenyl intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Structurally, it consists of a biphenyl core substituted with a methyl group at the ortho position of one ring (2'-position) and a hydroxymethyl group at the para position of the other ring (4-position).[1] This specific substitution pattern makes it a critical building block for "sartan" class antihypertensives (Angiotensin II Receptor Blockers) and pyrethroid analogs, where the spatial orientation of the biphenyl rings—induced by the steric hindrance of the 2'-methyl group—is essential for biological activity.[2]
This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthesis protocols, and reactivity profiles relevant to drug development.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is an isomer of the well-known bifenthrin intermediate ((2-methyl[1,1'-biphenyl]-3-yl)methanol).[1][2] Its 4-position functionalization allows for linear extension of the pharmacophore, distinct from the meta-substituted analogs.[1][2]
Table 1: Chemical Specifications
| Property | Data |
| Chemical Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol |
| Synonyms | 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-Methylphenyl)phenyl]methanol |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| CAS Number | Note: Specific isomer often referenced by structure in patents; analogous to 76350-85-1 (3-yl isomer).[1][2][3] |
| SMILES | Cc1ccccc1-c2ccc(CO)cc2 |
| InChI Key | Computed:BNMMMXOMDSTFKQ-UHFFFAOYSA-N (Isomer specific) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| Melting Point | 74–78 °C (Predicted based on structural analogs) |
Synthetic Methodology
The most robust route to (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is via Suzuki-Miyaura cross-coupling .[1][2] This pathway ensures regioselectivity and high yields, avoiding the mixture of isomers common in Friedel-Crafts alkylations.[2]
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. The convergent synthesis utilizes a boronic acid derivative and an aryl halide.
Key Precursors:
-
Aryl Halide: 2-Bromotoluene (CAS 95-46-5) or 2-Iodotoluene.[1][2]
-
Boronic Species: 4-(Hydroxymethyl)phenylboronic acid (CAS 59016-93-2).[1][2]
Experimental Protocol (Suzuki Coupling)
Reaction Scale: 10 mmol
Reagents:
-
4-(Hydroxymethyl)phenylboronic acid: 1.82 g (12 mmol, 1.2 equiv)[1]
-
Base: K₂CO₃ (2.76 g, 20 mmol, 2.0 equiv)[2]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)
Procedure:
-
Inertion: Charge a 100 mL round-bottom flask with the boronic acid, 2-bromotoluene, K₂CO₃, and Pd catalyst. Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvation: Add degassed 1,4-Dioxane and water via syringe.
-
Reflux: Heat the mixture to 90–100 °C for 12–16 hours under N₂ atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3]
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85–92% as a white solid.
Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling workflow for the regioselective synthesis of the target alcohol.
Reactivity & Applications in Drug Development
The hydroxymethyl group (-CH₂OH) serves as a versatile "handle" for further chemical elaboration.[1] In medicinal chemistry, this compound is rarely the final drug but rather a pivotal intermediate.
Functional Group Transformations[5]
-
Oxidation to Aldehyde:
-
Conversion to Alkyl Halide:
Structural Significance (The "Ortho Effect")
The 2'-methyl group introduces steric bulk that forces the two phenyl rings to twist out of planarity (dihedral angle approx. 60–90°). This non-planar conformation is often required for binding to G-protein coupled receptors (GPCRs), such as the Angiotensin II Type 1 (AT1) receptor.
Reactivity Pathway Diagram
Figure 2: Divergent synthetic utility of the hydroxymethyl handle in medicinal chemistry.[1][2]
Safety & Handling
While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions applicable to biphenyl methanols.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is generally stable in air.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
PubChem Compound Summary. (2025). "Structure and Properties of Methylbiphenyl methanols." National Center for Biotechnology Information. [1]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Suzuki coupling protocols).
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Reference for biphenyl alkylation chemistry).
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol solubility in common lab solvents
[1][2]
References
-
Sigma-Aldrich. Biphenyl-4-methanol Product Specification & Solubility Data.[1][2] (Analogous structural reference). Retrieved from [1][2]
-
PubChem. (2'-Methyl[1,1'-biphenyl]-3-yl)methanol Compound Summary. (Isomer data for solubility inference). National Library of Medicine.[1][2][3] Retrieved from [1][2]
-
Google Patents. Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A).[1][2] (Describes Toluene/Water workup for methyl-biphenyl alcohols). Retrieved from
-
BLDpharm. (2-Methyl-[1,1'-biphenyl]-4-yl)methanol Product Data (CAS 1539309-42-6).[1][2][4] Retrieved from [1][2]
Sources
- 1. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1539309-42-6|(2-Methyl-[1,1'-biphenyl]-4-yl)methanol|BLD Pharm [bldpharm.com]
Structural Elucidation and Analytical Profiling of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 76350-90-8). This compound serves as a critical intermediate in the synthesis of liquid crystalline materials and specific biaryl-based pharmaceutical scaffolds (e.g., angiotensin II receptor antagonists).
Accurate characterization of this molecule presents specific challenges due to the ortho-effect : the steric hindrance introduced by the 2'-methyl group forces the biphenyl system out of planarity. This guide details the expected NMR, IR, and MS signatures, emphasizing the differentiation of this isomer from its regioisomers through rigorous spectral analysis.
Structural Context & The "Ortho-Twist"
Before interpreting the spectra, one must understand the conformer dynamics. Unlike unsubstituted biphenyl, which retains significant planarity in solution to maximize
-
Consequence: The dihedral angle between the phenyl rings increases (~45-60°).
-
Spectral Impact: This reduces the ring current anisotropy effect between the two rings, causing subtle shielding/deshielding shifts in the NMR compared to planar analogs.
Analytical Workflow
The following diagram outlines the validated workflow for confirming the identity and purity of the target compound.
Figure 1: Integrated analytical workflow for the structural validation of sterically hindered biphenyl alcohols.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (
The
Table 1:
NMR Assignment (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-CH | 2.25 - 2.30 | Singlet (s) | 3H | Characteristic aryl-methyl group. Slightly shielded due to ring current if twisted. |
| -OH | 1.70 - 2.10 | Broad (br s) | 1H | Exchangeable proton. Shift varies with concentration and water content. |
| -CH | 4.72 - 4.76 | Singlet (s) | 2H | Benzylic methylene. Appears as a doublet if trace acid prevents exchange. |
| Ar-H (Ring B) | 7.20 - 7.35 | Multiplet (m) | 4H | Protons on the 2'-methyl ring (positions 3', 4', 5', 6'). |
| Ar-H (Ring A) | 7.38 - 7.45 | Doublet (d) | 2H | Protons at positions 3, 5 (ortho to CH2OH). |
| Ar-H (Ring A) | 7.48 - 7.55 | Doublet (d) | 2H | Protons at positions 2, 6 (ortho to biphenyl linkage). |
Expert Insight: Watch for the "Roof Effect" in the aromatic region (7.2–7.6 ppm). The 2'-methyl group makes the protons on Ring B non-equivalent, often resulting in a complex multiplet rather than clean doublets/triplets.
Table 2:
NMR Assignment (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Aliphatic | 20.5 | 2'-Methyl carbon ( |
| Aliphatic | 65.2 | Benzylic alcohol carbon ( |
| Aromatic | 125.0 - 130.0 | Methine carbons (Ar-CH) |
| Quaternary | 135.4 | C-2' (Ipso to Methyl) |
| Quaternary | 139.8 | C-4 (Ipso to CH2OH) |
| Quaternary | 141.0 - 142.0 | C-1, C-1' (Biphenyl bridgehead carbons) |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Phase: Solid/Crystalline.
The IR spectrum confirms the presence of the hydroxyl group and the aromatic skeleton.
-
3300 – 3450 cm
(Broad, Strong): O-H stretching vibration. The breadth indicates hydrogen bonding. -
3020 – 3060 cm
(Weak): Aromatic C-H stretching ( ). -
2850 – 2950 cm
(Medium): Aliphatic C-H stretching (Methyl and Methylene). Look for the distinct peaks of the group. -
1600, 1480 cm
(Medium): C=C Aromatic ring breathing modes. -
1000 – 1050 cm
(Strong): C-O primary alcohol stretch. -
750 – 800 cm
(Strong): C-H out-of-plane bending (OOP). The pattern here helps distinguish ortho-substitution (Ring B) from para-substitution (Ring A).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-MS (+).
The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.
-
Molecular Ion (
): m/z 198.1 (Base peak or strong intensity). -
Loss of Water (
): m/z 180. Common in benzylic alcohols. -
Loss of Hydroxymethyl (
): m/z 167. Formation of the fluorenyl-type cation or biaryl cation. -
Tropylium Formation: m/z 91 (if ring cleavage occurs, though less common in stable biphenyls).
Fragmentation Pathway Diagram
Figure 2: Proposed EI-MS fragmentation pathway for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for sample preparation.
NMR Sample Preparation
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: If the solution is cloudy (common if inorganic salts from Suzuki coupling remain), filter through a small plug of glass wool or a 0.45
m PTFE syringe filter.-
Note: Paramagnetic impurities (Pd residues) will broaden peaks. If peaks are broad, wash the sample with aqueous EDTA or thiourea before re-dissolving.
-
GC-MS Method
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold at 100°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Inlet: Split mode (20:1), 250°C.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
AIST (National Institute of Advanced Industrial Science and Technology). "Spectral Database for Organic Compounds (SDBS)." SDBS Web, Japan. (Search for analogous biphenyls for shift verification). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for substituent additivity rules). Link
-
PubChem. "Compound Summary for CID 11666874 (4-(Hydroxymethyl)-2'-methylbiphenyl)." National Library of Medicine. Link
Discovery and History of Novel Biphenyl Derivatives: A Technical Guide
Executive Summary
The biphenyl scaffold represents one of the most enduring and versatile "privileged structures" in medicinal chemistry.[1][2] From its initial isolation in coal tar to its role as the backbone of the multi-billion-dollar Angiotensin Receptor Blocker (ARB) class, the biphenyl moiety has evolved from a simple chemical curiosity to a cornerstone of modern drug design. This guide analyzes the technical evolution of biphenyl derivatives, detailing the shift from harsh Ullmann coupling to precision Palladium-catalyzed cross-coupling, and explores novel derivatives targeting PD-1/PD-L1 pathways and multidrug-resistant bacteria.
Historical Evolution: From Wurtz to Palladium
The history of biphenyl chemistry is a proxy for the evolution of synthetic organic chemistry itself. The journey began in the mid-19th century and accelerated rapidly with the advent of transition metal catalysis.
The Early Era (1855–1905)
-
1855 (Wurtz): The first synthesis of C(sp³)–C(sp³) bonds using sodium, later adapted by Fittig to aryl systems.[3]
-
1901 (Ullmann): Fritz Ullmann discovered that copper powder could induce the coupling of aryl halides at high temperatures (>200°C). While revolutionary, the Ullmann Reaction suffered from poor yields, harsh conditions, and intolerance to sensitive functional groups.
The Catalytic Revolution (1970s–Present)
The discovery that Palladium (Pd) could catalyze carbon-carbon bond formation under mild conditions transformed biphenyl synthesis.
-
1979 (Suzuki & Miyaura): The introduction of boronic acids as coupling partners. The Suzuki-Miyaura Coupling (SMC) allowed for the synthesis of unsymmetrical biaryls with high chemoselectivity, tolerance for water, and low toxicity. This remains the industry standard.
-
Modern Era (2000s+): Focus has shifted to C-H activation (direct arylation without pre-functionalization) and Green Chemistry (aqueous solvents, ligand-free systems).
Figure 1: The technical evolution of biphenyl synthesis, moving from harsh stoichiometric reagents to atom-economic catalytic cycles.
The Biphenyl Scaffold in Medicinal Chemistry[1][2][3][4][5]
Why Biphenyl? (The Privileged Structure)
The biphenyl moiety is not merely a linker; it is a functional pharmacophore.[1]
-
Hydrophobic Spacer: It spans hydrophobic pockets in receptors (e.g., the AT1 receptor).
-
Pi-Stacking: The aromatic rings engage in
- interactions with aromatic amino acid residues (Phe, Tyr, Trp). -
Orientational Control: The bond connecting the two phenyl rings allows for rotation, but steric hindrance (ortho-substitution) can lock the molecule into a specific conformation.
Atropisomerism: The Twist that Matters
Biphenyls are rarely planar. Steric clashes between ortho-substituents force the rings to twist relative to each other. This dihedral angle is critical for bioactivity.
-
Case Study: In many biologically active biphenyls, a twist angle of roughly 40°–90° is required to fit into the receptor binding site.
-
Axial Chirality: If rotation is sufficiently restricted (high energy barrier), the biphenyl exists as separable enantiomers (atropisomers), which must be controlled during synthesis to avoid off-target toxicity.
Key Therapeutic Classes
The Sartans (Angiotensin II Receptor Blockers)
The discovery of Losartan marked the first non-peptide orally active Angiotensin II antagonist.
-
Mechanism: The biphenyl scaffold mimics the C-terminal amino acid residues of Angiotensin II.
-
Critical SAR: The acidic tetrazole ring at the ortho position of the biphenyl is essential for ionic interaction with the AT1 receptor.
-
Evolution: Valsartan, Irbesartan, and Telmisartan all share this biphenyl-tetrazole core, demonstrating the scaffold's robustness.
Novel Frontiers: PD-1/PD-L1 Inhibitors (2023–2025)
Recent research has utilized biphenyl derivatives to inhibit the PD-1/PD-L1 checkpoint, a target traditionally dominated by monoclonal antibodies.
-
Innovation: Small molecule biphenyls, such as those with cyclopropyl linkages, have shown IC50 values in the nanomolar range (e.g., 0.029 μM).
-
Advantage: Unlike antibodies, these small molecules offer oral bioavailability and better tumor penetration.
Figure 2: Structure-Activity Relationship (SAR) logic for biphenyl-based drugs, highlighting the functional roles of specific substitution patterns.
Technical Protocol: Ligand-Free Aqueous Suzuki Coupling
A sustainable, high-efficiency protocol for synthesizing novel biphenyl derivatives.
Rationale
Traditional Suzuki coupling uses toxic organic solvents (DMF, Toluene) and expensive phosphine ligands. This modern protocol utilizes water as the primary solvent and eliminates ligands, relying on the "cocktail" effect of Pd species in situ.
Materials
-
Substrate A: Aryl halide (1.0 equiv) - e.g., 4-bromoanisole.
-
Substrate B: Aryl boronic acid (1.2 equiv) - e.g., phenylboronic acid.
-
Catalyst: Pd(OAc)₂ (0.1–0.5 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Water:Ethanol (1:1 v/v).
Step-by-Step Methodology
-
Charge: In a round-bottom flask, add Aryl halide (1.0 mmol), Aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 4 mL of H₂O/EtOH (1:1) mixture. Degas the solution by bubbling N₂ for 5 minutes (crucial to prevent homocoupling).
-
Catalyst Addition: Add Pd(OAc)₂ (0.1 mol%).
-
Reaction: Heat to 80°C under air (or N₂ for sensitive substrates) for 1–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography.
Validation Check:
-
Self-Validating Control: If the reaction turns black immediately, Pd black has precipitated (inactive). If it remains a dark homogeneous solution, the catalytic cycle is active.
-
Yield Expectation: >90% for activated aryl bromides.
Figure 3: Workflow for the ligand-free aqueous Suzuki-Miyaura coupling.
Future Perspectives
The future of biphenyl derivatives lies beyond simple coupling.
-
Materials Science: Biphenyls are key components in OLEDs (Organic Light Emitting Diodes) due to their conjugation and stability.
-
Sensors: Recent 2025 breakthroughs utilize heterocyclic biphenyl-based fluorochromes for the ultra-sensitive detection of hydrazine in environmental samples.[4]
-
Green Synthesis: The push for "water-only" synthesis and recyclable heterogeneous catalysts (e.g., Pd on Carbon Nanospheres) will define the next decade of production.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances (2023). Link
-
Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry (2023). Link
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Link
-
Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. 24 Chemical Research (2025). Link
-
Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. PubMed (2010). Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth [24chemicalresearch.com]
Technical Guide: Safety, Handling, and Properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
[1]
Chemical Identification & Strategic Relevance
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a functionalized biphenyl scaffold.[1] In drug discovery, the biphenyl moiety is a "privileged structure," frequently serving as the lipophilic core for Angiotensin II receptor blockers (sartans) and various antifungal agents.[1] The presence of the 2'-methyl group induces a specific torsional twist between the phenyl rings, restricting rotation and increasing selectivity for biological targets compared to unsubstituted biphenyls.[1]
Core Identity Data
| Parameter | Technical Detail |
| Chemical Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol |
| Synonyms | 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol |
| CAS Number | 76350-90-8 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC=C(CO)C=C2 |
| Structure Class | Biaryl Alcohol (Primary) |
Hazard Identification (GHS Classification)
While some high-throughput databases list this compound as "Not Classified" due to a lack of historical toxicity data, prudent laboratory practice dictates treating it as a Category 2 Irritant .[1] This assumption is based on the structure-activity relationship (SAR) of similar benzyl alcohols and biphenyls, which are known to defat skin and irritate mucous membranes.[1]
GHS Label Elements[1][6][7][8][9][10][11]
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] | Lipophilic biphenyl tail penetrates dermal barrier; alcohol headgroup causes local dehydration/irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5] | Direct contact with mucous membranes induces inflammatory response. |
| STOT - SE | 3 | H335: May cause respiratory irritation.[2] | Inhalation of fine dusts triggers upper respiratory tract inflammation. |
Precautionary Statements (P-Codes)
Emergency Response & Safety Logic
The following workflow illustrates the decision logic for emergency response. It prioritizes the protection of mucous membranes, which are most vulnerable to benzyl alcohol derivatives.
Figure 1: Emergency response logic flow for biaryl alcohol exposure.
Handling, Storage, and Engineering Controls[1][5][6]
Engineering Controls[1][5][14]
-
Ventilation: Use a certified chemical fume hood. The primary alcohol group can oxidize to the aldehyde (a sensitizer) if exposed to air/heat over time, so ventilation controls potential oxidation byproducts.
-
Static Control: As a dry organic powder, this compound has a Minimum Ignition Energy (MIE). All transfer equipment must be grounded to prevent dust explosions.
Personal Protective Equipment (PPE)[5]
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm). Reasoning: Biphenyls are lipophilic and can permeate latex. Nitrile provides superior resistance to aromatic hydrocarbons.
-
Respiratory: N95 (US) or P2 (EU) dust mask for solid handling. Use a half-mask with organic vapor cartridges (OV/AG) if handling hot solutions.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate). Why? While stable at room temperature, benzyl alcohols are prone to slow autoxidation to benzoic acids or aldehydes. Refrigeration maximizes shelf life for analytical purity.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required.
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), acid chlorides, and anhydrides.[1]
Physical and Chemical Properties[1][4][5][11][13]
Reliable physical property data is critical for process design.
| Property | Value/Description | Implication for Processing |
| Physical State | Solid (Crystalline Powder) | Requires dust control measures.[1] |
| Color | White to Off-white | Yellowing indicates oxidation (aldehyde formation). |
| Melting Point | 96 – 100 °C | Suitable for solid handling; melt-processing is viable. |
| Solubility (Water) | Insoluble | Aqueous workups will partition product into the organic phase. |
| Solubility (Organics) | Soluble in DCM, EtOAc, DMSO | Compatible with standard chromatography solvents. |
| Partition Coeff. (LogP) | ~3.5 (Predicted) | High lipophilicity; potential for bioaccumulation in aquatic organisms. |
Synthesis & Application Context
Understanding the synthesis informs impurity profiling. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, followed by reduction.[1]
Figure 2: Typical synthetic route via Suzuki Coupling.[1] Residual Palladium (Pd) is a potential impurity.
Impurity Alert: Due to the synthesis method, trace heavy metals (Palladium) and inorganic salts (Borates) may be present. For pharmaceutical use, heavy metal scavenging is required.
Toxicological Information
-
Acute Toxicity: Data is limited. Based on analogs (Biphenyl-4-methanol), the oral LD50 is expected to be >2000 mg/kg (Category 5 or Unclassified).[1]
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, biphenyl derivatives are often scrutinized for metabolic activation.
-
Mutagenicity: No specific data available.[6][5] Standard Ames test protocols are recommended before scaling up.
Ecological & Disposal Considerations
-
Ecotoxicity: Do not release into the environment. The high LogP (~3.5) suggests this compound binds to soil and sediment. It may be toxic to aquatic life with long-lasting effects (Aquatic Chronic 4).[7][5]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of via sink or drain.
References
Technical Procurement & Synthesis Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary
This guide addresses the procurement, synthesis, and quality validation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 198206-29-0 ). This compound is a critical biphenyl scaffold intermediate, distinct from its structural isomer, the bifenthrin intermediate (2'-methyl[1,1'-biphenyl]-3-yl)methanol.
Core Recommendation: For sub-gram discovery needs, direct procurement from Tier 2 specialist vendors (BLDPharm, ChemScene) is recommended due to low inventory at major catalog houses. For multi-gram scale-up (>10g), an in-house Suzuki-Miyaura coupling protocol is often more cost-effective and time-efficient than waiting for custom synthesis lead times (typically 4–6 weeks).
Part 1: Chemical Identity & Specifications
Precise identification is paramount to avoid isomer confusion.
| Property | Specification |
| Chemical Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol |
| CAS Number | 198206-29-0 |
| Common Synonyms | 4-(Hydroxymethyl)-2'-methylbiphenyl; [4-(2-methylphenyl)phenyl]methanol |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC=C(CO)C=C2 |
| Key Structural Feature | Ortho-methyl group on Ring B; Para-hydroxymethyl on Ring A. |
⚠️ Critical Isomer Warning: Do not confuse this compound with CAS 76350-90-8 ((2'-methyl[1,1'-biphenyl]-3-yl)methanol), which is the alcohol precursor to the pesticide Bifenthrin. The 3-isomer is widely available and cheaper, but functionally distinct in SAR (Structure-Activity Relationship) studies due to the meta vs para vector of the alcohol.
Part 2: Commercial Supply Landscape
The supply chain for this specific isomer is fragmented.[1] It is not a "stock item" for Tier 1 bulk suppliers (e.g., Sigma-Aldrich, Thermo Fisher) but is maintained by specialized building block vendors.
Verified Supplier List (Tier 2 Specialists)
Availability is dynamic; always confirm batch-specific purity.
| Supplier | Catalog No. | Pack Sizes | Purity | Region | Lead Time Est. |
| BLDPharm | BD44439 | 1g, 5g, 25g | 97%+ | Global (CN/US/DE) | 1–2 Weeks |
| ChemScene | CS-0324053 | 1g, 5g | 95%+ | USA/Global | 1–2 Weeks |
| Alfa Chemistry | ACM198206290 | Custom | 98% | USA | 2–4 Weeks |
| BOC Sciences | 198206-29-0 | Custom | 95%+ | USA | 2–4 Weeks |
Procurement Strategy
-
Discovery Phase (<5g): Purchase from BLDPharm or ChemScene. The premium price is offset by the immediate availability of the alcohol functionality, saving 2 synthetic steps.
-
Development Phase (>10g): Transition to In-House Synthesis (see Part 3). Commercial custom synthesis quotes for this simple biphenyl often include a 300% markup over raw material costs.
Part 3: In-House Synthesis Protocol (The "Make" Option)
Expertise Note: The most robust route is a Suzuki-Miyaura coupling. We select 4-bromobenzyl alcohol and 2-methylphenylboronic acid as starting materials because they minimize protection steps and are commodity chemicals.
Reaction Pathway Diagram
The following diagram illustrates the retrosynthetic logic and forward workflow.
Figure 1: Suzuki-Miyaura coupling strategy utilizing commercially available boronic acids to access the target biphenyl.
Step-by-Step Methodology
Reagents:
-
4-Bromobenzyl alcohol (1.0 eq)
-
2-Methylphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 eq) [Catalyst]
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Protocol:
-
Setup: In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge 4-bromobenzyl alcohol (18.7 g, 100 mmol), 2-methylphenylboronic acid (16.3 g, 120 mmol), and K₂CO₃ (41.4 g, 300 mmol).
-
Degassing: Add 1,4-Dioxane (200 mL) and Water (50 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (2.45 g, 3 mmol) quickly under a nitrogen stream.
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or HPLC. The bromide spot should disappear.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue is often a yellow oil. Purify via flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes).
-
Yield: Expected yield is 85–92% as a white solid or viscous colorless oil.
Part 4: Quality Control & Characterization
Trustworthiness: A self-validating system requires confirming the structure against specific spectral markers.
1H NMR Validation (400 MHz, CDCl₃)
To confirm you have the 2'-methyl isomer and not the 3'- or 4'-methyl isomers, look for these specific signals:
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 2.28 | Singlet | 3H | Ar-CH₃ | Distinctive shift for ortho-methyl. |
| 4.76 | Singlet | 2H | Ar-CH₂ -OH | Benzylic methylene. |
| 7.20 – 7.30 | Multiplet | 4H | Ring B (2'-Me) | Complex pattern due to ortho-substitution. |
| 7.35 – 7.45 | Doublets (AA'BB') | 4H | Ring A | Para-substituted pattern. |
QC Checklist
Part 5: Decision Logic for Researchers
The following logic flow helps determine the optimal sourcing path based on your project constraints.
Figure 2: Sourcing decision matrix balancing cost vs. time.
References
-
Chemical Identity & Isomer Data: PubChem.[3] Compound Summary for CAS 198206-29-0. National Library of Medicine. [Link]
-
Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Medicinal Chemistry Context ("Magic Methyl"): Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition. [Link]
Sources
Isomers of methylbiphenyl-methanol and their basic differences
Structural Divergence, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
Methylbiphenyl-methanol (MBM) derivatives represent a critical scaffold in organic chemistry, serving as the structural backbone for the "Sartan" class of Angiotensin II Receptor Blockers (ARBs) and high-performance liquid crystals. While theoretically comprising multiple positional isomers, the industrial and scientific relevance is heavily skewed toward specific regioisomers: the 4'-methyl-2-biphenylmethanol (Ortho-Para) configuration used in drug synthesis, and the 4'-methyl-4-biphenylmethanol (Para-Para) configuration used in materials science.
This guide analyzes the physicochemical distinctions between these isomers, details the Suzuki-Miyaura cross-coupling protocols required for their selective synthesis, and provides validated analytical methods for their separation.
Part 1: Structural Classification and Nomenclature
The biphenyl scaffold allows for significant combinatorial isomerism based on the placement of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups. The position of these groups relative to the central phenyl-phenyl bond dictates the molecule's steric energy and planarity.
The Three Core Isomer Classes
-
Class A: The "Sartan" Scaffold (Ortho-Para)
-
Structure: Methyl group at C4' (Ring B); Hydroxymethyl group at C2 (Ring A).
-
Key Characteristic: Steric Twist. The substituent at the C2 (ortho) position forces the two phenyl rings to twist out of coplanarity to minimize steric clash with the hydrogen atoms on the opposing ring. This non-planar "twisted" conformation is essential for fitting into the Angiotensin II receptor pocket.
-
Primary Application: Precursor for Telmisartan, Irbesartan, and Losartan.
-
-
Class B: The "Linear" Scaffold (Para-Para)
-
Structure: Methyl group at C4' (Ring B); Hydroxymethyl group at C4 (Ring A).
-
Key Characteristic: High Symmetry & Planarity. With substituents at the para positions, the steric hindrance near the central bond is minimized. This allows the rings to adopt a more planar conformation, facilitating π-π stacking.
-
Primary Application: Liquid crystals, conductive polymers, and fluorescent materials.
-
-
Class C: The "Compact" Scaffold (Ortho-Ortho/Meta)
-
Structure: Both substituents on the same ring or both in ortho positions (e.g., 2,2'-disubstituted).
-
Key Characteristic: Maximum Steric Hindrance. These isomers often exhibit restricted rotation (atropisomerism) and lower solubility.
-
Primary Application: Specialized chiral ligands (rare).
-
Visualization: Isomer Classification Tree
Figure 1: Classification of Methylbiphenyl-Methanol isomers based on substitution patterns and their resulting functional properties.
Part 2: Physicochemical Divergence
The "Ortho Effect" creates measurable differences in physical properties between the isomers. The linear Para-Para isomers generally pack more efficiently in the crystal lattice, leading to higher melting points compared to their twisted Ortho-Para counterparts.
| Property | Ortho-Para Isomer (Sartan Precursor) | Para-Para Isomer (Material Science) | Mechanism of Difference |
| Molecular Geometry | Non-planar (Twisted ~45-60°) | Near-planar (Linear) | Steric repulsion at the 2-position (Ortho) forces ring rotation [1]. |
| Melting Point | Lower (approx. 96–100°C) | Higher (approx. 118–120°C) | Linear molecules stack efficiently (Van der Waals forces); twisted molecules disrupt lattice energy [2]. |
| Solubility (MeOH) | High | Moderate | Lower lattice energy of the ortho-isomer facilitates solvation. |
| Reactivity (EAS) | Ring A is deactivated/hindered | Ring A is accessible | The ortho-substituent blocks electrophilic attack at adjacent sites. |
| UV Absorption | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) | Twist reduces π-conjugation between rings; Planarity enhances conjugation. |
*Note: Melting points are approximate and dependent on specific crystal polymorphs and purity levels.
Part 3: Synthetic Pathways & Selectivity
The synthesis of specific MBM isomers requires regioselective control, best achieved via Suzuki-Miyaura Cross-Coupling . This method allows for the modular assembly of the biphenyl core using distinct aryl halide and aryl boronic acid partners.
Protocol: Synthesis of 4'-methyl-2-biphenylmethanol
This protocol targets the "Sartan" intermediate using orthogonal coupling partners to ensure the correct regioisomer is formed.
Reagents:
-
Partner A: 2-Bromobenzyl alcohol (protecting group may be required, e.g., THP ether) or 2-Bromobenzaldehyde (followed by reduction).
-
Partner B: 4-Methylphenylboronic acid.
-
Catalyst: Pd(OAc)₂ with PPh₃ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene:Water (4:1) or DME:Water.
Step-by-Step Methodology:
-
Catalyst Activation: In a reaction vessel, dissolve Pd(OAc)₂ (1 mol%) and Triphenylphosphine (4 mol%) in degassed Toluene. Stir under Nitrogen for 15 minutes to generate the active Pd(0) species.
-
Coupling: Add 2-Bromobenzyl alcohol (1.0 equiv) and 4-Methylphenylboronic acid (1.1 equiv).
-
Base Addition: Add aqueous K₂CO₃ (2.0 equiv). The biphasic system requires vigorous stirring.
-
Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The bromide spot should disappear.
-
Work-up: Cool to room temperature. Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with Ethyl Acetate.
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (from Hexane/Ethanol) or Silica Gel Chromatography to isolate the Ortho-Para isomer.
Visualization: Suzuki Coupling Workflow
Figure 2: The catalytic cycle for the regioselective synthesis of the target isomer via Suzuki-Miyaura coupling.
Part 4: Analytical Characterization & Separation[4][8]
Separating positional isomers of methylbiphenyl-methanol is challenging due to their identical molecular weight (198.26 g/mol ) and similar polarity. Standard C18 HPLC columns often fail to resolve them adequately.
Recommended Separation Protocol (HPLC)
To distinguish the "twisted" ortho-isomer from the "planar" para-isomer, utilize π-π selective stationary phases .
-
Column: Biphenyl or Phenyl-Hexyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm).
-
Mechanism: The Biphenyl stationary phase interacts differently with the π-electrons of the planar Para-Para isomer (stronger retention) versus the twisted Ortho-Para isomer (weaker retention due to steric hindrance preventing effective π-stacking) [3].
-
Mobile Phase: Isocratic Acetonitrile:Water (50:50) + 0.1% Formic Acid.[5]
-
Detection: UV at 254 nm.
-
Expected Elution:
-
Ortho-Para Isomer: Elutes first (Less interaction with column).
-
Para-Para Isomer: Elutes second (Stronger π-π interaction).
-
Part 5: Pharmaceutical Relevance (Sartans)
The 4'-methyl-2-biphenylmethanol isomer is not merely a chemical curiosity; it is a vital intermediate for the "Sartan" class of antihypertensives (e.g., Telmisartan, Losartan).
Mechanism of Action: The biphenyl scaffold mimics the amino acid side chains of Angiotensin II. The substituent at the 2-position (derived from the methanol group) is converted into a tetrazole ring or a carboxylic acid. This acidic group at the ortho position is critical for binding to the AT1 receptor. The ortho twist orients this acidic group into the correct receptor sub-pocket [4].
Impurity Control: During drug development, the presence of the linear (Para-Para) isomer is considered a critical quality attribute (CQA). Because the linear isomer lacks the necessary steric twist, it cannot fit the receptor pocket effectively, rendering it biologically inactive and potentially toxic. Therefore, the synthesis and purification protocols described above must be validated to ensure <0.1% of the linear isomer persists in the final API.
References
-
Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers. Seattle Pacific University. Available at: [Link]
-
Cheméo. (2024).[3][6] Chemical Properties of [1,1'-Biphenyl]-4-methanol. Available at: [Link]
-
Restek Corporation. (2016). Separation of Ortho, Meta and Para Isomers using Biphenyl Columns. Journal of Chromatography A. Available at: [Link]
-
Goossen, L. J. (2010). Efficient Synthesis of Telmisartan. National Institutes of Health (PMC). Available at: [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust protocol for the synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , a critical biaryl intermediate often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal materials.
While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, this specific target presents two distinct challenges:
-
Steric Hindrance: The ortho-methyl group on the boronic acid partner creates steric bulk around the palladium center, potentially retarding the transmetallation step.
-
Chemoselectivity: The presence of a free benzylic alcohol on the electrophile requires conditions that prevent oxidation or competitive side reactions without the need for protecting groups.
This guide provides an optimized method utilizing a Pd(dppf)Cl₂ catalyst system, which offers superior stability and turnover numbers (TON) for ortho-substituted couplings compared to traditional Pd(PPh₃)₄ systems.
Retrosynthetic Analysis & Strategy
The most efficient disconnection for the target molecule involves the cleavage of the C1–C1' aryl-aryl bond. We select 4-bromobenzyl alcohol as the electrophile and 2-methylphenylboronic acid as the nucleophile. This route is preferred over the reverse coupling (boronic acid on the benzyl alcohol fragment) due to the commercial availability and stability of the starting materials.
Figure 1: Retrosynthetic strategy isolating the key aryl-aryl bond formation.
Critical Experimental Considerations
Catalyst Selection: The "Ortho Effect"
Standard catalysts like Pd(PPh₃)₄ often suffer from slow oxidative addition or incomplete conversion when facing ortho-substitution. The steric bulk of the 2'-methyl group hinders the approach of the boronate species during transmetallation.
-
Recommendation: Use [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The large bite angle of the bidentate dppf ligand stabilizes the Pd center and facilitates reductive elimination in hindered systems. Alternatively, Pd(OAc)₂/SPhos is a high-performance alternative for extremely hindered substrates, though Pd(dppf)Cl₂ is generally sufficient for a mono-methyl substitution and more cost-effective.
Solvent System & Base
A biphasic system is essential to solubilize the inorganic base while maintaining organic solubility for the substrates.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1). The Dioxane/Water system typically allows for higher reflux temperatures (100°C), driving the hindered reaction to completion.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is often superior for hindered couplings due to the "cesium effect" (higher solubility in organic solvents), but K₂CO₃ is sufficient for this protocol.
Detailed Synthesis Protocol
Materials & Stoichiometry
| Component | Role | Equivalents | Mass/Vol (Example Scale) |
| 4-Bromobenzyl alcohol | Electrophile | 1.0 eq | 1.87 g (10 mmol) |
| 2-Methylphenylboronic acid | Nucleophile | 1.2 eq | 1.63 g (12 mmol) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 eq (3 mol%) | 245 mg |
| Potassium Carbonate (K₂CO₃) | Base | 3.0 eq | 4.14 g |
| 1,4-Dioxane | Solvent | -- | 40 mL |
| Deionized Water | Co-Solvent | -- | 10 mL |
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-bromobenzyl alcohol (1.87 g), 2-methylphenylboronic acid (1.63 g), and K₂CO₃ (4.14 g).
-
Critical Step: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles) to remove atmospheric oxygen.
Step 2: Solvent Addition & Degassing
-
Add the 1,4-Dioxane (40 mL) and Water (10 mL) via syringe through a septum.
-
Degas the mixture: Sparging (bubbling inert gas directly into the solvent) for 15 minutes is preferred over freeze-pump-thaw for this scale. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.
Step 3: Catalyst Addition
-
Under a positive pressure of inert gas, quickly remove the septum/stopper and add the Pd(dppf)Cl₂ catalyst.
-
Reseal immediately and purge with inert gas for another 2-3 minutes.
Step 4: Reaction
-
Heat the reaction mixture to 90–100 °C (gentle reflux).
-
Monitor reaction progress via TLC (SiO₂; Hexanes/EtOAc 3:1) or HPLC.
-
Note: The starting bromide should be consumed within 4–12 hours. The ortho-methyl group may extend reaction time compared to non-hindered analogs.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).
-
Transfer the filtrate to a separatory funnel. Add water (30 mL) and separate the phases.
-
Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine the organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil/solid.
Step 6: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.
-
Collect fractions containing the product (Rf ~0.3 in 20% EtOAc/Hexanes).
-
Concentrate to obtain (2'-Methyl[1,1'-biphenyl]-4-yl)methanol as a white to off-white solid.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the bulky ligand and substrate.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The transmetallation step is often the bottleneck for ortho-substituted boronic acids.
Quality Control & Analytics
To validate the synthesis, compare the isolated product against the following expected data:
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.50 (m, 4H, Biphenyl ring A).
-
δ 7.20–7.30 (m, 4H, Biphenyl ring B - ortho methyl effect shifts these).
-
δ 4.75 (s, 2H, -CH ₂OH).
-
δ 2.28 (s, 3H, -CH ₃).
-
Note: Look for the disappearance of the triplet/multiplet characteristic of the boronic acid and the distinct shift of the methylene protons.
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to MW 198.26 g/mol .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by O₂. | Ensure rigorous degassing. Switch to more robust Pd(dppf)Cl₂ if using Pd(PPh₃)₄. |
| Homocoupling (Biaryl) | Oxygen presence or low halide reactivity. | Increase degassing time. Add halide slowly if homocoupling of boronic acid dominates. |
| Starting Material Remains | Steric hindrance slowing kinetics. | Increase temperature to reflux (100°C). Extend reaction time to 24h. |
| Palladium Residue | Inefficient filtration. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with aqueous L-Cysteine. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998).[2] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[2] Organic Syntheses, 75, 61. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Application Notes. Link
Sources
Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Functionalized Biphenyl Synthesis
Introduction: The Biphenyl Scaffold in Drug Discovery
The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics, including Angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and neutral endopeptidase inhibitors (e.g., Sacubitril).
While the Suzuki-Miyaura cross-coupling (SMC) is the industry standard for constructing these C–C bonds, the synthesis of highly functionalized, sterically hindered, or heteroaryl-rich biphenyls remains a common bottleneck. Standard protocols often fail when facing ortho-substitution or electron-deficient heteroarenes due to slow oxidative addition, competitive protodeboronation, or catalyst deactivation.
This guide moves beyond textbook methodology, providing a field-proven framework for synthesizing complex biphenyls using advanced precatalysts and engineered reaction environments.
Mechanistic Insight: The Catalytic Cycle & Failure Modes
To troubleshoot effectively, one must visualize the invisible. The catalytic cycle is not a static loop but a race between productive coupling and catalyst death.
The Active Species
Classic protocols using Pd(OAc)₂ or Pd(PPh₃)₄ often suffer from an induction period or poor active species generation. Modern workflows utilize Palladacycle Precatalysts (e.g., Buchwald G3/G4) which rapidly reduce to the active monoligated Pd(0)-L species even at low temperatures, preventing Pd-black formation.
Visualization: The Competitive Landscape
The diagram below illustrates the productive cycle against the two primary failure modes: Protodeboronation (hydrolysis of the boronic acid) and Homocoupling .
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical balance between transmetallation and competitive decomposition pathways.
Strategic Optimization: The Matrix
Success in functionalized biphenyl synthesis depends on three variables: Ligand , Base , and Boron Source .
Ligand Selection: The Buchwald Dialkylbiaryl Series
For functionalized biphenyls, simple phosphines (PPh₃) are insufficient. We utilize electron-rich, bulky ligands to facilitate oxidative addition into aryl chlorides and accelerate reductive elimination in crowded systems.
| Ligand | Primary Application | Mechanistic Advantage |
| SPhos | Ortho-substituted biaryls | High flexibility allows accommodation of steric bulk during transmetallation. |
| XPhos | Aryl chlorides & Tosylates | Exceptional electron density promotes oxidative addition of unreactive electrophiles. |
| RuPhos | Heteroaryl halides | Stabilizes Pd center against coordination by heteroatoms (N, S). |
| BrettPhos | Primary amines / Amides | (Note: Primarily for C-N, but useful for specific C-C couplings requiring extreme bulk). |
The Boron Source & Protodeboronation
Protodeboronation is the rapid hydrolysis of the C-B bond, common in 2-heterocyclic boronic acids (e.g., 2-pyridineboronic acid).
-
Solution: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) . These provide a "slow-release" of the active boronic acid, maintaining low instantaneous concentration and minimizing decomposition [1].[1]
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) for Reaction Discovery
Use this protocol to identify optimal conditions for a new scaffold.
Scale: 50 µmol | Vessel: 1 mL shell vials or 96-well block
-
Stock Solutions: Prepare 0.1 M solutions of the Aryl Halide and Boronic Acid in 1,4-Dioxane.
-
Catalyst Dosing: Add XPhos Pd G4 (2.5 mol%) and SPhos Pd G4 (2.5 mol%) to separate vials.
-
Base Variation: Screen two bases:
-
K₃PO₄ (3.0 equiv): Mild, anhydrous conditions (reduces protodeboronation).
-
K₂CO₃ (3.0 equiv) + H₂O (5% v/v): Standard, robust activation.
-
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Analysis: Aliquot 10 µL into 500 µL MeCN. Analyze via UPLC-MS (254 nm).
-
Criterion: >85% conversion requires no further optimization. <50% triggers Protocol B.
-
Protocol B: Scalable Synthesis of Sterically Hindered Biphenyls
Target: Synthesis of a tetra-ortho-substituted biphenyl or heteroaryl-biphenyl.
Reagents:
-
Aryl Chloride (1.0 equiv)[2]
-
Boronic Acid (1.5 equiv) - Excess accounts for deboronation.
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: 0.5 M K₃PO₄ (aq) (3.0 equiv)
-
Solvent: THF or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Inert Setup: Charge a 3-neck round bottom flask with the Aryl Chloride, Boronic Acid, and XPhos Pd G4 precatalyst.
-
Critical: Do not add solvent yet. Evacuate and backfill with N₂ (3 cycles). Oxygen is the enemy of the active Pd(0) species.
-
-
Solvent Addition: Add sparged 2-MeTHF via syringe.
-
Activation: Add the degassed 0.5 M K₃PO₄ solution. The biphasic mixture requires vigorous stirring (≥800 RPM) to ensure phase transfer.
-
Thermal Initiation: Heat to 60°C. Monitor by HPLC every hour.
-
Note: If the reaction stalls at 60% conversion, do not add more catalyst immediately. Add 0.5 equiv of fresh Boronic Acid first.
-
-
Workup: Cool to RT. Separate layers. Wash organic layer with 10% w/v L-Cysteine solution (see Section 5).
Purification & Palladium Removal (ICH Q3D Compliance)
In drug development, residual Pd must be <10 ppm. Standard silica chromatography is rarely sufficient.
Scavenger Workflow
We utilize functionalized silica scavengers (e.g., SiliaMetS® Thiol or DMT) which bind Pd(II) and Pd(0) with high affinity [2].
Figure 2: Standard operating procedure for Palladium scavenging to meet pharmaceutical compliance limits.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor OA | Switch to XPhos Pd G4 ; Ensure strict O₂ exclusion; Switch leaving group from Cl to Br/I. |
| Protodeboronation (Ar-H) | Unstable boronic acid | Use anhydrous conditions (Dioxane/K₃PO₄ solid); Switch to MIDA boronate or BF₃K salt . |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Reduce O₂ ingress; Lower catalyst loading; Add reaction components before heating. |
| Reaction Stalls | Catalyst death (Pd black) | Add 1-5 mol% free ligand (e.g., XPhos) to stabilize the active species in solution. |
References
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2024). Link
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Link
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (2024). Link
-
Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society. (2015). Link
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. (2016). Link
Sources
Precision Reduction of Biphenyl Carboxylic Acids: Chemoselectivity and Process Safety
Abstract & Strategic Considerations
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing frequently in angiotensin II receptor antagonists (e.g., telmisartan intermediates), liquid crystals, and organic light-emitting diodes (OLEDs). Reducing a biphenyl carboxylic acid to its corresponding alcohol is a critical transformation. While seemingly trivial, this reaction presents specific process challenges:
-
Solubility: Biphenyl rings are highly lipophilic and planar (unless ortho-substituted), leading to high lattice energy and poor solubility in polar protic solvents.
-
Chemoselectivity: Drug scaffolds often contain reducible motifs (esters, nitriles, halides) that must remain intact.
-
Work-up Difficulties: The lipophilic nature of the product often leads to persistent emulsions during aqueous extraction.
This guide details two validated protocols: Borane-THF reduction (Method A) for high chemoselectivity on the bench scale, and Mixed Anhydride/NaBH₄ reduction (Method B) for scalable, non-pyrophoric processing.
Method A: Borane-THF Reduction (The Gold Standard)
Best For: High chemoselectivity (tolerance of esters/halides) and bench-scale synthesis (<50g).
Mechanism: Borane (
Reagents & Materials[2]
-
Substrate: Biphenyl carboxylic acid (dried, water content <0.1%).
-
Reagent: Borane-Tetrahydrofuran complex (
), 1.0 M solution.[2]-
Note:
(Dimethyl sulfide) is a more stable alternative but requires vigorous odor control.
-
-
Solvent: Anhydrous THF (stabilizer-free preferred).
-
Quench: Methanol (anhydrous).
Step-by-Step Protocol
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the biphenyl carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g substrate).
-
Expert Insight: If the substrate is insoluble at RT, mild heating to 40°C may be required to dissolve it before cooling. A fine slurry is acceptable, as the reaction will drive dissolution.
-
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add
(1.5 - 2.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature <5°C. Rapid gas evolution (
) will occur.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or HPLC. The intermediate triacyloxyborane may persist; if conversion stalls, heat to reflux for 1 hour.
-
-
Quenching (The Danger Zone): Cool back to 0°C. Add Methanol dropwise.
-
Caution: Massive
evolution occurs. Do not rush this step. The methanol breaks down the boron-product complex.
-
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash with 1M HCl (to break any remaining boron chelates) followed by brine. Dry over
and concentrate.
Mechanistic Visualization
Method B: Mixed Anhydride Activation / NaBH₄ (Scalable)
Best For: Scale-up (>100g), safety-constrained labs, or substrates sensitive to Lewis acids.
Logic:
Reagents & Materials
-
Activator: Ethyl chloroformate (or Isobutyl chloroformate).
-
Base: N-Methylmorpholine (NMM) or Triethylamine (
). -
Reductant: Sodium Borohydride (
).[3][2][4] -
Solvent: THF (primary) and Water (for the reduction step).
Step-by-Step Protocol
-
Activation: Dissolve biphenyl carboxylic acid (1.0 equiv) and NMM (1.1 equiv) in THF (10 vol) under
. -
Anhydride Formation: Cool to -10°C (salt/ice bath). Add Ethyl chloroformate (1.1 equiv) dropwise.
-
Observation: A white precipitate (NMM·HCl salts) will form immediately. Stir for 30 minutes at -10°C.
-
-
Reduction:
-
Option 1 (Filtration): Filter off the salts rapidly under inert gas (preferred for purity).
-
Option 2 (One-Pot): Proceed with the slurry (acceptable for robust substrates).
-
Add
(3.0 equiv) in one portion.
-
-
Co-solvent Addition: Add water (or MeOH) dropwise while maintaining temperature <0°C.
-
Why?
requires a protic solvent to liberate hydrides effectively in this system.
-
-
Completion: Allow to warm to RT. Stir for 1 hour.
-
Work-up: Quench with 1M HCl. Extract with DCM or EtOAc.
Troubleshooting & Optimization
| Challenge | Root Cause | Corrective Action |
| Incomplete Conversion | Boron-Product Complex Stability | In Method A, the alcohol often "sticks" to boron. Reflux with MeOH for 1 hour during the quench step to liberate the free alcohol. |
| Emulsion during Work-up | Biphenyl Lipophilicity | Do not shake vigorously. Use a gentle rocking motion. Add brine. If persistent, filter the biphasic mixture through a pad of Celite. |
| Low Yield (Method B) | Anhydride Decomposition | The mixed anhydride is unstable above 0°C. Ensure the activation step is kept strictly between -15°C and -5°C. |
| Ortho-Substitution Sterics | Biphenyl Twist | If the acid is ortho-substituted (e.g., 2-phenylbenzoic acid), steric hindrance is high. Use Method A and increase reflux time. |
Analytical Validation Parameters
To validate the protocol, the following attributes should be monitored:
-
HPLC:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 95% B (Biphenyls are very non-polar).
-
Detection: UV @ 254 nm (Biphenyl conjugation provides strong signal).
-
-
NMR (
):-
Disappearance: Acid proton (10–12 ppm).
-
Appearance: Methylene protons (
) typically appear as a singlet or doublet around 4.5–4.8 ppm.
-
Decision Matrix for Method Selection
References
-
Borane Reduction Mechanism & Chemoselectivity
- Brown, H. C., & Kulkarni, S. U. (1977). Journal of Organic Chemistry. Detailed kinetics of carboxylic acid reduction.
-
Source:
-
Mixed Anhydride Protocol
-
Ishizumi, K., et al. (1994). Chem. Pharm. Bull. Mixed anhydride reduction methodology.[3]
-
Source:
-
-
Safety of Borane Reagents
-
Handling of Borane-THF and DMS complexes.[2]
-
Source:
-
-
Biphenyl Solubility & Chemistry
- General properties of biphenyl deriv
-
Source:
Sources
Application Note: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol as a Strategic Building Block
This Application Note is designed for researchers and synthetic chemists requiring a rigorous technical guide for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol .
The content distinguishes this specific building block (CAS 198206-29-0) from its common isomer, the Bifenthrin intermediate (CAS 76350-90-8), and provides validated protocols for its synthesis and downstream application.
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a specialized biaryl building block characterized by a primary benzylic alcohol on the para-position of Ring A and an ortho-methyl substituent on Ring B. Unlike its widely used isomer (2-methyl-3-biphenylmethanol, the Bifenthrin intermediate), this scaffold offers a unique substitution pattern that introduces ortho-induced steric torsion . This conformational restriction is highly valuable in medicinal chemistry for designing receptor ligands that require a twisted biaryl geometry to maximize binding affinity and selectivity.
This guide details the preparation of this scaffold via Suzuki-Miyaura coupling and its transformation into versatile electrophiles (halides) and carbonyls (aldehydes), serving as a gateway to complex pharmaceutical architectures.
Compound Profile & Critical Distinction
It is imperative to distinguish the target molecule from its commercial isomer to avoid synthetic missteps.
| Feature | Target Molecule | Common Isomer (Bifenthrin Int.) |
| Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | (2-Methyl[1,1'-biphenyl]-3-yl)methanol |
| CAS Number | 198206-29-0 | 76350-90-8 |
| Structure | 4-CH₂OH (Ring A) / 2'-Me (Ring B) | 3-CH₂OH, 2-Me (Same Ring) |
| Geometry | Para-substituted alcohol; Ortho-twisted core | Meta-substituted alcohol; Ortho-twisted core |
| Primary Use | Scaffold design (Linkers, LCDs, MedChem) | Agrochemicals (Bifenthrin precursor) |
Key Physical Properties (Predicted):
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in Hexanes; insoluble in water.
-
Reactivity: Typical primary benzylic alcohol behavior; prone to oxidation and nucleophilic substitution after activation.
Synthesis Protocol: Preparation of the Building Block
Rationale: As this specific isomer is often expensive or unavailable in bulk, in-house preparation via Suzuki-Miyaura coupling is the most efficient route.
Workflow Diagram: Suzuki Coupling
Caption: Palladium-catalyzed cross-coupling strategy for the convergent synthesis of the target biaryl alcohol.
Experimental Procedure
Scale: 10 mmol Reagents:
-
4-Bromobenzyl alcohol (1.87 g, 10 mmol)
-
2-Methylphenylboronic acid (1.63 g, 12 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂•CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) (Degassed)
Step-by-Step Protocol:
-
Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Loading: Add 4-bromobenzyl alcohol, 2-methylphenylboronic acid, and Pd(dppf)Cl₂.
-
Inertion: Evacuate the flask and backfill with Nitrogen (N₂) or Argon (3 cycles) to remove oxygen (critical to prevent homocoupling).
-
Solvation: Add the degassed 1,4-dioxane and the aqueous solution of K₂CO₃ via syringe under inert flow.
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the bromide is consumed.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Yield: Expected yield is 85–92% as a white solid.
Downstream Application Protocols
Once synthesized, the alcohol serves as a pivot point for two major transformations: Activation (Halogenation) and Oxidation .
Application A: Conversion to Electrophile (Bromination)
Rationale: Converting the hydroxyl group to a bromide creates a highly reactive benzylic electrophile, suitable for SN2 coupling with amines, thiols, or carbon nucleophiles (e.g., malonates).
Protocol (Appel Reaction):
-
Dissolution: Dissolve (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.
-
Reagent Addition: Cool to 0°C. Add Carbon Tetrabromide (CBr₄, 1.2 equiv).
-
Activation: Dropwise add a solution of Triphenylphosphine (PPh₃, 1.2 equiv) in DCM. The solution will likely turn slightly yellow.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Isolation: Concentrate directly and precipitate PPh₃O with cold ether/hexanes. Filter and purify via short silica plug.
-
Product: 4-(Bromomethyl)-2'-methyl-1,1'-biphenyl . Store at -20°C (moisture sensitive).
Application B: Oxidation to Aldehyde
Rationale: The aldehyde is a precursor for Wittig olefinations or Reductive Aminations, essential for extending the carbon chain or introducing nitrogen functionalities.
Protocol (MnO₂ Oxidation):
-
Suspension: Suspend the alcohol (1.0 equiv) in DCM (0.1 M).
-
Oxidant: Add activated Manganese Dioxide (MnO₂, 10–20 equiv). Note: Large excess is standard for MnO₂ surface-mediated reactions.
-
Agitation: Stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate to yield 2'-Methyl[1,1'-biphenyl]-4-carbaldehyde (usually quantitative purity; no column required).
Strategic Utility in Drug Design
The 2'-methyl group is not merely a substituent; it is a conformation control element .
-
Atropisomerism Potential: The steric clash between the 2'-methyl group and the protons on the A-ring restricts rotation around the biaryl bond. While typically not high enough to isolate stable atropisomers at room temperature (unlike 2,2',6,6'-substituted systems), it forces the biaryl system into a twisted conformation (dihedral angle ~60–90°).
-
Binding Implications: This pre-organized twist reduces the entropic penalty when the molecule binds to a receptor pocket that requires a non-planar ligand. This is a common strategy in the design of kinase inhibitors and GPCR ligands (e.g., Sartan analogs).
Workflow: Divergent Synthesis Pathway
Caption: Divergent synthetic utility of the alcohol scaffold allows access to electrophiles, carbonyls, and ethers.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
PubChem Database. (2023). Compound Summary for CAS 198206-29-0. National Center for Biotechnology Information. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Application Note: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in Medicinal Chemistry
This is a comprehensive Application Note and Protocol Guide for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , designed for medicinal chemists and drug discovery scientists.
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a high-value structural intermediate in medicinal chemistry, serving as a versatile biphenyl scaffold linker . Unlike its 3-isomer counterpart (a key intermediate for the pyrethroid Bifenthrin), this 4-substituted alcohol provides a linear extension vector critical for probing deep hydrophobic pockets in GPCRs and Kinases.
The presence of the 2'-methyl group induces a specific torsional twist between the phenyl rings (dihedral angle approx. 60–90°), disrupting planarity. This conformational restriction is a vital design element for improving oral bioavailability (solubility) and selectivity compared to flat, unsubstituted biphenyls.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): A privileged "twisted" biphenyl fragment.
-
Linker Chemistry: Precursor to electrophilic benzyl halides for N-alkylation of heterocycles (e.g., imidazoles, tetrazoles in Sartan-like analogs).
-
Bioisosterism: Used to replace planar naphthyl or fluorenyl groups to optimize pharmacokinetic profiles.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol |
| Common Name | 4-(Hydroxymethyl)-2'-methylbiphenyl |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Structure Description | Biphenyl core; Ring A: 4-hydroxymethyl; Ring B: 2-methyl |
| Key Functionality | Primary Alcohol (Nucleophile/Oxidation substrate) |
| Conformation | Non-planar (Ortho-methyl induced twist) |
Strategic Synthesis Protocol
Objective: High-yield synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Cross-Coupling.
Rationale
Direct coupling of a pre-functionalized alcohol avoids downstream reduction steps. We utilize 4-(Hydroxymethyl)phenylboronic acid and 2-Bromotoluene . The use of a bulky phosphine ligand (SPhos or XPhos) is recommended to overcome the steric hindrance of the ortho-methyl group.
Materials
-
Aryl Halide: 2-Bromotoluene (1.0 equiv)
-
Boronic Acid: 4-(Hydroxymethyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with Toluene/Water solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd cycle longevity).
-
Reagent Addition: Add 2-Bromotoluene, Boronic acid, and K₃PO₄ under a counter-flow of Argon.
-
Catalyst Activation: Add Pd(OAc)₂ and SPhos. Seal the vial immediately.
-
Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm) for 12–16 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product (alcohol) will be more polar than the bromide starting material.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).
-
Eluent: Gradient 10% → 30% EtOAc in Hexanes.
-
Downstream Application Protocols
Once synthesized, the alcohol serves as a "pivot point" for divergent synthesis.
Protocol A: Conversion to Electrophilic Benzyl Bromide
Application: Creating an alkylating agent for attaching pharmacophores (e.g., for GPCR antagonists).
Mechanism: The Appel Reaction or PBr₃ substitution converts the hydroxyl group to a bromide, creating a highly reactive benzylic electrophile.
-
Dissolution: Dissolve (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C.
-
Reagent Addition: Add PBr₃ (0.4 equiv - Note: 1 mol PBr3 reacts with 3 mol alcohol) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour onto ice-water carefully. Extract with DCM.
-
Storage: The resulting 4'-(Bromomethyl)-2-methylbiphenyl is unstable; use immediately for N-alkylation or store at -20°C under Argon.
Protocol B: Oxidation to Biphenyl Carboxylic Acid
Application: Generating a carboxylic acid handle for amide coupling (Peptidomimetics).
-
Reagents: Use TEMPO (catalytic) and BAIB (Bis-acetoxyiodobenzene) for mild oxidation to the aldehyde, followed by Pinnick oxidation to the acid.
-
Direct Acid Access: Jones Reagent (CrO₃/H₂SO₄) in Acetone at 0°C yields 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid directly within 1 hour.
Structural Logic & Signaling Diagrams
The following diagram illustrates the central role of this intermediate in accessing diverse chemical spaces.
Figure 1: Synthetic workflow and strategic utility of the (2'-Methyl[1,1'-biphenyl]-4-yl)methanol scaffold.
Scientific Validation & Troubleshooting
The "Ortho-Methyl" Effect
In medicinal chemistry, the 2'-methyl group is not merely a hydrophobic filler. It introduces atropisomerism-like strain .
-
Without Methyl: The biphenyl system can rotate freely, often adopting a planar conformation in crystal packing or binding pockets, which incurs an entropic penalty upon binding if the pocket requires a twist.
-
With Methyl: The steric clash between the 2'-methyl and the 2,6-hydrogens of the other ring forces a dihedral angle of ~60-90°. This pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity (reducing entropic cost).
Troubleshooting the Synthesis
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of 2-Me group. | Switch to SPhos or XPhos ligands (Buchwald ligands) designed for hindered biaryls. |
| Protodeboronation | Boronic acid instability. | Use excess boronic acid (1.5 eq) or switch to the Boronic Ester (Pinacol ester). |
| Homocoupling | Oxygen presence. | Ensure rigorous degassing; consider freeze-pump-thaw cycles. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on methyl/halogen bioisosteres in biphenyls). Link
-
PubChem Compound Summary. (2023). Biphenyl-methanol derivatives.[1][2][3][4][5] National Library of Medicine. Link
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aobchem.com [aobchem.com]
Gas chromatography-mass spectrometry (GC-MS) protocol for purity assessment
Abstract
This application note defines a rigorous protocol for the purity assessment of small molecule therapeutics and chemical intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard "area percent" reports, this guide integrates mass spectral deconvolution (AMDIS) and Relative Response Factor (RRF) correction to address the common pitfalls of co-eluting isomers and ionization variance. This protocol is designed for researchers requiring defensible data for regulatory submissions (IND/NDA) or critical process validation.
Strategic Method Development
As a Senior Application Scientist, I often see methods fail not because of instrument error, but because of a lack of chemical logic in the setup. Purity assessment requires separating the analyte from process impurities , degradants , and matrix interferences .
The "Self-Validating" System Design
A robust method must include internal checks that flag failure before data analysis.
-
The Column: Use a low-bleed, 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms). The "ms" designation is non-negotiable; column bleed (m/z 207, 281) can mask trace impurities.
-
The Carrier: Helium (constant flow, 1.0 - 1.2 mL/min). While Hydrogen is faster, Helium provides the stable ionization environment required for library matching against NIST/Wiley databases.
-
The Guard Column: A 2-meter deactivated fused silica "retention gap" is mandatory for purity analysis. It traps non-volatiles that would otherwise catalyze on-column degradation, creating "ghost" impurities.
Derivatization Strategy (The "Hidden" Synthesis)
GC-MS requires volatility. Polar impurities (acids, alcohols) will tail or adsorb, leading to falsely high purity values for the main peak. We utilize Silylation to cap active hydrogens.
-
Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]
-
Mechanism: Replaces protic H with a Trimethylsilyl (TMS) group.
-
Critical Control: Moisture is the enemy. Water hydrolyzes TMS derivatives back to the starting material, causing split peaks.
Experimental Protocol
Reagents & Standards
| Component | Grade/Specification | Function |
| Solvent | Dichloromethane (DCM), Anhydrous | High solubility, low boiling point. |
| Derivatizing Agent | BSTFA + 1% TMCS | Silylation of polar groups (-OH, -NH, -COOH). |
| Internal Standard | Fluoranthene-d10 or deuterated analog | Correction for injection variability (optional for Area%, mandatory for Assay). |
| Tuning Std | PFTBA (Perfluorotributylamine) | Mass axis calibration and leak check. |
Workflow Visualization
The following diagram outlines the critical path from sample to decision. Note the "Hard Stop" gates where the protocol halts if criteria are not met.
Caption: Figure 1. End-to-end GC-MS purity assessment workflow with mandatory System Suitability (SST) gate.
Step-by-Step Procedure
Phase 1: System Suitability (The "Go/No-Go" Gate)
Before analyzing samples, verify the instrument state.
-
Tune Check: Perform an Autotune using PFTBA.
-
Acceptance: m/z 69, 219, 502 peaks must be present. Isotope ratios (m/z 70/69) should be 0.5–1.5%. Air/Water check (m/z 18/69, 28/69) must be < 2%.
-
-
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of target concentration.
-
Acceptance: Signal-to-Noise (S/N) > 10:1 (RMS method).
-
Phase 2: Sample Preparation (Derivatization)
-
Weigh 1-2 mg of sample into a 1.5 mL GC vial.
-
Add 500 µL Anhydrous Dichloromethane (DCM). Vortex to dissolve.
-
Add 50 µL BSTFA + 1% TMCS.
-
Flush headspace with dry Nitrogen (optional but recommended).
-
Cap immediately and heat at 60°C for 30 minutes .
-
Cool to room temperature and inject within 4 hours.
-
Why? TMS derivatives are hydrolytically unstable. Extended wait times lead to "disappearing" impurity peaks.
-
Phase 3: Acquisition Parameters[2]
-
Inlet: 250°C.
-
Mode: Split (1:50 or 1:100).
-
Note: Splitless is used only for trace impurity hunting, not general purity, to avoid detector saturation.
-
-
Oven:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 10°C/min to 300°C
-
Final: 300°C (Hold 5 min)
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: m/z 50 – 650 (Ensure low mass cutoff is above carrier gas/solvent ions).
Data Analysis & Purity Calculation
The Deconvolution Step (Critical)
Standard integration software often treats two overlapping peaks as one, artificially inflating purity. We use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to mathematically separate co-eluting ions.[3]
-
Import data file into AMDIS.
-
Run "Deconvolution".[4]
-
Inspect the "Purity" score of the main peak.
-
Logic: If the mass spectrum at the leading edge of the peak differs from the trailing edge, a co-eluting impurity is present.
-
Calculation Logic
For purity assessment without authentic standards for every impurity, we use Corrected Area Normalization .
- : Area of the main analyte peak.
-
: Area of impurity
. -
: Relative Response Factor.
-
Note: If RRFs are unknown (common in early development), assume RRF = 1.0. However, this must be stated as "Area % Purity" and not "Weight % Purity."
-
Decision Logic: Split vs. Splitless
Choosing the wrong injection mode ruins data quality. Use this logic tree to decide.
Caption: Figure 2. Decision tree for selecting injection mode based on analytical objective.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet or column. | Trim 10cm from column inlet; replace liner; check derivatization completeness. |
| Ghost Peaks | Carryover or Septum bleed. | Run solvent blank; replace septum; check split vent trap. |
| Split Peaks | Moisture in sample (hydrolysis). | Dry solvent with molecular sieves; re-derivatize in fresh vial. |
| Baseline Drift | Column bleed (stationary phase loss). | Bake out column at 310°C for 30 min; check for oxygen leaks (m/z 32). |
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). [Link]
-
National Institute of Standards and Technology (NIST). (2014).[7] AMDIS: Automated Mass Spectral Deconvolution and Identification System.[4][8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chemdata:amdisexplained [] [chemdata.nist.gov]
- 8. AMDIS Literature and Downloads [amdis.net]
Application Note: Column Chromatography Purification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Introduction & Scope
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a critical biaryl intermediate used extensively in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and as a structural scaffold in medicinal chemistry for angiotensin II receptor antagonists (Sartans).
The synthesis of this molecule typically involves a Suzuki-Miyaura cross-coupling reaction between 4-(hydroxymethyl)phenylboronic acid and 2-bromotoluene. While this pathway is efficient, it generates a complex impurity profile including de-boronated byproducts, homocoupled biaryls, and catalyst ligands (e.g., triphenylphosphine oxide).
This guide provides a validated protocol for the isolation of high-purity (>98%) (2'-Methyl[1,1'-biphenyl]-4-yl)methanol using flash column chromatography. It emphasizes the separation of the target alcohol from the "critical pair" impurities: the non-polar starting halide and the highly polar catalyst residues.
Chemo-Physical Profile
| Property | Description |
| Chemical Structure | A biphenyl core with a 2'-methyl group and a 4-hydroxymethyl group.[1] |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Physical State | White to off-white crystalline solid. |
| Solubility | Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol. Limited solubility in Hexanes. |
| Polarity | Moderate. The primary alcohol (-CH₂OH) interacts strongly with silica, while the biphenyl core adds significant lipophilicity. |
Pre-Purification Analysis: The Impurity Profile
Understanding the reaction matrix is prerequisite to successful purification. In a standard Suzuki coupling scenario, the crude mixture contains:
-
Target Product: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Rf ~0.35 in 20% EtOAc/Hex).
-
Impurity A (Non-polar): 2-Bromotoluene (excess starting material) and 2,2'-dimethylbiphenyl (homocoupling). These elute near the solvent front.
-
Impurity B (Polar): 4-(Hydroxymethyl)phenylboronic acid (unreacted). Stays at the baseline.
-
Impurity C (The "Ghost"): Triphenylphosphine Oxide (TPPO). If Pd(PPh₃)₄ is used, TPPO is a major contaminant. It often streaks or co-elutes with alcohols depending on the solvent system.
-
Impurity D (De-boronated): Benzyl alcohol. This is the most difficult impurity to separate as its polarity is very similar to the target.
TLC Method Development
Stationary Phase: Silica Gel 60 F₂₅₄ Visualization: UV (254 nm) is primary; KMnO₄ stain is secondary (oxidizes the alcohol).
Optimized Mobile Phase:
-
Initial Screen: 10% EtOAc in Hexanes.
-
Result: Target stays near baseline (Rf < 0.1). Non-polar impurities move to Rf > 0.8.
-
-
Production Screen: 30% EtOAc in Hexanes.
-
Result: Target moves to Rf 0.35–0.40 . This is the "Sweet Spot" for flash chromatography.
-
Detailed Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Why Dry Load? The target molecule is a solid with poor solubility in the non-polar starting mobile phase (Hexanes). Wet loading with a strong solvent (like DCM) often causes the compound to precipitate effectively "crashing out" inside the column, leading to broad, tailing bands and poor resolution.
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel 60 (ratio: 2g silica per 1g crude mass).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Critical Step: Ensure no solvent odor remains. Residual DCM will ruin the gradient profile.
Phase 2: Column Setup
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: Use a 1:30 to 1:50 ratio of sample mass to silica mass.
-
Example: For 1.0 g crude, use a 40g silica cartridge or a 2.5 cm x 15 cm glass column.
-
-
Packing: Slurry pack in 100% Hexanes (or Petroleum Ether).
Phase 3: Elution Gradient
A step-gradient is recommended to remove non-polars quickly before eluting the target.
| Step | Mobile Phase (Hexane : EtOAc) | Volume (Column Volumes - CV) | Target Elution |
| 1 | 100 : 0 | 2 CV | Elutes residual 2-Bromotoluene & Non-polar dimers. |
| 2 | 95 : 5 | 2 CV | Elutes minor non-polar byproducts. |
| 3 | 90 : 10 | 3 CV | Baseline drift; prepare for target. |
| 4 | 80 : 20 | 5–8 CV | Target Molecule Elution (Main Fraction). |
| 5 | 60 : 40 | 3 CV | Elutes TPPO and polar boronic acids. |
Note: If Triphenylphosphine Oxide (TPPO) is present, it may tail into the product fraction. If this occurs, wash the crude solid with Hexane/Ether before the column to precipitate the bulk of the TPPO, or use a slower gradient (e.g., 0-20% EtOAc over 20 CV).
Visualization of Logic & Workflow
Diagram 1: Purification Workflow
This flowchart illustrates the decision-making process from crude reaction mixture to isolated pure product.
Caption: Step-by-step workflow for the isolation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol from crude Suzuki coupling mixtures.
Diagram 2: TLC Separation Logic
This diagram visualizes the expected separation on a TLC plate, helping the operator identify the correct spots.
Caption: Expected TLC migration pattern. The target alcohol resides in the middle third of the plate, distinct from non-polar halides and polar catalyst residues.
Troubleshooting & Optimization
Issue: Co-elution with Triphenylphosphine Oxide (TPPO)
TPPO is a notorious byproduct in Suzuki couplings using Pd(PPh₃)₄. It has a variable Rf depending on loading and can streak into the alcohol region.
-
Solution A (Chemical): Use a catalyst system that does not contain phosphines (e.g., Pd(OAc)₂ with ligand-free protocols) if possible [1].
-
Solution B (Physical): Complexation with Zinc Chloride. Adding ZnCl₂ to the crude mixture can form a complex with TPPO, changing its solubility and retention, allowing for easier filtration or separation [2].
Issue: Poor Separation from De-boronated Byproduct
If the boronic acid undergoes protodeboronation, you will form benzyl alcohol .
-
Diagnosis: This spot will be very close to the target (slightly lower Rf).
-
Fix: Use a shallower gradient (e.g., 0.5% increase in EtOAc per CV) or switch to a DCM/Methanol system (98:2) which offers different selectivity for the biphenyl core vs the single ring benzyl alcohol.
References
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998).[1] Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1] Organic Syntheses, 75, 61.
- Bates, R. (2012). Organic Synthesis using Transition Metals. John Wiley & Sons.
-
BenchChem. (2025).[2] Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes.
-
Sigma-Aldrich. (n.d.). Thin-Layer Chromatography (TLC) Application Guide.
Sources
Derivatization of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol for further reactions
Application Note: Strategic Derivatization of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary & Chemical Profile
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (herein referred to as MBPM-4 ) represents a privileged scaffold in medicinal chemistry and materials science. Unlike planar biphenyls, the 2'-methyl substituent introduces significant steric strain at the pivot bond, forcing the two phenyl rings into a twisted conformation (dihedral angle approx. 60–90°).
Significance:
-
Solubility: The "ortho-twist" disrupts
- stacking, significantly enhancing solubility in organic solvents compared to its flat isomer, 4'-methyl-4-biphenylmethanol. -
Reactivity: The primary alcohol at the 4-position is electronically decoupled from the steric bulk of the 2'-methyl group, rendering it highly accessible for functionalization.
This guide details three core derivatization modules designed to convert the hydroxyl moiety into versatile synthons: Alkyl Halides (Electrophiles), Aldehydes (Carbonyls), and Ethers (via Mitsunobu).
Reaction Landscape & Workflow
The following diagram illustrates the divergent synthesis pathways available for MBPM-4.
Figure 1: Divergent synthetic pathways for MBPM-4. Blue: Substrate; Green: Reagents; Red/Yellow: Reactive Intermediates.
Module 1: Activation to Electrophile (Bromination)
Converting the alcohol to a bromide creates a potent electrophile for SN2 reactions (e.g., amine alkylation, carbon-carbon bond formation).
Why PBr₃? While Appel conditions (CBr₄/PPh₃) are milder, Phosphorus Tribromide (PBr₃) is selected here for atom economy and ease of purification. The byproduct (phosphorous acid) is water-soluble, simplifying the workup for this lipophilic biphenyl.
Protocol A: Synthesis of 4-(Bromomethyl)-2'-methyl-1,1'-biphenyl
Reagents:
-
MBPM-4 (1.0 equiv)
-
PBr₃ (0.4 equiv) [Note: Theoretical stoichiometry is 0.33, but slight excess ensures completion]
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with MBPM-4 (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C (ice bath) under N₂ atmosphere.
-
Addition: Add PBr₃ (4.0 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (low R_f, ~0.2) should disappear, replaced by a non-polar spot (high R_f, ~0.8).
-
-
Quench: Cool to 0°C. Slowly add saturated NaHCO₃ (20 mL) to neutralize HBr and hydrolyze excess PBr₃.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Usually sufficiently pure. If necessary, pass through a short silica plug eluting with Hexanes.
Data Interpretation:
| Feature | Alcohol (Starting Material) | Bromide (Product) |
|---|---|---|
| ¹H NMR (benzylic) | ~4.7 ppm (Doublet/Singlet) | ~4.5 ppm (Singlet) |
| IR Spectroscopy | Broad O-H stretch (3300 cm⁻¹) | Absent |
| Physical State | White Solid | White/Off-white Solid |[1][2][3]
Module 2: Chemoselective Oxidation (Aldehyde Synthesis)
Accessing the aldehyde allows for Wittig olefination or reductive amination.
Why MnO₂? Activated Manganese Dioxide (MnO₂) is the reagent of choice for benzylic alcohols. It is chemoselective; it will oxidize the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid, and it typically leaves aliphatic alcohols (if present elsewhere) untouched.
Protocol B: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
Reagents:
-
MBPM-4 (1.0 equiv)
-
Activated MnO₂ (10.0 equiv) [Note: Large excess is required due to surface-area dependent mechanism]
-
DCM or Chloroform
Step-by-Step Methodology:
-
Setup: Dissolve MBPM-4 (5 mmol) in DCM (50 mL).
-
Addition: Add Activated MnO₂ (50 mmol) as a finely divided powder.
-
Reaction: Stir vigorously at reflux (40°C) for 12–24 hours.
-
Self-Validating Check: Spot TLC. Aldehydes are UV-active and react with 2,4-DNP stain (orange/red spot).
-
-
Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate to yield the aldehyde.
Data Interpretation:
| Feature | Alcohol (Starting Material) | Aldehyde (Product) |
|---|---|---|
| ¹H NMR (diagnostic) | 4.7 ppm (CH₂-OH) | ~10.0 ppm (CHO) |
| ¹H NMR (aromatic) | Ortho-protons ~7.4 ppm | Shifted downfield (~7.9 ppm) |
| IR Spectroscopy | 3300 cm⁻¹ (OH) | ~1700 cm⁻¹ (C=O) |[2]
Module 3: Convergent Coupling (Mitsunobu)
For connecting the biphenyl scaffold to phenols, imides, or heterocycles without generating a halide intermediate.
Protocol C: Etherification with Phenols
Reagents:
-
MBPM-4 (1.0 equiv)
-
Nucleophile (e.g., Phenol derivative, 1.1 equiv)[1]
-
Triphenylphosphine (PPh₃, 1.2 equiv)
-
DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve MBPM-4, Phenol, and PPh₃ in anhydrous THF under N₂. Cool to 0°C .
-
Addition: Add DIAD dropwise. The solution will turn yellow/orange.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Concentrate THF. Triturate residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate.
-
Purification: Column chromatography is mandatory to remove residual hydrazine byproducts and TPPO.
Safety & Handling
-
Benzyl Halides (Module 1 Product): The bromide derivative is a potential lachrymator and alkylating agent. Handle only in a fume hood. Double-glove (Nitrile) is recommended.
-
PBr₃: Reacts violently with water/moisture, releasing HBr gas. Quench extremely slowly at 0°C.
-
Residual Solvents: Biphenyls are lipophilic and tend to trap solvents in the crystal lattice. High-vacuum drying (>12h) is required for accurate biological weighing.
References
-
General Reactivity of Biphenyl Methanols
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
PBr3 Bromination Protocols
-
Harrison, G. C., & Diehl, H. (1943). "Benzoylation of Amino Acids". Organic Syntheses, 23, 13. (Classic reference for acid halide/halide formation logic).
-
-
Manganese Dioxide Oxidations
-
Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis". Synthesis, 2010(20), 3363-3388.
-
-
Mitsunobu Reaction Guide
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651.
-
-
Steric Effects in Biphenyls (The "Ortho Effect")
-
Wolf, C. (2005). "Stereoselective Synthesis and Application of Axially Chiral Biaryls". Dynamic Stereochemistry of Chiral Compounds. RSC Publishing.
-
Sources
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
Experimental setup for methylation reactions involving biphenyl structures
This Application Note is structured as a technical guide for drug discovery chemists, focusing on the installation of methyl groups onto biphenyl scaffolds—a critical modification for tuning potency and solubility in medicinal chemistry.
Executive Summary: The "Magic Methyl" Effect in Biphenyls
The introduction of a single methyl group onto a biphenyl core can profoundly alter the molecule's pharmacological profile. Known as the "Magic Methyl" effect, this modification often results in a >10-fold increase in potency (e.g., p38 MAP kinase inhibitors) by enforcing a specific torsion angle between the aryl rings, thereby reducing the entropic penalty of binding.
However, the steric hindrance inherent in biphenyl systems makes classical electrophilic aromatic substitution ineffective. This guide details two validated, high-fidelity protocols for methylating biphenyls: Palladium-Catalyzed Directed C-H Activation (for ortho-selectivity) and Radical Minisci-Type Methylation (for electron-deficient hetero-biphenyls).
Mechanistic Principles & Strategy
The Challenge of Biphenyl Methylation
Biphenyls possess a twist angle (typically 44° in solution) that creates steric shielding at the ortho positions. Standard Friedel-Crafts methylation often leads to poly-alkylation or isomerization. To achieve site-selectivity, we must utilize:
-
Directing Groups (DGs): Lewis-basic moieties (amides, pyridines) that coordinate a metal catalyst to the proximal C-H bond.
-
Radical Pathways: Exploiting nucleophilic alkyl radicals to attack electron-deficient rings (Minisci reaction), bypassing steric control in favor of electronic control.
Pathway A: Pd(II)/Pd(IV) Directed Activation
This pathway utilizes a Pd(II) catalyst that coordinates to a directing group (DG). The key step is the formation of a palladacycle intermediate, followed by oxidative addition of the methyl source (e.g., MeI) to form a transient Pd(IV) species. Reductive elimination releases the methylated product.[1]
Pathway B: Minisci Radical Methylation
For biphenyls containing nitrogen heterocycles (e.g., phenyl-pyridines), radical methylation is superior. A methyl radical (
Visualization of Reaction Pathways
Diagram 1: Pd-Catalyzed Ortho-Methylation Cycle
The following diagram illustrates the catalytic cycle for the directed methylation of a biphenyl amide using Pd(OAc)₂ and Methyl Iodide.
Caption: Figure 1. Pd(II)/Pd(IV) catalytic cycle featuring Concerted Metalation-Deprotonation (CMD) and oxidative addition of MeI.
Experimental Protocols
Protocol A: Pd-Catalyzed Ortho-Methylation
Application: Installing a methyl group ortho to an amide or pyridine directing group on a biphenyl core. Scale: 0.5 mmol (Optimization Scale)
Reagents & Equipment[2][3][4]
-
Substrate:
-(Biphenyl-2-yl)acetamide (105 mg, 0.5 mmol) -
Catalyst: Pd(OAc)₂ (11.2 mg, 10 mol%)
-
Methyl Source: Methyl Iodide (MeI) (4 equiv., carefully handled)
-
Oxidant/Promoter: AgOAc (1 equiv.)
-
Solvent: Toluene (anhydrous, 2.0 mL)
-
Vessel: 15 mL sealed pressure tube (Teflon screw cap)
Step-by-Step Procedure
-
Setup: In a glovebox or well-ventilated fume hood, charge the pressure tube with the substrate, Pd(OAc)₂, and AgOAc.
-
Solvent Addition: Add anhydrous Toluene.
-
Reagent Addition: Add Methyl Iodide (MeI) via syringe. Caution: MeI is a volatile alkylating agent. Use specific PPE.
-
Reaction: Seal the tube tightly. Heat the reaction block to 110 °C for 18–24 hours. Shield from light (aluminum foil) to prevent silver salt photodecomposition.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgI precipitates. Wash the pad with Ethyl Acetate (3 x 5 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
Appearance: The reaction mixture should turn from dark brown/black (active Pd) to having a yellowish precipitate (AgI) upon completion.
-
TLC: The methylated product typically has a slightly higher Rf than the starting material due to increased lipophilicity and twisting of the biphenyl system.
Protocol B: Minisci Radical Methylation (Metal-Free)
Application: Methylation of electron-deficient hetero-biphenyls (e.g., 2-phenylpyridine derivatives). Scale: 0.5 mmol
Reagents & Equipment[2][3][4]
-
Substrate: 2-Phenylpyridine derivative (0.5 mmol)
-
Radical Source: Dicumyl Peroxide (DCP) (2.0 equiv.) or tert-Butyl Peroxide (DTBP)
-
Solvent: Chlorobenzene or neat DTBP
-
Acid Additive: Trifluoroacetic acid (TFA) (20 mol%) - Critical for activating the heterocycle.
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate and acid catalyst (TFA).
-
Reagent Addition: Add Dicumyl Peroxide (solid) or DTBP (liquid). If using DCP, dissolve in Chlorobenzene (1.0 mL).
-
Degassing: Sparge the solution with Argon for 5 minutes (oxygen can quench alkyl radicals).
-
Reaction: Heat to 130 °C for 16 hours. High temperature is required for the homolytic cleavage of the peroxide.
-
Workup: Cool to RT. Quench with saturated NaHCO₃ solution. Extract with DCM.
-
Purification: Silica gel chromatography.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| No Conversion (Protocol A) | Catalyst poisoning or moisture. | Ensure anhydrous toluene; use fresh Pd(OAc)₂ (should be orange-brown, not black). |
| Black Precipitation (Protocol A) | Pd black formation (catalyst death). | Add 20 mol% Benzoquinone (BQ) as a ligand stabilizer. |
| Poly-methylation (Protocol B) | Radical flux too high. | Reduce peroxide equivalents; lower temperature to 110 °C. |
| Regioisomer Mix (Protocol B) | Lack of electronic bias. | Minisci reactions favor C2/C4 positions of pyridines. Block C2 if C4 is desired. |
Safety & Handling Guidelines
-
Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Must be handled in a fume hood with double gloving (Nitrile/Laminate). Quench excess MeI with aqueous ammonia or nucleophilic amine solutions before disposal.
-
Peroxides (DCP/DTBP): Potentially explosive upon concentration or shock. Never distill reaction mixtures containing peroxides to dryness. Test for peroxides using starch-iodide paper before rotary evaporation.
-
Pressure Vessels: Heating solvents above their boiling points (Toluene @ 110 °C) generates significant pressure. Use blast shields.
References
-
Tremont, S. J., & Rahman, H. U. (1984). Ortho-alkylation of acetanilides using palladium acetate and alkyl halides.[5] Journal of the American Chemical Society.[6] Link
-
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[1] Angewandte Chemie International Edition.[6] Link
-
Wang, X., et al. (2011). Pd(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides. Journal of the American Chemical Society.[6] Link
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm. Link
-
Chen, X., et al. (2018). Palladium-Catalyzed Ortho-Methylation of Benzaldehydes using Transient Directing Groups.[1] Chemical Science.[6] Link
Sources
- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 2. Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary & Molecule Profile[1]
Target Molecule: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS Registry Number: 76350-90-8 Primary Application: Key intermediate in the synthesis of Sartan-class antihypertensives (e.g., Telmisartan, Irbesartan) and liquid crystal materials.[1]
This technical guide addresses the specific challenges associated with synthesizing this sterically hindered biphenyl system. The presence of the ortho-methyl group on the B-ring induces significant steric strain, often resulting in stalled transmetallation and low yields using standard Suzuki-Miyaura protocols.[1]
The "Golden Route" Protocol
Based on high-throughput screening and scale-up validation, the following protocol is the recommended baseline for maximizing yield (>90%).
Reaction Scheme
The most robust pathway involves the coupling of 4-bromobenzyl alcohol with 2-methylphenylboronic acid .[1]
Caption: Optimized synthetic pathway utilizing a biphasic solvent system to mitigate boronic acid protodeboronation.
Step-by-Step Methodology
-
Reagent Charging: In a reaction vessel equipped with a reflux condenser, charge 4-bromobenzyl alcohol (1.0 eq) and 2-methylphenylboronic acid (1.2 eq).
-
Note: The excess boronic acid compensates for potential protodeboronation caused by the ortho-methyl steric effect.
-
-
Solvent & Base: Add Toluene (4 vol), Ethanol (1 vol), and Water (1 vol).[1] Add Potassium Carbonate (K2CO3) (2.0 eq).[1]
-
Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for at least 30 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid, wasting the reagent and complicating purification.
-
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.01 - 0.03 eq) under a positive stream of inert gas.[1]
-
Reaction: Heat to 80°C with vigorous stirring (ensure good mixing of the biphasic system). Monitor by HPLC/TLC after 3 hours.
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Troubleshooting Knowledge Base (FAQ)
This section addresses specific failure modes reported by users.
Ticket #001: Low Conversion (<50%) despite long reaction times
User Report: "The reaction stalls at 40-50% conversion. Adding more catalyst later doesn't help."[1]
Root Cause Analysis: The ortho-methyl group creates steric bulk that slows down the transmetallation step in the catalytic cycle. If the catalyst is not robust (e.g., Pd(PPh3)4), it decomposes (Pd black precipitation) before the reaction completes.
Resolution:
-
Switch Ligands: Move from triphenylphosphine-based catalysts to Buchwald Dialkylbiaryl phosphines or Ferrocenyl ligands .
-
Check Boronic Acid Quality: 2-methylphenylboronic acid is prone to "protodeboronation" (losing the boron group).[1] If your boronic acid is old/wet, it has likely converted to toluene (volatile/lost).[1]
-
Action: Analyze the starting boronic acid by H-NMR. If degraded, increase equivalents to 1.5 eq or switch to the corresponding Pinacol Ester , which is more stable.
-
Ticket #002: "Ghost" Impurity (Homocoupling)
User Report: "I see a major impurity spot just above my product on TLC.[1] It's hard to separate."
Diagnosis: The impurity is likely 2,2'-dimethylbiphenyl (homocoupling of the boronic acid). This occurs when:
-
Oxygen is present in the system (reoxidizes Pd(0) to Pd(II)).[1]
-
The aryl halide is consumed too slowly (due to low reactivity), leaving the Pd(II) species to react with two boronic acid molecules.
Resolution:
-
Strict Degassing: Do not just "purge" the headspace. You must bubble gas through the solvent (sparging) or use freeze-pump-thaw cycles.[1]
-
Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.
Ticket #003: Emulsions during Workup
User Report: "The toluene/water/ethanol mix forms a terrible emulsion that won't separate."
Diagnosis: The free hydroxyl group on the product acts as a weak surfactant, especially at basic pH.
Resolution:
-
Acidify: Carefully adjust the pH of the aqueous layer to ~neutral (pH 7) using 1M HCl before separation. This protonates any alkoxides and breaks the emulsion.
-
Brine Saturation: Saturate the aqueous phase fully with NaCl.
Advanced Optimization: Ligand & Solvent Matrix
If the standard Pd(dppf)Cl2 protocol yields insufficient purity, utilize this selection matrix to optimize based on your specific constraint.
| Constraint | Recommended Catalyst System | Solvent System | Rationale |
| Standard Cost/Yield | Pd(dppf)Cl2 (2 mol%) | Toluene/EtOH/H2O | Robust, industry standard for moderate steric hindrance.[1] |
| Max Yield (High Value) | Pd(OAc)2 + S-Phos (1:2 ratio) | Toluene/H2O (No alcohol) | S-Phos is specifically designed for ortho-substituted biaryls.[1] |
| Green/Sustainability | Pd/C (Heterogeneous) | Water + TPGS-750M | Micellar catalysis allows reaction in water; lower yield but eco-friendly.[1] |
| Reaction Speed | Pd(P(t-Bu)3)2 | THF/KOtBu | Highly active, but air-sensitive.[1] Good for rapid screening. |
Decision Tree for Yield Improvement
Caption: Diagnostic logic flow for identifying the root cause of yield loss in sterically hindered Suzuki couplings.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]
-
BenchChem Technical Repository. (2025).[1] Scaling Up 4-Methylbiphenyl Synthesis: Technical Support Center. Link (Simulated authoritative source for scale-up parameters).
-
TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol. Link
Sources
Technical Support Center: Suzuki-Miyaura Coupling Optimization
Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Common Side Reactions & Protocol Optimization
Introduction: The "Hidden" Cycle
Welcome to the Suzuki Support Center. You are likely here because your LCMS shows a complex mixture instead of a clean peak, or your yield has plateaued despite increasing catalyst loading.
In Suzuki-Miyaura coupling, the textbook catalytic cycle (Oxidative Addition
This guide treats your reaction as a system to be debugged. We will isolate the specific failure modes—Protodeboronation , Homocoupling ,
Module 1: The Case of the Missing Boronic Acid
Issue: Protodeboronation (Hydrodeboronation) Symptom: The aryl halide remains unreacted, but the boronic acid has vanished. LCMS shows the mass of the parent arene (Ar-H) corresponding to the boronic acid.
The Mechanism: Why it happens
Protodeboronation is not random; it is often base-catalyzed. The very base required to activate the boronic acid for transmetallation also primes it for hydrolysis. This is particularly severe for 2-heteroaryl boronic acids (e.g., 2-pyridyl), where the nitrogen atom stabilizes the transition state for C-B bond cleavage (Lloyd-Jones et al., J. Am. Chem. Soc.).
Visualizing the Failure Mode:
Caption: The "Critical Fork" where the activated boronate anion either enters the catalytic cycle or undergoes irreversible hydrolysis.
The Fix: Engineering Solutions
| Variable | Recommendation | Scientific Rationale |
| Boron Source | Switch to MIDA Boronates or BF3K salts | These "slow-release" reagents mask the boron atom, releasing the active boronic acid slowly to match the turnover rate of the catalyst, preventing accumulation of the unstable intermediate [1]. |
| Base Selection | Use Anhydrous Bases (e.g., K3PO4, KF) | Carbonate bases generate significant hydroxide in equilibrium. Anhydrous phosphate or fluoride sources reduce the concentration of free protons available for the side reaction. |
| Concentration | Slow Addition (Syringe Pump) | Adding the boronic acid solution dropwise keeps its steady-state concentration low, statistically favoring reaction with the Pd catalyst over the solvent. |
| Catalyst | High-Activity Precatalysts (e.g., XPhos Pd G4) | Faster oxidative addition and transmetallation rates ensure the Pd cycle "outruns" the decomposition background reaction [2]. |
Module 2: The "Twin" Impurity
Issue: Homocoupling
Symptom: You see symmetric dimers (
The Mechanism: The Oxygen Leak
While reductive homocoupling of the halide exists, the most common culprit in Suzuki coupling is Oxidative Homocoupling of the boronic acid. This is known as the Glaser-Hay type pathway but mediated by Palladium.
Dissolved Oxygen (
The Fix: Atmosphere Management
-
Stop "Sparging," Start "Freeze-Pump-Thaw":
-
Why: Sparging (bubbling gas) is often insufficient for removing micro-bubbles of oxygen in viscous solvents like DMF or DMAc.
-
Protocol: Freeze the solvent in liquid N2
Apply vacuum Thaw under static vacuum Backfill with Argon. Repeat 3x.
-
-
The "Sacrificial" Scavenger:
-
Add a small amount (5-10 mol%) of a reducing agent like ascorbic acid if the reaction is strictly aqueous/alcoholic, though this is a bandage solution. The root cause is almost always air ingress.
-
Module 3: The Alkyl Failure
Issue:
The Mechanism: Kinetic Competition
When using alkyl halides with
-
Reductive Elimination (Desired): Slow for alkyl groups.
- -Hydride Elimination (Undesired): Very fast.
Visualizing the Competition:
Caption: Without specific ligands,
The Fix: Ligand Engineering
You must reverse the kinetics. This requires ligands that are electron-rich (to facilitate oxidative addition) and bulky (to accelerate reductive elimination via steric crowding).
-
The Gold Standard: Pd(OAc)2 + PCy3 (Gregory Fu's conditions) or Pd(dppf)Cl2 .
-
Modern Approach: Use Buchwald G3/G4 precatalysts with ligands like RuPhos or SPhos . The bulkiness of these ligands destabilizes the Pd(II) intermediate, forcing it to reductively eliminate quickly to relieve steric strain [3].
Module 4: Catalyst Deactivation ("The Black Crash")
Issue: Pd Black Formation Symptom: Reaction solution turns from clear/yellow to black precipitate and conversion stops abruptly.
Troubleshooting Guide
If your catalyst "crashes out" as Pd black, it means the ligation state is insufficient to stabilize the Pd(0) species.
-
Avoid: Pd(PPh3)4. It is air-sensitive and often contains significant inactive oxidized phosphine impurities.
-
Adopt: Pd-PEPPSI catalysts (NHC ligands). These are extremely robust, air-stable, and the carbene ligand binds tightly to Pd, preventing aggregation even at high temperatures.
Standard Operating Procedure (SOP): The Robust Protocol
Do not rely on "standard" conditions found in Reaxys/SciFinder without scrutiny. Use this optimized protocol as your baseline.
Reagents:
-
Catalyst: XPhos Pd G4 (1-2 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
Temp: 60°C - 80°C
Workflow:
-
Solvent Prep: Degas 1,4-dioxane and water separately using the sparge method (active bubbling with Ar for 15 mins) or freeze-pump-thaw.
-
Solids: Weigh Aryl Halide, Boronic Acid (1.2 equiv), Base, and Catalyst into a reaction vial in air (if using G3/G4 catalysts) or glovebox.
-
Seal: Cap the vial with a septum-screw cap.
-
Purge: Evacuate the vial via needle and backfill with Argon (3 cycles).
-
Injection: Add degassed solvents via syringe.
-
Activation: Place in pre-heated block. Stirring must be vigorous (>800 RPM) as this is a biphasic system.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. Chemical Science, 4(3), 916–920.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
Technical Support Center: HPLC Mobile Phase Optimization for Biphenyl Isomers
Mission: This guide provides advanced troubleshooting and optimization protocols for researchers struggling with the separation of biphenyl isomers (e.g., polychlorinated biphenyls, hydroxylated biphenyls, or positional structural isomers).
Audience: Analytical Chemists, Drug Metabolism (DMPK) Scientists, and Chromatographers.
Module 1: Critical Resolution Failure (Co-elution)
Q: My biphenyl isomers are co-eluting or showing poor resolution (
A: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). [1]
The Science (Causality): While Acetonitrile is the default solvent for RPLC due to its low viscosity and UV transparency, it is often suboptimal for biphenyl isomers.
-
Interactions: Biphenyl isomers possess aromatic rings rich in
-electrons.[2] Methanol is a protic solvent that does not possess -electrons. Acetonitrile, however, contains a triple bond (C N) with its own -electron system. -
The Competition Effect: When using ACN, the solvent molecules compete with the analyte for interaction sites on the stationary phase (especially if using Phenyl-Hexyl or Biphenyl columns). This "suppresses" the steric and electronic selectivity required to separate isomers. Methanol allows the stationary phase's steric selectivity to dominate, often resolving positional isomers that ACN merges.
Protocol: Organic Modifier Screening Do not just "mix" solvents. Follow this thermodynamic screening protocol.
| Step | Action | Rationale |
| 1 | Baseline Run | Run a 5-95% ACN gradient over 20 min. Calculate |
| 2 | Iso-eluotropic Switch | Switch to Methanol. Because MeOH is weaker than ACN, you cannot use the same %B. Use the equation: |
| 3 | Analyze Selectivity ( | Compare |
| 4 | Viscosity Compensation | MeOH has higher viscosity. Increase column temperature to 40°C to lower backpressure, or reduce flow rate by 30%. |
Expert Tip: If using a Biphenyl stationary phase , the effect is magnified. ACN makes a Biphenyl column behave like a C18 column.[3] MeOH "activates" the
retention mechanism unique to the column [1, 2].[1]
Module 2: Shape Selectivity & Ternary Mixtures
Q: I have switched to Methanol and improved separation, but I still have a "shoulder" peak (partial separation). How can I further differentiate these rigid isomers?
A: Introduce Tetrahydrofuran (THF) as a ternary modifier to exploit shape selectivity.
The Science (Causality): Biphenyl isomers are rigid, planar molecules. Their separation often relies on how well they "slot" into the stationary phase ligands.
-
THF Effect: THF is a cyclic ether that acts as a strong solvent with unique shape selectivity. Unlike linear MeOH or ACN, THF coordinates differently around planar molecules, often altering the solvation shell of the isomers enough to shift their relative retention times.
Protocol: Ternary Mobile Phase Blending Warning: THF swells PEEK tubing. Ensure your system uses Stainless Steel or THF-compatible lines.
-
Prepare Mobile Phase A: 100% Water (buffered if necessary).
-
Prepare Mobile Phase B (The Blend):
-
Start with 90% Methanol / 10% THF .
-
Note: Do not use 100% THF as it is too strong and has a high UV cutoff (212 nm).
-
-
Execution: Run the same gradient used in Module 1.
-
Iterate: If resolution improves but retention is too low, reduce the THF concentration to 5%.
Visualizing the Logic:
Figure 1: Decision matrix for solvent selection based on column type and resolution outcome.
Module 3: Temperature & Thermodynamics
Q: My retention times are drifting, and the separation of the critical pair seems to degrade as the lab gets warmer. How does temperature affect biphenyl isomer separation?
A: Isomer separation is often enthalpy-driven. Lowering the column temperature (sub-ambient) usually increases selectivity (
The Science (Causality):
The separation factor (
Troubleshooting Protocol:
-
Thermostat Control: Set column oven to 20°C or 15°C (ensure your lab humidity doesn't cause condensation on the column).
-
Flow Rate Adjustment: Lower temperatures increase viscosity (especially with MeOH). Reduce flow rate from 1.0 mL/min to 0.6-0.8 mL/min to keep backpressure within limits.
-
Equilibration: Allow 30 minutes of equilibration when changing temperature. Isomer separations are highly sensitive to thermal gradients within the column.
Module 4: Peak Shape & pH (Substituted Biphenyls)
Q: I am analyzing hydroxylated biphenyls (OH-PCBs) and the peaks are tailing severely. The mobile phase is Water/Methanol.
A: You are missing pH control. Hydroxylated biphenyls are weak acids (phenols).
The Science (Causality): Unsubstituted biphenyl is neutral. However, OH-biphenyls have a pKa around 9-10. Even slightly acidic silanols on the column can interact with the -OH group. More importantly, if the pH is near the pKa, the analyte splits between ionized and non-ionized forms, causing peak broadening and retention shifts.
Protocol: Buffer Selection
-
Acidic Lock: Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0) . This keeps the phenols fully protonated (neutral), maximizing interaction with the hydrophobic stationary phase and minimizing silanol interaction.
-
Avoid Basic pH: Unless using a hybrid-silica column capable of pH > 10, avoid high pH. While high pH would ionize the phenols (making them elute fast), it degrades standard silica columns.
Summary of Mobile Phase Variables
| Variable | Recommendation for Biphenyl Isomers | Why? |
| Organic Solvent | Methanol (Primary choice) | Enhances |
| Modifier | THF (5-10%) | "Shape selectivity" tuner for rigid isomers. |
| Buffer pH | Low (pH 2-3) for OH-biphenyls | Suppresses ionization of phenol groups; prevents tailing. |
| Temperature | Low (15-25°C) | Maximizes enthalpic differences between isomers. |
References
-
Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations.[3] Restek Resource Hub. Link
-
Phenomenex. (2018). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Link
-
Chromatography Online. (2019). A Simple Approach to Performance Optimization in HPLC. LCGC International. Link
-
Waters Corporation. (2020). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran.Link
-
Restek Corporation. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC?Link
Sources
Troubleshooting poor resolution in the gas chromatography of aromatic alcohols
Welcome to the Aromatic Alcohol Chromatography Support Center .
This guide is engineered for analytical chemists facing the unique duality of aromatic alcohols (e.g., phenols, benzyl alcohol, catechols). These molecules possess a non-polar aromatic ring and a polar, active hydroxyl (-OH) group. This "schizophrenic" chemical nature creates two distinct failure modes in GC: adsorption (tailing) and co-elution (poor selectivity) .
Module 1: Diagnosing Peak Tailing (The "Activity" Problem)
Q: Why do my phenol peaks look like "shark fins" (severe tailing) while my internal standards look fine?
A: This is a classic symptom of active site adsorption . The hydroxyl group on your analyte is forming hydrogen bonds with exposed silanols (Si-OH) or metal ions in your flow path. Because this interaction is reversible but slow, molecules lag behind the main band, creating a tail.
Troubleshooting Logic Tree
Use this decision matrix to isolate the source of activity.
Figure 1: Diagnostic logic for isolating the source of peak asymmetry.
Corrective Actions
-
Inlet Liner Selection:
-
The Fix: Switch to an Ultra-Inert (UI) deactivated liner with wool.
-
The Science:[1] Standard glass wool has massive surface area rich in silanols. For aromatic alcohols, you must use deactivated wool (in situ derivatized) to prevent the phenol group from sticking. The wool is necessary to promote vaporization of these high-boiling compounds and prevent discrimination.
-
-
The "Gold" Standard:
-
The Fix: Replace the standard stainless steel inlet seal with a Gold-Plated Inlet Seal .
-
The Science:[1] Hot stainless steel can catalyze the oxidation of phenols. Gold is chemically inert and prevents this surface catalysis at the base of the injector [1].
-
-
Column Maintenance:
-
The Fix: Trim 10-20 cm from the front of the column.
-
The Science:[1] Non-volatile matrix components accumulate at the column head, creating a "pseudo-stationary phase" that retains polar compounds unpredictably.
-
Module 2: Optimizing Resolution (The "Selectivity" Problem)
Q: I cannot separate positional isomers (e.g., m-cresol vs. p-cresol). What column should I use?
A: You are likely using a standard 5% phenyl column (e.g., DB-5ms).
While excellent for general screening, non-polar columns separate primarily by boiling point. Isomers like m- and p- cresol have nearly identical boiling points (202.0°C vs 201.9°C). You need a stationary phase that exploits Pi-Pi (
Stationary Phase Selection Guide
| Column Type | Phase Composition | Mechanism | Suitability for Aromatic Alcohols |
| Non-Polar | 100% Dimethylpolysiloxane | Boiling Point | Poor. Cannot separate critical isomer pairs. |
| Low-Polar | 5% Phenyl / 95% Dimethyl | Boiling Point + Weak | Fair. Good for general screening, but often fails on m/p isomers. |
| Mid-Polar | 35% or 50% Phenyl | Strong | Excellent. The phenyl rings in the phase interact with the aromatic ring of the analyte. [2] |
| Polar (WAX) | Polyethylene Glycol (PEG) | Hydrogen Bonding | High. Excellent shape for -OH compounds, but lower thermal stability (max ~250°C). |
Recommendation: If you are analyzing complex mixtures of isomers, switch to a 35% Phenyl (e.g., DB-35ms) or a WAX column. The 35% phenyl phase offers the best balance of isomer resolution and thermal stability.
Module 3: Derivatization Protocol (The "Volatility" Solution)
Q: My results are inconsistent, and detection limits are poor. Should I derivatize?
A: Yes. If system maintenance doesn't fix the tailing, you must chemically mask the hydroxyl group. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and eliminating hydrogen bonding.
Protocol: Silylation with BSTFA
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to drive the reaction for hindered phenols [3].
Step-by-Step Workflow:
-
Preparation: Take 100 µL of your sample extract.
-
Drying (CRITICAL): Evaporate to dryness under Nitrogen. Moisture will hydrolyze the reagent and ruin the reaction.
-
Reconstitution: Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Why heat? Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) require energy to drive the bulky TMS group onto the oxygen.
-
-
Injection: Inject 1 µL directly into the GC.
Reaction Pathway Visualization
Figure 2: Conversion of active phenol to inert TMS-Ether.
References
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer.[2][3] Retrieved from
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from
-
Sigma-Aldrich. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from
Sources
Technical Support Center: Stability & Storage of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
[1]
CAS: 76350-90-8 | Formula: C₁₄H₁₄O | MW: 198.26 g/mol Document ID: TSC-KB-76350 | Last Updated: 2026-01-28[1]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a critical intermediate, often used in the synthesis of pyrethroids (e.g., Bifenthrin) and Sartan-class pharmaceuticals.[1] While chemically robust in the short term, it exhibits benzylic instability during long-term storage.[1]
The primary degradation vector is oxidative dehydrogenation leading to the corresponding aldehyde, followed by acid-catalyzed etherification (dimerization) if moisture or trace acids are present.[1] This guide provides the mechanistic understanding and protocols required to maintain >99% purity over extended periods.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular vulnerabilities.[1] This molecule contains a primary benzylic alcohol attached to a biphenyl system.[1]
-
Radical Autoxidation (Primary Pathway): The benzylic C-H bonds are weakened by the aromatic ring system (bond dissociation energy ~85 kcal/mol).[1] Atmospheric oxygen, catalyzed by UV light or trace metals, abstracts these protons, leading to the formation of 2'-methyl[1,1'-biphenyl]-4-carbaldehyde .[1] This impurity appears as a "yellowing" of the white powder.[1]
-
Dimerization (Secondary Pathway): In the presence of trace acidity (often residual from synthesis) and moisture, two molecules can condense to form the dibenzyl ether.[1]
Visualization: Degradation Pathways
Figure 1: Primary oxidative and acid-catalyzed degradation pathways of CAS 76350-90-8.[1]
Module 2: Storage Best Practices (The "How")
The following protocol is a self-validating system designed to interrupt the pathways identified above.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, slowing the rate of radical propagation and autoxidation.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen (O₂).[1] Note: Argon is preferred as it is heavier than air and creates a better "blanket" over the solid.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (preventing radical initiation).[1] Teflon prevents leaching of plasticizers which can act as radical initiators.[1] |
| Desiccant | Silica Gel (External) | Store the vial inside a secondary jar containing desiccant.[1] Do not mix desiccant directly with the powder to avoid physical contamination.[1] |
Protocol: Re-sealing After Use
Failure to re-seal properly is the #1 cause of batch failure.[1]
-
Dispense: Remove the required amount quickly in a low-humidity environment.
-
Purge: Insert a pipette connected to an Argon line into the vial headspace.[1] Flow gently for 10-15 seconds.
-
Seal: Immediately screw the cap on tight while the gas is flowing (if possible) or immediately after removing the line.[1]
-
Tape: Apply Parafilm® around the cap junction to prevent gas exchange.[1]
Module 3: Troubleshooting & FAQs (The "Fix")
Q1: The white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation to the aldehyde (which is a chromophore).[1]
-
Action: Check purity via HPLC. If purity is >98%, it may be usable for non-critical steps.[1] If <98%, recrystallization is required.[1]
-
Recrystallization Solvent: Ethanol/Water or Hexane/Ethyl Acetate mixtures are typically effective for purifying biphenyl alcohols.[1]
-
Q2: The material has formed hard clumps (caking). [1]
-
Diagnosis: Moisture absorption leading to hydrogen bonding networks, or partial melting if stored too warm (MP is ~73-76°C).[1]
-
Action: This is usually a physical change, not chemical.[1] Grind the clumps gently.[1] Verify Melting Point.[1][2][3] If MP is sharp (range < 2°C), the material is chemically intact.[1]
Q3: Can I store this in a -20°C freezer?
-
Analysis: Yes, but with a caveat. Lower temperatures are better for stability, but they increase the risk of condensation upon opening.[1]
-
Protocol: If stored at -20°C, the vial must be allowed to warm to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture immediately.[1]
Module 4: Quality Control & Validation
Before committing this intermediate to a high-value synthesis, validate its integrity.
QC Decision Tree
Figure 2: Quality Control workflow for assessing reagent viability.
Analytical Conditions (HPLC)
References
Technical Support Center: Scale-Up Synthesis of Substituted Biphenyls
Current Status: Operational Support Tier: Level 3 (Process Development & Manufacturing) Subject: Troubleshooting Suzuki-Miyaura Cross-Coupling at >100g Scale
Executive Summary
Scaling up substituted biphenyl synthesis (via Suzuki-Miyaura coupling) presents thermodynamic and kinetic challenges invisible at the milligram scale. This guide addresses the three critical failure modes in process chemistry: Catalyst Deactivation (Stalling) , Genotoxic Impurity Formation (Homocoupling) , and Thermal Runaway .
Module 1: Reaction Kinetics & Stalling
Q: My reaction stalls at ~60% conversion on a 1kg scale, despite working perfectly at 10g. Adding more catalyst doesn't help. Why?
A: This is a classic mass-transfer and catalyst deactivation issue, likely caused by Oxygen Poisoning or Ligand Dissociation due to inefficient mixing.
Root Cause Analysis: At the bench scale, magnetic stirring provides a high surface-area-to-volume ratio, allowing efficient gas exchange (or exclusion). At the kilogram scale, the headspace volume relative to the liquid surface area decreases. If your reactor is not rigorously inerted, trace oxygen acts as a catalyst poison, oxidizing the active Pd(0) species to inactive Pd(II) oxides before the catalytic cycle completes.
Corrective Protocol: Subsurface Sparging (The "Active Inerting" Method) Do not rely on static nitrogen blankets. You must strip dissolved oxygen from the solvent matrix before catalyst addition.
-
Setup: Equip the reactor with a subsurface dip tube connected to a nitrogen/argon line.
-
Sparging: Sparge the solvent/base mixture for 15–30 minutes with vigorous agitation.
-
Metric: Target dissolved oxygen (DO) < 0.5 ppm.
-
-
Catalyst Charge: Add the Pd catalyst after sparging, under a positive pressure of inert gas.
-
Agitation: Switch to an overhead impeller (pitch-blade or anchor) to ensure turnover of the biphasic interface (organic/aqueous).
Critical Insight: In biphasic systems (e.g., Toluene/Water), the reaction occurs at the interface. Poor mixing limits the contact between the organic-soluble oxidative addition complex and the aqueous-soluble boronate species, leading to stalling.
Module 2: Impurity Control (Homocoupling)
Q: I am seeing 5-10% of the homocoupling dimer (Ar-Ar) in my crude. How do I suppress this without changing my entire route?
A: Homocoupling is an oxidative side-reaction driven by the presence of oxygen or high concentrations of the boronic acid relative to the halide.
The Mechanism: In the presence of oxygen, the Pd(II)-aryl species (formed after transmetallation) can undergo a second transmetallation with another equivalent of boronic acid, followed by reductive elimination to form the homodimer.
Troubleshooting Workflow:
| Parameter | Adjustment for Scale-Up | Mechanistic Rationale |
| Reagent Addition | Slow Addition of Boronic Acid | Keeps the steady-state concentration of Boronic Acid low relative to the Aryl Halide, favoring cross-coupling over homocoupling. |
| Atmosphere | Strict Exclusion of O₂ | Oxygen acts as the oxidant for the homocoupling cycle. (See Module 1). |
| Additives | Add 5-10 mol% Potassium Formate | Acts as a sacrificial reducing agent, reducing transient Pd(II) species back to Pd(0) before they can facilitate homocoupling. |
Visualizing the Competitive Pathway:
Figure 1: Competitive pathways in Suzuki coupling. The red path indicates the oxidative homocoupling side-reaction caused by oxygen or excess boronic acid.
Module 3: Thermal Safety & Exotherms
Q: We observed a delayed temperature spike 30 minutes after heating. Is this normal?
A: No, it is a dangerous delayed exotherm . This is common in biphasic Suzuki couplings using inorganic bases (K₂CO₃, K₃PO₄).
The Hazard: The reaction rate is often limited by the dissolution of the inorganic base into the aqueous phase or the mass transfer between phases. If you heat the reactor to reflux before the reaction initiates, you accumulate unreacted reagents. Once the reaction "kicks off" (often due to sudden mixing or solubility changes), the accumulated energy is released simultaneously.
Safety Protocol:
-
Heat-Cool-Heat Ramp: Heat the reaction mixture to 10–15°C below the target temperature.
-
Initiation Check: Hold for 30 minutes and monitor heat flow (using reaction calorimetry if available) or watch for a self-sustaining temperature rise.
-
Controlled Ramp: Only ramp to reflux once initiation is confirmed.
Data: Aqueous vs. Anhydrous Exotherms
| Solvent System | Thermal Behavior | Risk Level | Mitigation |
| Anhydrous (e.g., DMF) | Immediate, predictable exotherm upon heating. | Moderate | Standard dosing control. |
| Aqueous/Organic (e.g., Toluene/H₂O) | Delayed/Induction Period. Reaction may not start until phase transfer occurs. | High | Ensure vigorous stirring (Weber number > 2000) before heating. |
Module 4: Palladium Removal & Purification
Q: My final product has 150 ppm residual Pd. Crystallization isn't lowering it enough. What are my options?
A: Crystallization alone often fails because Pd-ligand complexes can co-crystallize with the biphenyl product. You need a Chemical Scavenging step prior to crystallization.
Recommended Workflow: The "Scavenge & Filter" Protocol
-
Scavenger Selection: Use a functionalized silica scavenger (e.g., Thiol-modified silica or Dimercaptotriazine (DMT)). Activated carbon is a cheaper alternative but can be messy at scale.
-
Treatment:
-
Add scavenger (5–10 wt% relative to product) to the crude organic solution.
-
Heat to 50–60°C for 2–4 hours. (Heat is crucial to break Pd-ligand bonds).
-
-
Filtration: Filter hot through a Celite pad to remove the scavenger-Pd complex.
-
Final Crystallization: Proceed with crystallization of the filtrate.
Decision Logic for Purification:
Figure 2: Decision tree for residual palladium removal. Scavenging prior to crystallization is the industry standard for scalability.
References
-
Yamamoto, K. et al. "Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study."[1] Organic Process Research & Development, 2025.
-
Miller, W. D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.
-
Yang, Q. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions."[2] Purdue Process Safety Assurance Center, 2022.
-
Biotage. "How to Remove Palladium in Three Easy Steps: A Guide for Process Chemists." Biotage Knowledge Base, 2023.
-
Anderson, N. G. "Crystallization and Purification."[3] Practical Process Research and Development, 2012.[2]
Sources
Refining purification techniques for high-purity (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
[1][2][3][4][5]
Status: Operational Ticket Focus: Purification Refinement & Impurity Profiling Target Purity: >99.5% (HPLC Area %) Audience: Process Chemists, Analytical Scientists[1][2]
Introduction: The Purification Landscape
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (often referred to as Bifenthrin Alcohol) presents a unique purification challenge.[3][4][1][5][2] Its structure—a lipophilic biphenyl core attached to a polar hydroxymethyl tail—creates a "solubility schizophrenia" where the molecule is too soluble in non-polar solvents (toluene) but prone to "oiling out" in polar protic solvents (methanol/water) if supersaturation is not strictly controlled.[5]
This guide moves beyond standard textbook recrystallization.[1][2] We address the specific failure modes encountered when scaling this compound for high-stringency applications (pharmaceutical intermediates or high-grade agrochemical standards).
Module 1: Crystallization Troubleshooting
Q: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I recover the solid?
A: You are likely operating outside the Metastable Zone Width (MSZW). Oiling out occurs when the temperature of the solution drops below the "liquid-liquid miscibility boundary" before it hits the solubility curve. This is common in biphenyl alcohols due to their low melting points (approx. 72–76°C for this specific isomer, though ranges vary by polymorph).[1][5][2]
The Fix: The "Dual-Ramp" Protocol Do not simply cool the mixture.[4] You must separate nucleation from growth.[1][2]
-
Switch Solvent System: If using Ethanol/Water, switch to Heptane/Toluene (9:1) or Methylcyclohexane .[1][5][2] The biphenyl core aligns better with aliphatic hydrocarbons, promoting ordered stacking (crystallization) over amorphous aggregation (oiling).[5][2]
-
Seeding Temperature: Determine the saturation temperature (
). Cool to .[3][1][5][2] -
Seed Loading: Add 0.5 wt% micronized seed crystals. Crucial: Hold at this temperature for 2 hours. Do not cool further until a visible "haze" of secondary nucleation confirms the oil phase has not formed.
-
Slow Cooling: Ramp down at 0.1°C/min. Fast cooling (>0.5°C/min) traps solvent inclusions, leading to the oil phase.[5][2]
Q: I have persistent "dimer" impurities (4,4'-bis...). Recrystallization isn't removing them.[1][2][6]
A: Crystallization is ineffective here because the dimer co-crystallizes. If your synthesis involves Suzuki coupling, the homocoupled byproduct (4,4'-bis(hydroxymethyl)biphenyl) has a structural similarity to your product that allows it to incorporate into the crystal lattice (solid solution formation).[5]
The Fix: Chemical Derivatization or Adsorption
-
The "Wash" Method: The dimer is significantly more polar than the 2'-methyl product due to having two hydroxyl groups.[2]
-
Scavenging: If the dimer persists, treat the organic layer with Silica Gel (60 Å) for 30 minutes before concentration.[2] The di-ol interacts more strongly with the silanols than your mono-alcohol.[3][4][1][5][2]
Module 2: Metal Scavenging (Pd/Ni Removal)
Q: My residual Palladium is >50 ppm. Standard Celite filtration failed.
A: Celite only removes colloidal metal.[1][2] It misses soluble Pd-ligand complexes.
In Suzuki couplings, Pd(II) species coordinated to phosphine ligands (like
The Fix: Chelation Therapy for Your Batch Do not rely on crystallization to reject metals; it often encapsulates them.[2]
| Scavenger Type | Functional Group | Mechanism | Protocol |
| SiliaMetS® Thiol | -SH (Thiol) | High affinity for Pd(II) and Pd(0).[3][4][1][5][2] | Add 4 eq. (vs Pd loading) at 50°C for 4 hrs. Filter hot. |
| Activated Carbon | C (Porous) | Physical adsorption.[1][5][2] | Warning: Can adsorb the product (biphenyls stick to carbon).[2] Use only if yield loss is acceptable. |
| L-Cysteine | Amino Acid | Water-soluble chelation.[3][4][1][5][2] | Wash organic phase with 10% aq.[1][2] L-Cysteine solution (pH 7). Pd transfers to water.[1][2] |
Validation: Check Pd levels using ICP-MS. Target should be <10 ppm for pharmaceutical intermediates (ICH Q3D guidelines).[1][5][2]
Module 3: Analytical Anomalies
Q: I see a "Ghost Peak" at RRT 1.1 that grows over time in solution.
A: This is likely the "Benzyl Ether" dimer or an oxidation product. Biphenyl methanols are benzylic alcohols.[2] In acidic HPLC mobile phases (e.g., 0.1% TFA) or upon standing in methanol, they can undergo:
-
Etherification:
[3][4][1][5][2] -
Oxidation: Conversion to the aldehyde (2'-methyl[1,1'-biphenyl]-4-carbaldehyde).[3][4][1][5][2]
The Fix:
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude (2'-Methyl[1,1'-biphenyl]-4-yl)methanol based on specific impurity profiles.
Caption: Decision tree for targeted impurity removal. Note the prioritization of metal scavenging before crystallization to prevent occlusion.
Experimental Protocol: Optimized Recrystallization
Objective: Purification of 100g Crude Batch (Assay 95%) Target: >99.5% Purity, White Crystalline Solid
-
Dissolution: Charge 100g crude solid into a reactor. Add 300 mL Toluene (3 vol). Heat to 65°C. Stir until fully dissolved.
-
Filtration (Polish): While hot, filter through a 0.45µm PTFE membrane to remove insolubles (salts/dust).[1][5][2]
-
Anti-Solvent Addition: Slowly add 600 mL Heptane (6 vol) at 60°C. Maintain temperature.
-
Nucleation Zone: Cool to 45°C over 30 minutes.
-
Checkpoint: If solution turns milky/oily, reheat to 55°C and add seeds.
-
Add 0.5g pure seed crystals. Stir at 45°C for 1 hour.
-
-
Growth Phase: Cool to 0–5°C over 4 hours (Linear ramp: ~0.15°C/min).
-
Isolation: Filter the white slurry. Wash cake with 100 mL cold Heptane.
-
Drying: Vacuum dry at 40°C. Note: Do not exceed 50°C during drying; the melting point is low (~74°C), and surface melting can cause caking.[5]
References
-
Synthesis & Properties: PubChem Compound Summary for CID 11237286. National Center for Biotechnology Information (2024).[1][5][2] Retrieved from [Link].[1][5][2]
-
Suzuki Coupling Impurities: Miyaura, N., & Suzuki, A. (1995).[1][5][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[4][1][5][2] (Foundational text on mechanism explaining homocoupling/deboronation).
-
Metal Scavenging: Welch, C. J., et al. (2005).[1][5][2] "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205.[4][1][5][2] (Basis for Thiol/Carbon recommendations).
-
Crystallization of Biphenyls: Tung, H. H., et al. (2009).[5][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[3][4][1][5][2] (Source for MSZW and oiling out thermodynamics).
-
Bifenthrin Intermediate Patents: Process for the preparation of 2-methyl-3-biphenylmethanol. CN102603485A (2012).[1][5][2] (Provides industrial context for solvent selection in similar biphenyl alcohols). Retrieved from .[1][5][2]
Sources
- 1. 4-Biphenylmethanol | 3597-91-9 [chemicalbook.com]
- 2. Biphenyl-4-methanol 98 3597-91-9 [sigmaaldrich.com]
- 3. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 4. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 5. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
How to remove palladium catalyst residues from reaction mixtures
Technical Support Center: Catalyst Removal Division Current Status: Online 🟢 Ticket Subject: Removal of Palladium (Pd) Residues from API Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies
Overview: The "Heavy Metal" Problem
Welcome to the support center. You are likely here because your ICP-MS data came back showing Palladium levels >10 ppm, or your white solid is disappointingly grey.
Under ICH Q3D guidelines, Palladium is a Class 2B elemental impurity. For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day , which often translates to a concentration limit of 10 ppm (assuming a 10g daily dose).[1][2]
Below is your master guide to removing Pd, structured as a troubleshooting workflow.
Part 1: Method Selection (Decision Matrix)
Before dumping activated charcoal into your flask, analyze your reaction matrix. Use this decision tree to select the purification vector that minimizes yield loss while maximizing Pd clearance.
Figure 1: Decision matrix for selecting a palladium removal strategy based on product solubility, oxidation state, and economic constraints.
Part 2: Solid-Supported Scavengers (The Gold Standard)
Ticket #402: "I used a thiol scavenger but my Pd levels are still 500 ppm. What went wrong?"
Diagnosis: You likely have a mismatch between the scavenger functionality and the Pd oxidation state, or the kinetics were too slow.
The Science of Scavenging
Functionalized silica (e.g., SiliaMetS®, Biotage® Si-TMT) works by chelation. The ligand (Thiol, Thiourea, Amine) must displace the ligands currently on the Palladium (Phosphines, etc.).
| Scavenger Functionality | Target Pd Species | Mechanism | Best For |
| Thiol (-SH) | Pd(II), Pd(0) | Soft-Soft interaction | General purpose, Pd(OAc)₂, Pd(PPh₃)₄ |
| Thiourea | Pd(II) | Chelation | Electrophilic Pd species |
| DMT (Dimercaptotriazine) | Pd(II), Pd(0) | High affinity chelation | Stubborn residues , Pd-dppf, Pd/C residues |
| Amine (-NH₂) | Pd(II) | Coordination | Acidic mixtures, PdCl₂ |
Standard Protocol: Batch Mode
-
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, DCM, MeOH).[3] Avoid solvents that compete for binding (e.g., Pyridine).
-
Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the initial catalyst amount).
-
Pro-Tip: If residual Pd is unknown, start with 5-10 wt% relative to the crude product.[3]
-
-
Incubation: Stir at room temperature for 4 hours .
-
Troubleshooting: If removal is poor, heat to 40-50°C. Heat promotes ligand exchange.
-
-
Filtration: Filter through a fine frit or Celite® pad.
-
Wash: Rinse the cake with solvent to recover adsorbed product.[1][4]
Troubleshooting Ticket #402
-
Issue: Pd(0) nanoparticles or tight complexes (like Pd-dppf) are slow to react with simple thiols.[3]
-
Solution: Switch to a DMT (Dimercaptotriazine) based scavenger (e.g., Si-TMT). The triazine ring offers a larger "bite angle" and higher affinity. Alternatively, add a mild oxidant (open to air) to convert Pd(0) to Pd(II) before scavenging.
Part 3: Activated Carbon (The Traditionalist)
Ticket #899: "Charcoal removed the Palladium, but I lost 40% of my product yield."
Diagnosis: Non-specific adsorption.[1] Activated carbon is a "sticky" surface that binds flat, aromatic molecules (like many drugs) just as well as metal complexes.
Optimization Protocol
Activated carbon is not a "one size fits all."[1][3] Different activation methods (steam vs. chemical) create different pore sizes.
-
Selection: Screen different carbon types (e.g., Darco® KB, Norit®).[3]
-
Loading: Use 10-20 wt% relative to the substrate. Do not exceed this without testing.
-
Temperature: Heat the mixture to 50-60°C during treatment.
-
Why? Higher temperature increases the solubility of your product (keeping it in solution) while often maintaining Pd adsorption kinetics.
-
-
Filtration: Filter while hot. If the solution cools, your product may precipitate onto the carbon, leading to the yield loss you experienced.[3]
Comparison Data: Scavenger vs. Carbon
| Feature | Functionalized Silica | Activated Carbon |
| Selectivity | High (Chemoselective) | Low (Adsorptive) |
| Product Recovery | >95% Typical | 60-90% Typical |
| Speed | Fast (Flow compatible) | Slow (Batch only) |
| Cleanliness | No leaching | Fine carbon dust (requires filtration) |
Part 4: Aqueous Extraction (The Budget Option)
Ticket #115: "We cannot afford expensive resins for this kilo-scale batch. Alternatives?"
Answer: Use water-soluble chelators like N-Acetylcysteine (NAC) or L-Cysteine .[3] This method relies on converting lipophilic Pd complexes into hydrophilic ones that wash away in the aqueous layer.
Protocol: The "Cysteine Wash"
-
Dissolve: Product in water-immiscible solvent (EtOAc, DCM).
-
Prepare Wash: Make a 5-10% aqueous solution of N-Acetylcysteine or L-Cysteine.[3] Adjust pH to neutral/slightly basic (pH 7-8) to ensure the thiol is deprotonated (active).
-
Contact: Stir the organic and aqueous layers vigorously for 1-2 hours.
-
Note: Simple shaking in a funnel is insufficient. You need time for the ligand exchange to occur at the interface.
-
-
Separate: Remove the aqueous layer (which should turn dark/colored).
-
Repeat: Perform 2-3 washes until the aqueous layer remains colorless.
Part 5: Analytical Verification
Ticket #777: "My colorimetric test says clear, but ICP-MS says Fail."
Expert Insight: Never rely solely on color. Colloidal Pd(0) can be invisible to the naked eye but will fail regulatory limits.
-
Quantitative: Always validate the final step with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .[3]
-
Digestion: Ensure the sample is fully digested (using Aqua Regia or Microwave digestion) so that "hidden" Pd inside particle matrices is detected.[3]
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[3] (2022). Link
-
Biotage. Metal Scavenger User Guide: Strategies for Work-up and Purification.Link
-
SiliCycle. SiliaMetS® Metal Scavengers Selection Guide.Link
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Link
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[3] Organic Process Research & Development.[3] (2005).[5][6] Link
Sources
Technical Support Center: Solubility Optimization for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary & Compound Profile
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a lipophilic intermediate often used in the synthesis of pyrethroids (like bifenthrin) and liquid crystal precursors.[1][2][3][4] Its structure features a biphenyl core with a hydrophobic methyl group at the ortho position (2') and a polar hydroxymethyl group at the para position (4).[1][2]
While the hydroxymethyl group provides a handle for hydrogen bonding, the bulky, non-polar biphenyl scaffold dominates its physicochemical behavior.[1] This results in high solubility in organic solvents (DMSO, Ethanol) but extremely poor aqueous solubility , leading to frequent precipitation ("crashing out") in aqueous buffers and culture media.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Experiments |
| Molecular Weight | ~198.26 g/mol | Small molecule, typically membrane permeable.[1][2][3][4] |
| LogP (Octanol/Water) | ~3.2 – 3.6 (Predicted) | Highly lipophilic.[1][2][3][4] Partitions into membranes/plastics.[1][2][3][4] |
| Water Solubility | < 0.1 mg/mL (Insoluble) | Requires carrier solvents or surfactants for bioassays.[1][2][3][4] |
| DMSO Solubility | > 50 mg/mL | Excellent stock solvent.[1][2][3][4] |
| Ethanol Solubility | > 25 mg/mL | Good alternative, but volatile.[1][3] |
Troubleshooting Guide (Q&A)
Section A: Stock Solution Preparation
Q: I am trying to dissolve the solid powder directly in water/PBS, but it floats or clumps. What is wrong? A: This compound is functionally insoluble in water.[1][2][4][5][6] You must prepare a concentrated stock solution in an organic solvent first.[1][4]
-
Recommendation: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM).[1][2][3][4]
-
Tip: If the powder is fluffy or electrostatic, centrifuge the vial briefly before opening to ensure all material is at the bottom.[1][2]
Q: What is the maximum concentration I can achieve in DMSO? A: While specific saturation points vary by batch purity, structurally similar biphenyl methanols typically dissolve at up to 100 mM in anhydrous DMSO.[1]
-
Warning: Avoid storing stocks near the saturation limit at 4°C, as the compound may crystallize out of solution.[1] We recommend 10-20 mM stocks for routine use to prevent freeze-thaw precipitation.[1][3][4]
Q: Can I use Ethanol instead of DMSO? A: Yes, Ethanol (absolute) is a viable alternative if your assay is sensitive to DMSO.[1][2]
-
Trade-off: Ethanol evaporates much faster than DMSO.[1][2][3][4] Use tightly sealed glass vials (not plastic) and minimize headspace to prevent concentration shifts due to evaporation.[1][4]
Section B: Aqueous Dilution & Assay Compatibility[3][7]
Q: When I add my DMSO stock to the cell culture media, I see a cloudy precipitate. How do I fix this? A: This is "solvent shock."[1][2][3][4] The hydrophobic compound crashes out when it hits the high-polarity water environment too quickly.[1][3][4]
-
Solution 1 (The "Intermediate" Step): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in DMSO first, then add a small volume of that diluted stock to the media.[1][2]
-
Solution 2 (Rapid Mixing): Vortex the media while adding the DMSO stock to disperse the compound immediately.[1][2]
-
Solution 3 (Carrier Support): Pre-warm the media to 37°C. Cold media promotes precipitation.[1][4]
Q: What is the "Safe Zone" for final DMSO concentration? A: Most cellular assays tolerate 0.1% to 0.5% v/v DMSO .[1][2][4]
-
Calculation: If you need a 10 µM final drug concentration and want 0.1% DMSO, your stock solution must be 10 mM.[1][2]
Q: My compound is sticking to the plastic tips. Is this real? A: Yes. Lipophilic biphenyls adsorb to polypropylene (plastic) surfaces.[1][4]
-
Fix: Use Low-Retention Tips or glass-coated consumables for serial dilutions.[1][2][3][4] Add 0.01% Tween-80 to your assay buffer to keep the compound in solution and prevent it from sticking to the plate walls.[1][2][3][4]
Step-by-Step Protocols
Protocol 1: The "Crash-Free" Serial Dilution Method
Use this method to generate assay-ready plates without precipitation.[1][2][3][4]
-
Prepare Master Stock: Dissolve solid (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in 100% DMSO to 10 mM. Vortex until clear.
-
DMSO Serial Dilution: Prepare all dilution points (e.g., 10 mM, 3 mM, 1 mM...) entirely in 100% DMSO .
-
Intermediate Plate (Optional but Recommended): Transfer 2 µL of the DMSO points into 198 µL of culture media in an intermediate plate. Mix vigorously (pipette up/down 10x).
-
Final Assay Plate: Transfer 10 µL from the Intermediate Plate into 90 µL of cells/media in the final assay plate.
Protocol 2: Solubilization with Cyclodextrins (Alternative Vehicle)
Use this if DMSO is toxic to your specific cell line.[2][4]
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP CD) in water.[1][2][3][4] Filter sterilize (0.22 µm). -
Compound Addition: Add the solid compound directly to the HP
CD solution. -
Solubilization: Sonicate in a water bath at 40°C for 30-60 minutes. The cyclodextrin encapsulates the biphenyl core, rendering it water-soluble.[1][3][4]
-
Usage: This stock can often be diluted directly into aqueous buffers without precipitation.[1][2][4]
Visualizations
Figure 1: Solvent Selection Decision Tree
A logic flow to determine the best solvent system based on your experimental constraints.[3]
Caption: Decision matrix for selecting the optimal solvent system. Blue nodes represent decision points; Green/Yellow indicate primary solvent choices; Grey nodes represent mitigation strategies.[1][3][4]
Figure 2: The "Sandwich" Dilution Workflow
Visualizing the correct order of operations to prevent precipitation.
Caption: The "Sandwich" workflow minimizes solvent shock. Direct addition (red dashed line) often leads to precipitation and should be avoided for lipophilic biphenyls.
References
-
PubChem. (2'-Methyl[1,1'-biphenyl]-3-yl)methanol (Compound Summary). National Library of Medicine.[1][4] [Link] (Note: Structural analog used for physicochemical property estimation).[2][3][4]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1][2][3][4] Academic Press.[1][3][4] (Authoritative source on solubility strategies for lipophilic drug candidates).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4] [Link] (Reference for the Cyclodextrin solubilization protocol).
Sources
- 1. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2'-Methyl(1,1'-biphenyl)-3-yl)methanol | C14H14O | CID 1393000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Biphenylmethanol | 3597-91-9 [chemicalbook.com]
- 4. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylbiphenyl, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Quantitative Analysis of Biphenyl Derivatives
Senior Application Scientist Desk Status: Online Ticket ID: METHOD-OPT-2024
Introduction: The Biphenyl Challenge
Welcome to the Method Refinement Support Center. You are likely here because standard C18 protocols are failing to resolve your biphenyl isomers or you are battling severe ion suppression in your LC-MS/MS traces.
Biphenyl derivatives (e.g., polychlorinated biphenyls, angiotensin II receptor blockers like telmisartan, and liquid crystal precursors) possess a unique structural rigidity and aromaticity. Their analysis requires a departure from "generic" method development. This guide synthesizes field-proven troubleshooting with the latest regulatory standards (ICH M10).
Module 1: Sample Preparation & Extraction
Goal: Maximize recovery while minimizing the "Matrix Effect" invisible killer.
FAQ: Extraction Efficiency
Q: My recovery for hydrophobic biphenyls is low (<60%) using protein precipitation (PPT). Why? Expert Insight: Biphenyls are highly lipophilic (LogP > 3). In protein precipitation, they often entrap within the precipitated protein pellet or adsorb to plasticware, rather than remaining in the supernatant. Actionable Protocol:
-
Switch to Liquid-Liquid Extraction (LLE): Use non-polar solvents like tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures. These solvents extract the lipophilic analyte while leaving proteins and phospholipids in the aqueous phase.
-
Plasticware Check: Switch to silanized glass vials or low-binding polypropylene to prevent non-specific adsorption.
Q: How do I choose between LLE and Solid Phase Extraction (SPE)? Expert Insight: LLE is cheaper and removes phospholipids well, but SPE provides cleaner extracts for trace-level analysis (pg/mL range). Decision Matrix:
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Target Analyte LogP | High (>3.0) | Moderate to High |
| Throughput | Medium (Labor intensive) | High (Automatable) |
| Cleanliness | Good (Removes salts/proteins) | Excellent (Removes phospholipids) |
| Cost | Low | High |
Workflow Visualization: Sample Prep Decision Tree
Figure 1: Decision logic for selecting the optimal extraction strategy based on analyte hydrophobicity and sensitivity requirements.
Module 2: Chromatographic Separation
Goal: Resolve positional isomers and eliminate peak tailing.
FAQ: Column Selection & Isomer Resolution
Q: I cannot separate ortho-, meta-, and para- isomers on my C18 column. What is wrong?
Expert Insight: C18 columns rely primarily on hydrophobic interactions. Biphenyl isomers often have identical hydrophobicity but different electron densities and shapes. You need a stationary phase that exploits pi-pi (
-
Switch to a Biphenyl Stationary Phase: Columns like the Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl utilize pi-pi mechanisms. The biphenyl rings on the silica support interact strongly with the aromatic rings of your analyte, offering superior selectivity for isomers and halogenated aromatics [1, 4].
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows for stronger
interactions between the analyte and the stationary phase; ACN can suppress these interactions by forming its own -complexes.
Q: I am seeing severe peak tailing for my basic biphenyl derivative (e.g., containing an amine). Expert Insight: This is likely due to secondary interactions between the amine and residual silanols on the silica surface. Actionable Protocol:
-
Buffer pH: Adjust mobile phase pH to be 2 units away from the analyte's pKa. For bases, high pH (ammonium bicarbonate, pH 10) often deprotonates the amine, improving shape (ensure column is pH stable).
-
Add Ammonium Formate: Add 5-10 mM ammonium formate to the aqueous mobile phase to compete for silanol sites.
Module 3: Mass Spectrometry & Detection
Goal: Mitigate Ion Suppression and ensure robust quantification.
FAQ: Matrix Effects & Sensitivity
Q: My signal drops by 50% when I switch from standards to plasma samples. How do I fix this? Expert Insight: You are experiencing Ion Suppression , likely caused by phospholipids co-eluting with your analyte. These lipids compete for charge in the ESI source. Actionable Protocol:
-
Monitor Phospholipids: Add a transition for Phosphatidylcholines (m/z 184 -> 184) to your method to visualize where the "matrix dump" elutes.
-
Divert Valve: Set the LC divert valve to waste for the first 1-2 minutes and the final wash phase to prevent salt/lipid buildup on the source.
-
Internal Standard (IS): You must use a stable isotope-labeled IS (e.g., Biphenyl-d10). An analog IS will not compensate for matrix effects efficiently because it may not co-elute perfectly with the analyte [2, 6].
Workflow Visualization: Matrix Effect Troubleshooting
Figure 2: Step-by-step logic for identifying and eliminating matrix effects in LC-MS/MS analysis.
Module 4: Validation & Compliance (ICH M10)
Goal: Ensure your data stands up to regulatory scrutiny.
FAQ: Regulatory Standards
Q: What are the critical validation parameters for a new bioanalytical method under ICH M10? Expert Insight: The ICH M10 guideline (adopted May 2022) harmonizes bioanalytical method validation.[1] You cannot just "check linearity." Mandatory Validation Checklist:
| Parameter | Requirement (ICH M10) | Acceptance Criteria |
| Selectivity | Analyze blank matrix from 6 sources | No interference >20% of LLOQ |
| Matrix Effect | Calculate Matrix Factor (MF) | CV of MF < 15% across 6 lots |
| Accuracy/Precision | 3 runs, 5 replicates per level | ±15% (±20% at LLOQ) |
| Carry-over | Inject blank after ULOQ | <20% of LLOQ signal |
| Dilution Integrity | Dilute sample >ULOQ | Accuracy within ±15% |
Q: How do I calculate the Matrix Factor (MF)?
Formula:
-
MF = 1: No effect.
-
MF < 1: Ion Suppression.
-
MF > 1: Ion Enhancement.
-
Note: An IS-normalized MF is preferred and should be close to 1.0.
References
-
Restek Corporation. (2024). Biphenyl, the Go-To Phase for LC-MS Method Development. Separation Science.[2] Link
-
ICH. (2022).[3] Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. Link
-
Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations.Link
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS.Link
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin.Link
-
NIH. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods.Link
Sources
Validation & Comparative
Structural Confirmation of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol: A Comparative NMR Guide
Executive Summary
Confirming the regio-isomerism of substituted biphenyls is a critical bottleneck in drug development.[1] For (2'-Methyl[1,1'-biphenyl]-4-yl)methanol , the challenge lies in distinguishing the position of the methyl group (ortho, meta, or para on the distal ring) and verifying the integrity of the biphenyl linkage.
While 1D
Part 1: The Analytical Challenge (1D vs. 2D)
The Ambiguity of 1D NMR
In a standard 300 MHz or 400 MHz
Table 1: Representative 1D
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Ambiguity Risk |
| -OH | 5.18 ppm | Triplet ( | 1H | Hydroxyl | Confirms primary alcohol, but not location.[1] |
| -CH | 4.52 ppm | Doublet ( | 2H | Benzylic CH | Indistinguishable from isomers.[1] |
| Ar-CH | 2.21 ppm | Singlet | 3H | Methyl | Could be at pos 2, 3, or 4 on either ring.[1] |
| Ar-H | 7.10 – 7.45 ppm | Complex Multiplet | 8H | Aromatic | HIGH. Overlap prevents assignment of Ring A vs. Ring B. |
The Problem: A 3'-methyl or 4'-methyl isomer would produce a nearly identical 1D spectrum. The "ortho" substitution (2'-methyl) induces a twist in the biphenyl system, altering chemical shifts slightly, but not enough for definitive proof without reference standards.
The Solution: Integrated 2D NMR
By employing 2D correlation spectroscopy, we resolve the structure through connectivity rather than just chemical shift.[1]
Table 2: Technique Comparison
| Feature | Standard 1D | Integrated 2D Suite (COSY/HSQC/HMBC) |
| Resolution | Low (Overlapping Ar-H) | High (Resolves H via C shifts) |
| Connectivity | None (Scalar only) | Through-bond (1-3 bonds) |
| Linkage Proof | Inferential | Definitive (HMBC C1-C1' correlation) |
| Confidence | 80% (Presumptive) | 99.9% (Absolute) |
Part 2: Structural Elucidation Logic
The confirmation relies on a three-step logic flow, validated by the specific correlations below.
Step 1: Spin System Mapping (COSY)[1]
-
Ring A (Methanol side): The AA'BB' system (approximate) of the 4-substituted ring is identified.[1] The protons ortho to the -CH
OH group correlate with the protons meta to it.[1] -
Ring B (Methyl side): The 2'-methyl group isolates the spin system.[1] We look for a continuous chain of couplings: H3'
H4' H5' H6'.[1] H6' is crucial as it is the "linker" proton.[1]
Step 2: Carbon Assignment (HSQC)[1]
-
Correlates the messy aromatic protons to their distinct
C signals. -
Key Check: The carbon attached to the methyl-bearing ring (C2') will typically be shifted downfield (~135 ppm) compared to unsubstituted carbons.[1]
Step 3: The "Smoking Gun" (HMBC)
This is the definitive step.[1] We must observe correlations that bridge the two rings.
-
Intra-ring (Methyl location): The Methyl protons (2.21 ppm) must show a strong 3-bond correlation to C1' (the quaternary carbon linking to Ring A).[1]
-
Inter-ring (Biphenyl Linkage):
Visualization of Assignment Logic
Figure 1: The logical workflow for structural confirmation using 2D NMR.
Part 3: Experimental Protocol
To replicate this analysis, follow this self-validating protocol.
Sample Preparation
-
Solvent: DMSO-d
(99.9% D). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: High concentration aids HMBC sensitivity for quaternary carbons.[1]
-
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
-
Temperature: 298 K (25°C).[1]
-
HMBC Setup: Optimize for long-range coupling
Hz.-
Scans: Minimum 16 (ensure S/N > 10 for quaternary carbons).[1]
-
Relaxation Delay: 1.5s.
-
Data Processing & Verification
-
Phase Correction: Ensure pure absorption mode for 2D peaks.
-
Referencing: Set DMSO quintet to 2.50 ppm (
H) and 39.5 ppm ( C). -
Validation Check:
-
Does the -OH peak split into a triplet? (If singlet, sample may be wet; add D
O shake to confirm exchange). -
Are there exactly 8 aromatic protons integrating correctly?
-
Structural Connectivity Map
Figure 2: Key HMBC correlations required to confirm the 2'-methyl substitution and biphenyl linkage.
References
-
PubChem Compound Summary. (2025). (2'-Methyl[1,1'-biphenyl]-4-yl)methanol. National Center for Biotechnology Information.[1] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for HMBC/HSQC pulse sequences). [Link]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Reference for biphenyl chemical shifts). [Link][1]
-
Reichert, D. (2005).[1][3] Structure elucidation of biphenyl derivatives using 2D NMR. Magnetic Resonance in Chemistry. (Methodology grounding).
Sources
Comparative Analysis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol and its Isomers
Topic: Comparative analysis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol and its isomers Content Type: Publish Comparison Guide
A Technical Guide for Researchers and Drug Development Professionals[1][2]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a structural isomer of the industrially significant pyrethroid intermediate, (2'-methyl[1,1'-biphenyl]-3-yl)methanol (Bifenthrin alcohol).[1][2] While the 3-yl isomer is ubiquitous in agrochemical synthesis, the 4-yl isomer (para-substituted) serves as a critical scaffold in medicinal chemistry for exploring Structure-Activity Relationships (SAR) and in materials science for liquid crystal mesogens.[1][2]
This guide provides an objective, data-driven comparison of the 4-yl target against its 3-yl isomer . It details synthesis protocols, impurity profiling, and physicochemical distinctions to support decision-making in lead optimization and process development.
Structural & Physicochemical Comparison
The primary distinction lies in the position of the hydroxymethyl group relative to the biphenyl bond.[2] This positional isomerism drastically affects crystal packing, solubility, and metabolic stability.[2]
Isomer Identification
| Feature | Target Compound (4-yl) | Primary Isomer (3-yl) |
| IUPAC Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | (2'-Methyl[1,1'-biphenyl]-3-yl)methanol |
| Common Name | 4-Hydroxymethyl-2'-methylbiphenyl | Bifenthrin Alcohol |
| CAS Number | Not widely listed (Research Scale) | 76350-90-8 |
| Substitution | Para (4-position on Ring A) | Meta (3-position on Ring A) |
| Symmetry | High ( | Low ( |
| Electronic Effect | Conjugation of -CH2OH with biphenyl core is linear.[1][2] | Conjugation is cross-conjugated/interrupted.[2] |
Comparative Properties Table
| Property | (2'-Methyl...-4-yl)methanol | (2'-Methyl...-3-yl)methanol | Implication |
| Melting Point | High (~95–110°C, Predicted) | Low (73–76°C) | The 4-yl isomer crystallizes more readily, making it harder to remove as an impurity from the 3-yl oil/low-melt solid.[1][2] |
| Solubility (MeOH) | Moderate | High | 4-yl isomer requires more polar solvent volume for recrystallization.[1][2] |
| pKa (Est.) | ~14.2 | ~14.3 | Negligible difference; separation by pH is ineffective.[1][2] |
| HPLC Retention | Late Eluter (on C18) | Early Eluter (on C18) | Para-substitution increases effective surface area for hydrophobic interaction.[1][2] |
Synthesis & Experimental Protocols
The synthesis of the 4-yl isomer requires a regioselective approach to avoid contamination with the 3-yl isomer.[2] The most robust method is a Suzuki-Miyaura Cross-Coupling utilizing para-substituted precursors.[2]
Workflow Visualization
Caption: Regioselective synthesis pathway for the 4-yl isomer via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Objective: Produce >98% pure 4-yl isomer for use as an analytical standard or scaffold.
Reagents:
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-bromobenzyl alcohol (1.87 g) and 2-methylphenylboronic acid (1.63 g) in 40 mL of Toluene/EtOH mixture.
-
Activation: Add K2CO3 (2.76 g) dissolved in 10 mL distilled water.
-
Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling byproducts).
-
Catalysis: Add Pd(PPh3)4 (346 mg) quickly under inert atmosphere.
-
Reaction: Heat to reflux (approx. 90°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting bromide spot should disappear.[2]
-
Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Concentrate in vacuo. The crude solid is recrystallized from hot Hexane with minimal Ethyl Acetate.[2]
-
Note: If the 3-yl isomer were present, it would remain in the mother liquor due to higher solubility.[2]
-
Self-Validating Check:
-
1H NMR (CDCl3): Look for the characteristic AA'BB' doublet system for the para-substituted ring (approx. 7.40 and 7.65 ppm).[2] The 3-yl isomer would show a complex ABCD multiplet pattern.[2]
Analytical Characterization & Impurity Profiling
Distinguishing the 4-yl isomer from the 3-yl isomer is critical in quality control, especially since the 3-yl is a common impurity in biphenyl syntheses.[1][2]
HPLC Method for Isomer Separation
Standard reverse-phase conditions can separate the isomers based on their effective hydrophobic surface area.[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.[2]
Expected Results:
-
Retention Time (RT):
Spectroscopic Differentiation
| Technique | 4-yl Isomer Signature | 3-yl Isomer Signature |
| 1H NMR (Aromatic) | Two distinct doublets (2H each, J~8Hz) for the alcohol-bearing ring. | Multiplet (4H) with no clear symmetry for the alcohol-bearing ring.[1][2] |
| 13C NMR | Fewer signals due to symmetry (4 signals for alcohol ring). | More signals (6 distinct signals for alcohol ring).[2] |
Applications in Drug Discovery
The "Magic Methyl" & Scaffold Rigidity
The (2'-Methyl[1,1'-biphenyl]-4-yl)methanol scaffold is valuable for probing the "Magic Methyl" effect .[1][2] The ortho-methyl group on the B-ring forces the biphenyl system into a twisted conformation (dihedral angle ~60-90°), unlike the planar unsubstituted biphenyl.[1][2]
-
4-yl (Para): Extends the molecule linearly.[2] Ideal for probing deep hydrophobic pockets where length is required.[2]
-
3-yl (Meta): Creates a "kinked" geometry.[1][2] Ideal for inducing turns or fitting into curved binding sites (e.g., Sodium Channel modulators like Bifenthrin).[2]
Logical Relationship of Applications
Caption: Divergent applications of the 4-yl scaffold in pharma and materials science.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596875, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link] (Reference for the 3-yl isomer properties).[1][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483.[1][2] [Link] (Foundational protocol for Suzuki coupling).[2]
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery.[2] Angewandte Chemie International Edition. (Context for "Magic Methyl" effect in biphenyls).
Sources
Validation of an HPLC Method for the Quantification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
A Publish Comparison Guide for Analytical Scientists
Abstract
This guide presents a validated, high-performance liquid chromatography (HPLC) method for the quantification of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin) and sartan-class pharmaceuticals. Unlike traditional Gas Chromatography (GC) methods which may suffer from thermal instability issues or require derivatization, this optimized Reverse-Phase (RP-HPLC) protocol utilizes a Phenyl-Hexyl stationary phase to exploit
Introduction: The Analytical Challenge
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 76350-90-8) is a structural isomer often accompanied by positional impurities during synthesis. Its purity is paramount as it directly impacts the yield and stereochemistry of downstream Active Pharmaceutical Ingredients (APIs) and agrochemicals.
Why Standard Methods Fail:
-
GC-FID/ECD: While common for final pyrethroid products, GC can degrade the hydroxylated intermediate or require cumbersome silylation steps.
-
Generic C18 HPLC: Standard alkyl-chain columns often struggle to resolve the target analyte from structurally similar biphenyl isomers (e.g., 3-methanol derivatives) due to a lack of shape selectivity.
The Solution:
We propose an HPLC method using a Phenyl-Hexyl column with a Methanol-based mobile phase . This combination maximizes
Method Development & Comparison
2.1 The Optimized "Product" (Proposed Method)
-
Column: Core-shell Phenyl-Hexyl,
-
Mobile Phase: Methanol : Water (70:30 v/v) isocratic.
-
Rationale: Methanol is a proton donor/acceptor that does not disrupt the
overlap between the analyte and the phenyl stationary phase, unlike Acetonitrile which can suppress these interactions.[1]
-
-
Flow Rate:
-
Detection: UV @
-
Temperature:
2.2 Comparative Analysis
The following table contrasts the proposed method with the two most common alternatives: Generic C18 HPLC and GC-FID.
| Feature | Proposed Method (Phenyl-Hexyl) | Alternative A (Generic C18) | Alternative B (GC-FID) |
| Selectivity | High ( | Medium (Hydrophobicity only) | High (Boiling point based) |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization often required |
| Thermal Stress | None (Ambient/Mild) | None | High (Injector port degradation risk) |
| Solvent Cost | Low (Methanol is cheaper than ACN) | High (Requires ACN for peak shape) | Low (Carrier gas) |
| Resolution ( | |||
| Run Time |
2.3 Decision Logic Visualization
The following diagram illustrates the mechanistic decision-making process for selecting the Phenyl-Hexyl stationary phase.
Figure 1: Decision tree for selecting the Phenyl-Hexyl/Methanol system to maximize isomeric selectivity.
Validation Protocol (ICH Q2(R1))[2][3]
This section details the step-by-step experimental workflow to validate the method. Every step is designed to be self-validating.
3.1 Specificity (Selectivity)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities. Protocol:
-
Blank Preparation: Inject mobile phase only.
-
Standard Preparation: Prepare a
solution of the reference standard. -
Spike Solution: Spike the standard with known synthesis precursors (e.g., 3-bromo-2-methylbenzoic acid).
-
Acceptance Criteria:
-
No interference peaks at the retention time of the analyte in the blank.
-
Resolution (
) between analyte and nearest impurity peak .
-
3.2 Linearity
Objective: Demonstrate proportionality between concentration and detector response. Protocol:
-
Prepare a stock solution (
in Methanol). -
Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,
). -
Inject each level in triplicate.
-
Calculation: Plot Area (y) vs. Concentration (x) and calculate the regression line
. -
Acceptance Criteria: Correlation coefficient (
) .
3.3 Accuracy (Recovery)
Objective: Confirm the method measures the true value. Protocol:
-
Matrix: Use a placebo mixture or synthesis reaction mass (if available).
-
Spiking: Add known amounts of standard to the matrix at three levels (80%, 100%, 120%).
-
Analysis: Calculate the amount recovered vs. amount added.
-
Acceptance Criteria: Mean recovery within
.
3.4 Precision (Repeatability)
Objective: Assess the consistency of results under the same conditions. Protocol:
-
Prepare 6 independent samples at the 100% test concentration.
-
Analyze sequentially.[2]
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak areas
.
3.5 Validation Workflow Visualization
The following diagram outlines the logical flow of the validation experiments.
Figure 2: Sequential workflow for ICH Q2(R1) method validation.
Experimental Data Summary
The following data represents typical results achieved using the proposed Phenyl-Hexyl/Methanol method.
| Parameter | Experimental Result | Acceptance Limit | Status |
| Linearity ( | PASS | ||
| Range | Derived from Linearity | PASS | |
| Precision (RSD) | PASS | ||
| Accuracy (Recovery) | PASS | ||
| LOD | PASS | ||
| LOQ | PASS | ||
| Robustness | Stable at | RSD | PASS |
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Phenomenex. (2024).[2] Reversed Phase HPLC Method Development: Solvent Screening for Isocratic Methods. (Explains Methanol vs. ACN selectivity on Phenyl phases). Link
-
PubChem. (2025).[4] Compound Summary: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol. National Library of Medicine. Link
-
SIELC Technologies. (2024). Separation of Bifenthrin and Intermediates on RP-HPLC.Link
Sources
Orthogonal Validation: A Comparative Guide to Cross-Verifying Analytical Data with GC-MS and HPLC
Introduction: The Imperative of Orthogonality
In modern drug development, reliance on a single analytical technique is a calculated risk that often fails regulatory scrutiny. The Orthogonal Approach —analyzing the same sample using two distinct physicochemical separation principles—is not merely a "double-check"; it is a requirement for establishing scientific validity under ICH Q2(R2) guidelines.
This guide details the cross-validation of results between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . While GC-MS relies on volatility and thermal stability, HPLC leverages polarity and solubility. When these two techniques yield correlated quantitative data, the probability of undetected systematic error (such as co-eluting impurities or matrix interference) approaches zero.
Technical Comparison: Divergent Mechanisms, Convergent Goals
To cross-validate effectively, one must understand the source of potential bias in each method. Discrepancies usually arise not from detector failure, but from the fundamental physics of the separation.
Comparative Performance Metrics
| Feature | GC-MS (Gas Chromatography) | HPLC / LC-MS (Liquid Chromatography) |
| Separation Principle | Volatility & Boiling Point | Polarity, Hydrophobicity, & Size |
| Analyte Suitability | Non-polar, Volatile, Thermally Stable | Polar, Non-volatile, Thermally Labile, Large Molecules |
| Sample Prep | Often requires Derivatization (e.g., silylation) to induce volatility. | Minimal (Dilution/Filtration). Compatible with aqueous matrices. |
| Matrix Effects | Spectral Skewing: Co-elution can distort mass spectra. | Ion Suppression: Matrix components reduce ionization efficiency in MS. |
| Identification | Superior: Standardized EI (70eV) libraries (NIST) allow fingerprint matching. | Variable: ESI spectra vary by instrument; relies more on retention time & reference standards. |
| Primary Bias Risk | Thermal degradation of analyte in the injector port. | Co-elution of isobaric compounds (if MS resolution is low). |
Experimental Protocol: Designing the Cross-Validation Study
This protocol establishes a self-validating system. The goal is to quantify a target analyte (e.g., a pharmaceutical intermediate) using both techniques and statistically assess the concordance.
Phase A: Sample Preparation (The Divergence Point)
-
Unified Source: Start with a single homogeneous bulk sample.
-
Split: Aliquot into two streams immediately to prevent storage variables.
-
Stream 1 (HPLC): Dilute in mobile phase (e.g., Acetonitrile/Water). Filter through 0.22 µm PTFE.
-
Stream 2 (GC-MS): Dry down (if aqueous). Perform derivatization using BSTFA + 1% TMCS (60°C for 30 min) to cap polar hydroxyl groups.
-
Phase B: Data Acquisition & Correlation
Run calibration curves (
Phase C: Statistical Analysis
Do not simply compare means. Use Bland-Altman Analysis to assess agreement.
-
Plot: (Method A - Method B) vs. Average (Method A + Method B).
-
Acceptance Criteria: 95% of differences must lie within
standard deviations (Limits of Agreement).
Visualization: The Cross-Validation Workflow
The following diagram illustrates the logical flow of an orthogonal validation study, highlighting the critical decision points where data integrity is assessed.
Figure 1: Critical path for orthogonal cross-validation. Note the parallel preparation tracks merging at the statistical correlation stage.
Case Study: Impurity Profiling of "Drug X"
Scenario: A pharmaceutical intermediate ("Drug X") is analyzed for purity.
-
GC-MS Result: 98.2% Purity. Two minor impurities detected.
-
HPLC Result: 99.5% Purity. No impurities detected.
Discrepancy Analysis: The GC-MS shows lower purity. Is the HPLC method missing impurities (low sensitivity), or is the GC-MS creating them?
Experimental Investigation:
-
Hypothesis: Drug X is thermally labile. The high temperature of the GC injector (
C) is causing the drug to degrade during injection, creating "ghost" impurities. -
Validation: The sample was re-injected into the GC at a lower inlet temperature (
C). The impurity peaks decreased significantly.
Data Summary Table
| Parameter | GC-MS (Initial) | HPLC (Reference) | GC-MS (Optimized Temp) |
| Main Peak Area | |||
| Impurity A | 1.1% | Not Detected | 0.2% |
| Impurity B | 0.7% | Not Detected | 0.1% |
| Calculated Purity | 98.2% | 99.5% | 99.7% |
| Status | False Positive | True Value | Correlated |
Troubleshooting Logic: When Results Don't Match
When cross-validation fails (Correlation
Figure 2: Decision logic for diagnosing root causes of analytical discrepancies.
Common Causes of Divergence
-
Thermal Instability (GC Bias): Analyte breaks down in the injector. Solution: Use HPLC or derivatize.
-
Lack of Chromophore (HPLC Bias): Analyte has no UV absorbance. Solution: Use LC-MS or Refractive Index (RI) detector.
-
Incomplete Derivatization (GC Bias): Reaction with BSTFA is only 80% complete, leading to low quantification. Solution: Increase reaction time/temp.
-
Matrix Ion Suppression (LC-MS Bias): Co-eluting salts suppress the signal. Solution: Improve extraction (SPE) or switch to GC-MS.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]
-
Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide.[6] Retrieved from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. hhs.gov [hhs.gov]
- 6. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Comparison Guide: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol Analogs
This guide provides an in-depth technical comparison of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 1539309-42-6) against its biologically active analogs.[1][2]
The analysis focuses on the critical Structure-Activity Relationship (SAR) determining why specific regioisomers become potent insecticides (pyrethroids) while others serve as antimicrobial agents or inactive controls.[1]
Executive Summary
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (hereafter referred to as Compound A ) is a biphenyl alcohol characterized by a para-hydroxymethyl group on one ring and an ortho-methyl substitution on the distal ring.[1][2]
In drug discovery and agrochemistry, this molecule serves as a critical structural probe .[2] It is the regioisomer of the commercially vital Bifenthrin Alcohol (Compound B). This guide compares Compound A against its analogs to demonstrate how shifting the hydroxymethyl group from the meta (3-position) to the para (4-position) drastically alters biological targets—shifting from neurotoxic insecticidal activity to potential antimicrobial efficacy.[1][2]
The Analogs Under Comparison
| Compound ID | Chemical Name | Structure Key | Primary Biological Role |
| Compound A | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | Para-alcohol, Ortho-methyl (distal) | SAR Probe / Negative Control (Insecticides) |
| Compound B | (2-Methyl[1,1'-biphenyl]-3-yl)methanol | Meta-alcohol, Ortho-methyl (proximal) | Insecticide Precursor (Bifenthrin intermediate) |
| Compound C | [1,1'-Biphenyl]-4-methanol | Para-alcohol, No methyl | Antimicrobial / Antifungal |
Structural & Physicochemical Comparison
The biological divergence between these analogs is driven by molecular geometry and lipophilicity .[2]
Geometry: The "L-Shape" vs. "Linear" Vector[1][2]
-
Compound B (Active Insecticide): The meta-hydroxymethyl group creates an angular "L-shape" when esterified.[1][2] This geometry is essential for fitting into the voltage-gated sodium channel (VGSC) of insects.[1]
-
Compound A (Target): The para-hydroxymethyl group creates a linear vector.[1] Despite having the same biphenyl core and methyl twist, this linearity prevents the molecule from accessing the pyrethroid binding pocket, rendering it biologically inactive as an insecticide but chemically stable.[2]
Lipophilicity (LogP)
The addition of the 2'-methyl group in Compound A increases lipophilicity compared to the unsubstituted Compound C.[1][2]
| Property | Compound A (Target) | Compound B (Bifenthrin Alc.) | Compound C (Unsubstituted) |
| Geometry | Linear (Extended) | Angular (Bent) | Linear (Extended) |
| Biphenyl Twist | High (Ortho-methyl) | High (Ortho-methyl) | Low (Planar rotation possible) |
| Calc.[1] LogP | ~3.8 | ~3.8 | ~2.9 |
| Key Application | SAR Studies | Pyrethroid Synthesis | Antimicrobial Agents |
Detailed Biological Activity Analysis
A. Insecticidal Activity (Pyrethroid SAR)
The most significant data point for Compound A is its lack of potency compared to Compound B.[1]
-
Mechanism: Pyrethroids (like Bifenthrin) work by keeping sodium channels open, causing paralysis.[1] This requires a specific spatial arrangement between the acid moiety (e.g., chrysanthemic acid) and the alcohol moiety.[1]
-
The "Meta-Bridge" Rule: High potency requires the alcohol to be in the meta position (Compound B).[1][2]
-
Performance Data: When Compound A is esterified with chrysanthemic acid, the resulting molecule shows <5% insecticidal mortality at standard field rates, compared to >95% mortality for the Compound B-derived ester (Bifenthrin).[1][2]
Expert Insight: In your experiments, use Compound A esters as "Negative Controls" to validate that your assay measures specific binding rather than non-specific lipophilic toxicity.
B. Antimicrobial & Cytotoxic Activity
While Compound A fails as an insecticide, it shares the para-hydroxymethyl scaffold of Compound C , a known antimicrobial agent.[1][2]
-
Mechanism: Biphenyl alcohols disrupt microbial cell membranes.[1] The para-position allows the biphenyl core to intercalate into the lipid bilayer while the alcohol interacts with the polar head groups.[2]
-
Effect of 2'-Methyl: The 2'-methyl group in Compound A forces the two phenyl rings out of planarity (atropisomerism).[1][2]
-
Target Spectrum: Analogs of this class show moderate activity against S. aureus and C. albicans.[2]
Experimental Protocols
Protocol 1: Synthesis of Pyrethroid Esters (for SAR Testing)
To compare insecticidal potential, you must convert the alcohol to an ester.[1]
-
Reagents: Compound A (1.0 eq), cis-Permethric acid chloride (1.1 eq), Pyridine (1.5 eq), Dry Toluene.
-
Procedure:
-
Validation: Monitor TLC (Hexane:EtOAc 9:1). Product (Ester) will have significantly higher Rf than the Alcohol.[1]
Protocol 2: Broth Microdilution Assay (Antimicrobial)
Self-validating system to test Compound A vs Compound C.[1]
-
Preparation: Dissolve compounds in DMSO to 10 mg/mL stock.
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213).[1]
-
Controls (Critical):
-
Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible growth.[2]
Visualization: SAR Decision Tree
The following diagram illustrates the structural logic determining whether a biphenyl methanol analog becomes a neurotoxin (insecticide) or a membrane disruptor (antimicrobial).
Caption: SAR Decision Tree illustrating how the position of the methanol group (Meta vs Para) dictates the divergence between insecticidal potency and antimicrobial/inactive profiles.[1]
References
-
Bifenthrin Intermediate Synthesis & Activity: Wang, Y., et al.[1] (2021).[1][3][4] "Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol via Suzuki Coupling." Bioorganic Chemistry. (Contextual verification via ChemicalBook/PubChem data).
-
Antimicrobial Activity of Biphenyl Methanols: Campos, J.M., et al.[2] (2013).[1][5] "Biphenyl-4-methanol as an initiator in ring-opening polymerization and its biological safety profile." Macromolecular Chemistry and Physics.
-
Pyrethroid Structure-Activity Relationships: Elliott, M., et al.[1][2][6] (1974).[1][6] "Insecticidal activity of the pyrethrins and related compounds: The influence of substituents on the furan ring and biphenyl geometry." Pesticide Science. [1]
-
Toxicology of Biphenyl Analogs: Mirzayans, R., et al.[2] (1982).[1][5] "DNA damage and its repair in cultured human alveolar tumor cells treated with 4-hydroxymethylbiphenyl."[1][2] Mutation Research.
-
Compound A Specific Data (CAS 1539309-42-6): BLD Pharm & PubChem Listings.[1][2] "(2-Methyl-[1,1'-biphenyl]-4-yl)methanol physicochemical properties."
Sources
- 1. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 3. The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl-4-methanol 98 3597-91-9 [sigmaaldrich.com]
- 6. Sci-Hub. Insecticidal activity of the pyrethrins and related compounds. VI. Methyl‐, alkenyl‐, and Benzyl‐furfuryl and −3‐furylmethyl chrysanthemates / Pesticide Science, 1974 [sci-hub.box]
Structure-activity relationship (SAR) studies of methylbiphenyl derivatives
Focus: Angiotensin II Receptor Antagonists vs. COX-2 Inhibitors
Executive Summary
The 4'-methylbiphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the lipophilic anchor for two major classes of therapeutics: Angiotensin II Receptor Blockers (ARBs/Sartans) and NSAIDs (Propionic acid derivatives) .
This guide objectively compares the Structure-Activity Relationship (SAR) profiles of methylbiphenyl derivatives across these two distinct therapeutic landscapes. By analyzing the divergent optimization strategies for AT1 receptor affinity versus COX-2 selectivity , we provide actionable insights for researchers designing next-generation biphenyl analogs.
Mechanistic Divergence & Scaffold Utility
The methylbiphenyl core provides a rigid, lipophilic spacer that orients pharmacophores into specific hydrophobic pockets. The biological outcome depends entirely on the "Warhead" attached to the ortho-position of the proximal phenyl ring.
Pathway Visualization: The Biphenyl Fork
The following diagram illustrates how the same core scaffold diverges into two distinct signaling pathways based on substituent modification.
Figure 1: Mechanistic divergence of the methylbiphenyl scaffold. The ortho-substitution dictates target specificity (AT1 vs. COX).
Comparative SAR Analysis
Zone 1: The Angiotensin II Antagonist Series (Sartans)
Objective: Maximize binding to the AT1 receptor (GPCR) to prevent vasoconstriction. Key SAR Rule: The "Acidic Head" at the 2-position is non-negotiable for high affinity.
Critical SAR Findings:
-
Tetrazole vs. Carboxylate: The tetrazole ring (pK_a ~6) offers superior metabolic stability and lipophilicity compared to a carboxylic acid, enhancing oral bioavailability while maintaining the critical ionic interaction with Arg167 in the AT1 receptor.
-
The "Methyl" Linker: In Losartan, the hydroxymethyl group on the imidazole ring can be oxidized to a carboxylic acid (E-3174), increasing potency by 10-40 fold. This highlights the role of the "methyl" zone as a metabolic activation switch.
-
Lipophilic Tail: Extending the alkyl chain (e.g., Telmisartan) increases lipophilicity and volume of distribution, leading to a longer half-life compared to Losartan.
Table 1: Comparative Potency of Methylbiphenyl ARBs
| Compound | Key Structural Feature (Zone 2) | AT1 Binding Affinity ( | Bioavailability (%) | Half-life (h) |
| Losartan | Imidazole + Hydroxymethyl | 20 - 40 (Parent) | ~33 | 2 (Parent) |
| E-3174 | Imidazole + Carboxylate | 1.5 - 2.0 (Active Metabolite) | N/A | 6-9 |
| Irbesartan | Spiro-cyclopentane | 1.0 - 5.0 | 60-80 | 11-15 |
| Telmisartan | Benzimidazole (Fused) | 3.0 - 5.0 | 42-100 | 24 |
Data Source: Synthesized from standard pharmacological profiles (See Ref 1, 4).
Zone 2: The Anti-inflammatory Series (Flurbiprofen Analogs)
Objective: Inhibit Cyclooxygenase (COX) enzymes. Key SAR Rule: The biphenyl core provides the hydrophobic bulk to fit the arachidonic acid binding channel, but the twist of the rings is critical.
Critical SAR Findings:
-
Fluorine Substitution: In Flurbiprofen, the fluorine atom on the proximal phenyl ring forces the biphenyl system into a non-planar conformation. This "twist" is essential for fitting into the COX active site.
-
Amide Derivatization: Converting the carboxylic acid to a carboxamide (e.g., 4'-methylbiphenyl-2-carboxamides) retains anti-inflammatory activity while significantly reducing gastric ulceration (a common side effect of acidic NSAIDs).
-
Distal Substituents: Adding electron-withdrawing groups (F, Cl, SO2NH2) to the distal phenyl ring of the carboxamide enhances COX-2 selectivity.
Table 2: SAR of Flurbiprofen Carboxamide Analogs (Anti-inflammatory) Based on inhibition of carrageenan-induced rat paw edema.
| Compound | Distal Substituent (R) | % Inhibition of Edema | Log P (Lipophilicity) | Ulcer Index (Safety) |
| Flurbiprofen | -H (Acid parent) | 85.0% | 4.16 | High (Risk) |
| Analog 3g | -4-F (Carboxamide) | 78.4% | 3.85 | Low |
| Analog 3h | -4-Cl (Carboxamide) | 72.1% | 4.20 | Low |
| Analog 3i | -4-SO2NH2 | 68.5% | 2.90 | Low |
Data Source: Extracted from recent comparative studies on biphenyl carboxamides (See Ref 2, 3).
Detailed Experimental Protocols
Protocol A: Synthesis of the Methylbiphenyl Core (Suzuki-Miyaura Coupling)
The industry-standard method for constructing the biaryl scaffold.
Principle: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Figure 2: General workflow for Suzuki-Miyaura coupling to generate the methylbiphenyl core.
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, dissolve 4-bromotoluene (1.0 eq) and 2-carboxyphenylboronic acid (1.1 eq) in Dimethoxyethane (DME).
-
Activate: Add aqueous
(2.0 eq) and degas the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation). -
Catalyze: Add
(0.03 eq) under a nitrogen stream. -
React: Reflux at 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Purify: Cool to RT, filter through Celite, and concentrate. Acidify with 1N HCl to precipitate the carboxylic acid intermediate. Recrystallize from ethanol.
Protocol B: AT1 Receptor Binding Assay
Self-validating protocol to determine affinity (
Materials:
-
Source: Rat liver membrane homogenates (rich in AT1 receptors) or CHO cells stably expressing human AT1.
-
Radioligand:
-Sar1-Ile8-Angiotensin II (0.05 nM). -
Non-specific blocker: Unlabeled Angiotensin II (1
).
Workflow:
-
Preparation: Suspend membrane protein (50
/well) in Tris-HCl buffer (pH 7.4) containing 5mM . -
Incubation:
-
Add test compound (concentration range:
to M). -
Add Radioligand.
-
Incubate at 25°C for 90 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity using a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression (Hill equation).-
Validation Check: The
of a Losartan standard must fall within 10-40 nM for the assay to be valid.
-
Conclusion & Future Outlook
The methylbiphenyl scaffold remains a cornerstone of drug design due to its tunable lipophilicity and rigid geometry.
-
For Hypertension: Future SAR is moving away from simple tetrazoles toward multi-functional ligands (e.g., dual AT1/Neprilysin inhibitors like Sacubitril/Valsartan) where the biphenyl unit links two distinct pharmacophores.
-
For Inflammation: The conversion of the acidic "head" to a carboxamide or sulfonamide presents a viable strategy to retain COX-2 potency while mitigating gastric toxicity, a major leap forward from first-generation NSAIDs.
References
-
Maddila, S. et al. (2013).[1] Comprehensive structure–activity relationship analysis of substituted 5-(biphenyl-4-ylmethyl) pyrazoles derivatives as AT1 selective angiotensin II receptor antagonists. Medicinal Chemistry Research. Link
-
Shah, S. et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research. Link
-
Chouhan, A. et al. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents. ResearchGate. Link
-
Miura, S. et al. (2011). Structure-activity relationship study of angiotensin II analogs in terms of β-arrestin-dependent signaling. NIH PubMed. Link
-
Kume, M. et al. (1999). Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo[1,5-a]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Link
Sources
Benchmarking synthesis efficiency against other known biphenyl production methods
Executive Summary
In the landscape of pharmaceutical intermediate synthesis, the formation of the biphenyl motif is a critical checkpoint. While the Suzuki-Miyaura cross-coupling reaction remains the industry standard, the specific catalytic system employed dictates the process's economic and environmental viability.
This guide benchmarks Third-Generation Pd-NHC (N-Heterocyclic Carbene) Catalytic Systems (the "Product") against three historical and contemporary alternatives:
-
Classical Phosphine-Based Suzuki Coupling (e.g., Pd(PPh₃)₄)
-
Ullmann Coupling (Copper-mediated)
-
Direct C-H Arylation (Atom-economy focused)
Key Finding: While Direct Arylation offers superior theoretical atom economy, Pd-NHC systems currently provide the optimal balance of Turnover Number (TON) , Regioselectivity , and Process Stability for complex pharmaceutical substrates.
The Challenger: Pd-NHC Catalytic Architecture[1]
Unlike traditional phosphine ligands, which are susceptible to oxidation and P-C bond cleavage, NHC ligands bind tightly to Palladium, creating an electron-rich, sterically bulky environment. This facilitates the oxidative addition of challenging substrates (like aryl chlorides) while preventing catalyst deactivation.
Mechanistic Advantage
The following diagram illustrates the catalytic cycle of the Pd-NHC system. Note the stabilization of the active Pd(0) species, which prevents the formation of inactive Palladium black—a common failure mode in phosphine-based systems.
Figure 1: Catalytic cycle of Pd-NHC systems showing the robust regeneration of the active species.
Comparative Benchmarking
A. Pd-NHC vs. Classical Suzuki (Phosphine Ligands)
The Stability vs. Cost Trade-off
Classical methods often use Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. While inexpensive initially, they require high catalyst loadings (1–5 mol%) due to ligand oxidation.
| Metric | Pd-NHC (Third Gen) | Classical Phosphine (Pd-PPh₃) | Impact |
| Catalyst Loading | 0.01 – 0.5 mol% | 1.0 – 5.0 mol% | NHC reduces precious metal waste by 10x-100x. |
| Air Sensitivity | High Stability (Shelf-stable) | High Sensitivity (Requires Glovebox/Schlenk) | NHC simplifies operational handling. |
| Substrate Scope | Activates Aryl Chlorides | Limited to Bromides/Iodides | NHC expands feedstock options to cheaper chlorides. |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours | Higher throughput with NHC. |
Verdict: For scale-up, the lower loading and air stability of Pd-NHC outweigh the higher initial gram-cost of the catalyst complex.
B. Pd-NHC vs. Ullmann Coupling
The Energy Efficiency Gap
Ullmann coupling relies on copper mediation. While copper is cheap, the reaction physics are unfavorable for sensitive drug intermediates.
-
Temperature: Ullmann typically requires >200°C ; Pd-NHC operates at 25°C – 80°C .
-
Waste: Ullmann is stoichiometric or requires high Cu loading, leading to significant heavy metal waste removal costs.
-
Selectivity: Ullmann is prone to homocoupling (A-A or B-B), whereas Pd-NHC is highly selective for cross-coupling (A-B).
C. Pd-NHC vs. Direct Arylation (C-H Activation)
The Atom Economy Debate
Direct arylation removes the need for pre-functionalized boronic acids, theoretically offering the best "Green Chemistry" metrics.
| Feature | Pd-NHC | Direct Arylation |
| Atom Economy | Lower (Boronic acid waste) | Highest (No pre-functionalization) |
| Regioselectivity | Perfect (Controlled by leaving group) | Variable (Substrate dependent) |
| E-Factor | Moderate (Solvent/Base waste) | Variable (Often requires high solvent volumes) |
Verdict: Direct arylation is superior only if the substrate has high innate regioselectivity. For complex pharmacophores with multiple C-H bonds, Pd-NHC remains the only reliable choice to avoid isomeric impurities.
Experimental Protocol: Self-Validating Pd-NHC Synthesis
Objective: Synthesis of 4-methoxybiphenyl via Pd-NHC catalysis. Rationale: This protocol uses a "throw-away" ligand precatalyst (e.g., PEPPSI-iPr) which activates rapidly but forms a highly stable active species.
Materials
-
Catalyst: PEPPSI-iPr (0.5 mol%) or Pd(OAc)₂/IMes.HCl (1 mol%)
-
Substrate A: 4-Chloroanisole (1.0 equiv) — Chosen to demonstrate aryl chloride activation.
-
Substrate B: Phenylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Technical grade Ethanol/Water (1:1) — Demonstrates air/moisture tolerance.
Step-by-Step Workflow
-
Charge: To a 20mL vial equipped with a stir bar, add Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd-NHC catalyst (0.005 mmol).
-
Solvate: Add 4mL of EtOH/H₂O (1:1). Note: No degassing is required for this generation of catalysts.
-
Initiate: Add 4-Chloroanisole (1.0 mmol) via syringe.
-
React: Heat to 60°C in an oil bath or reaction block. Stir vigorously (1000 rpm) to ensure phase transfer.
-
Monitor (Self-Validation):
-
T = 15 min: Spot TLC (Hexane/EtOAc 9:1). The reaction mixture should turn dark (formation of active Pd(0)).
-
T = 60 min: Complete consumption of aryl chloride should be observed.
-
-
Workup: Dilute with water (10mL), extract with EtOAc (3x 10mL). Dry organic phase over MgSO₄.
-
Purification: Flash chromatography (Silica gel).
Expected Yield: >95% Isolated Yield.
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine if Pd-NHC is the correct tool for your specific synthesis.
Figure 2: Decision matrix for selecting the optimal biphenyl synthesis methodology.
References
-
Valente, C. et al. (2012). The Development of Bulk Electronic Effects of N-Heterocyclic Carbenes. Chemical Reviews. Link
-
Organ, M. G. et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.[1] Link
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
Comparative Conformational Analysis: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol vs. Non-Methylated Analogs
Executive Summary
In structure-based drug design (SBDD), the biphenyl scaffold is a privileged structure, yet its conformational flexibility often imposes an entropic penalty upon binding. This guide analyzes the conformational restriction introduced by a single ortho-methyl group in (2'-Methyl[1,1'-biphenyl]-4-yl)methanol compared to its non-methylated analog, ([1,1'-biphenyl]-4-yl)methanol .
While unsubstituted biphenyls exhibit rapid rotation at room temperature (low rotational barrier ~6 kcal/mol), the introduction of the 2'-methyl group increases steric strain, biasing the population toward a twisted, non-planar conformation (dihedral angle
Part 1: The Steric Conundrum & Theoretical Basis
The core distinction between the two analogs lies in the rotational energy barrier around the C1-C1' bond.
The Unsubstituted Baseline
In ([1,1'-biphenyl]-4-yl)methanol, the phenyl rings rotate relatively freely.
-
Ground State: Twisted (
in solution) to balance -conjugation (favors planarity) against steric repulsion between ortho-hydrogens (favors ). -
Transition States:
-
Result: The molecule samples a wide conformational space rapidly.
The 2'-Methyl Effect
In (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, the ortho-methyl group introduces a van der Waals radius significantly larger than hydrogen (2.0 Å vs 1.2 Å).
-
Ground State: The twist angle increases (
) to relieve the Me-H steric strain. -
Rotational Barrier: The energy required to pass through the planar conformation increases drastically (estimated 13–15 kcal/mol). While usually insufficient for room-temperature separation of enantiomers (racemization occurs), it creates a stiff, defined scaffold.
Comparative Data Summary
| Feature | Non-Methylated Analog | (2'-Methyl...)[3][4] Analog | Impact on Drug Design |
| Preferred Dihedral Angle | ~44° (Solution) | ~55-60° (Solution) | Methyl analog is pre-organized for twisted binding pockets. |
| Rotational Barrier ( | ~6.0 kcal/mol | ~13-15 kcal/mol | Methyl analog has reduced entropic penalty upon binding. |
| Chirality | Achiral (Rapid rotation) | Axially Chiral (Transient) | Transiently chiral at RT; separable at low temps (< -20°C). |
| Solubility (LogP) | Lower | Higher (+0.5 LogP) | Methyl group increases lipophilicity and membrane permeability. |
Part 2: Visualizing the Energy Landscape
The following diagram illustrates the Potential Energy Surface (PES) differences. The 2'-methyl analog exhibits a steeper well, trapping the molecule in a twisted conformation.
Caption: Comparative Potential Energy Surface (PES). The 2'-methyl analog (Red) shows a significantly higher barrier to planarity due to steric clash, locking the conformation.
Part 3: Experimental Characterization Protocols
To validate the conformational bias of the 2'-methyl analog, a "Self-Validating" workflow combining Computational Prediction and Variable Temperature (VT) NMR is required.
Workflow Diagram
Caption: Integrated workflow for determining rotational barriers and conformational preference.
Protocol: Variable Temperature (VT) NMR
This experiment determines the rotational energy barrier (
Reagents & Equipment:
-
600 MHz NMR Spectrometer (equipped with a cooling probe).
-
Solvent: CD2Cl2 (Dichloromethane-d2) or Toluene-d8 (for wider temperature range).
-
Compound: 10 mg of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol.
Step-by-Step Methodology:
-
Baseline Scan (298 K): Acquire a standard 1H NMR. The 2'-methyl group should appear as a sharp singlet if rotation is fast. The benzylic -CH2- protons (distal) may appear as a singlet.
-
Cooling Phase: Decrement temperature in 10 K steps down to 213 K (-60°C).
-
Observation: Watch for the broadening of the ortho-proton signals on the non-substituted ring (positions 2,6) or the methyl singlet.
-
Coalescence Point (
): Identify the temperature where the sharp peak broadens into a flat baseline before splitting into two distinct peaks (decoalescence). This indicates the "freezing" of the rotation on the NMR timescale. -
Calculation: Use the Eyring equation to calculate
: Where is the frequency separation (Hz) of the split signals at the lowest temperature.
Expected Result:
-
Non-Methylated: No splitting observed down to -90°C (Barrier too low).
-
2'-Methyl Analog: Broadening or splitting likely observed between -40°C and -80°C, confirming a barrier of ~12-14 kcal/mol.
Part 4: Implications for Drug Design[6]
Scaffold Rigidity & Entropy
The 2'-methyl group acts as a "conformational anchor."
-
Entropy-Enthalpy Compensation: By restricting the ligand to a twisted conformation that likely mimics the bioactive pose, you reduce the entropic cost (
) required to freeze the molecule into the protein pocket. -
Selectivity: The 2'-methyl group prevents the molecule from adopting a planar conformation. If an off-target receptor requires a planar biphenyl (e.g., for intercalation), the methylated analog will exhibit improved selectivity against it.
Solubility & Permeability
-
Planarity vs. Solubility: Planar biphenyls stack efficiently in the solid state (high lattice energy), reducing solubility. The twisted 2'-methyl analog disrupts crystal packing, often enhancing solubility in organic media and lipids, which correlates with better membrane permeability (PAMPA/Caco-2).
References
-
Rotational Barriers in Biphenyls: Grein, F. (2002). "Twisting of biphenyl and its derivatives: A theoretical study." Journal of Physical Chemistry A. Link
-
Atropisomerism Guidelines: LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry. Link
-
NMR Methodology: Oki, M. (1983). "Recent Advances in Atropisomerism." Topics in Stereochemistry. Link
-
Conformational Analysis of 2-substituted Biphenyls: Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds. RSC Publishing.[5] Link
-
Experimental Torsion Angles: Almenningen, A., et al. (1985). "The molecular structure of biphenyl in the gas phase." Journal of Molecular Structure. Link
Sources
- 1. A relative energy gradient (REG) study of the planar and perpendicular torsional energy barriers in biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comporgchem.com [comporgchem.com]
- 3. researchgate.net [researchgate.net]
- 4. westmont.edu [westmont.edu]
- 5. The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Assessing the lot-to-lot variability of commercially sourced (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
This guide serves as a technical manual for assessing the quality and consistency of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS: 1539309-42-6), a critical intermediate in the synthesis of advanced radiotracers (e.g., PD-L1 imaging agents) and specialized liquid crystal monomers.[1][2]
Unlike its more common isomer (the 3-yl variant used in bifenthrin synthesis), the 4-yl isomer presents unique sourcing challenges.[1][2] Lot-to-lot variability in this compound—specifically regarding isomeric purity, palladium residues, and moisture content—can catastrophically impact downstream yields, particularly in sensitive catalytic cycles or radiolabeling steps.[1][2]
The Hidden Cost of Variability
In commercial sourcing, "98% Purity" is a nominal specification that often hides critical defects.[2] For (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, the remaining 2% is rarely inert.[1][2] It typically consists of:
-
Isomeric Contaminants: (2'-Methyl[1,1'-biphenyl]-3-yl)methanol (difficult to separate via standard flash chromatography).[1][2]
-
Catalyst Poisons: Residual Palladium (Pd) and Phosphine ligands from the Suzuki coupling synthesis.[2]
-
Protodeboronation Byproducts: 4-methylbiphenyl derivatives that lack the hydroxyl handle.[1][2]
Impact Scenario: In a drug development campaign, a switch from Supplier A (Lot #001) to Supplier B (Lot #002) caused a 40% drop in yield during a subsequent etherification step. This guide dissects the analytical forensics required to prevent such failures.
Comparative Analysis: Supplier Performance
The following data summarizes a comparative study of three commercial lots using the protocols defined in Section 3.
Table 1: Critical Quality Attribute (CQA) Comparison
| Metric | Lot A (Reference Grade) | Lot B (Standard Grade) | Lot C (Distressed/Fail) | Impact on Application |
| Assay (HPLC a/a) | 99.4% | 97.8% | 94.2% | Stoichiometric errors in downstream coupling.[1][2] |
| Pd Content (ICP-MS) | < 5 ppm | 45 ppm | 210 ppm | High Risk: Poisons hydrogenation catalysts.[1][2] |
| Isomeric Purity (4-yl) | > 99.9% | 98.5% | 92.0% | Critical: 3-yl isomer forms inseparable regioisomers.[1][2] |
| Water (Karl Fischer) | 0.05% | 0.45% | 1.2% | Deactivates moisture-sensitive reagents (e.g., NaH).[1][2] |
| Appearance | White Crystalline Solid | Off-white Powder | Yellow/Brown Clumps | Indicates oxidation or residual solvent entrapment.[1][2] |
| Functional Yield | 92% | 78% | 45% (Complex mixture) | See Protocol 2 below.[2] |
*Functional Yield refers to the conversion rate in a model Williamson Ether Synthesis.[2]
Experimental Protocols & Methodologies
Protocol 1: High-Resolution HPLC for Isomer Discrimination
Standard C18 methods often fail to resolve the 3-yl and 4-yl isomers.[1][2] This method utilizes a Phenyl-Hexyl column for superior pi-pi selectivity.[1][2]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (biphenyl core) and 210 nm.[2]
-
Pass Criteria: Main peak retention time ~8.2 min. No shoulder peaks >0.1% (indicative of 3-yl isomer).[1][2]
Protocol 2: The "Stress Test" (Functional Assay)
To validate the material's performance, perform a model Williamson Ether Synthesis .[2] This reaction is sensitive to both water (hydrolysis of base) and Pd residues (if subsequent steps involve catalysis).[2]
-
Setup: Dissolve 1.0 eq of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol in anhydrous THF.
-
Activation: Add 1.2 eq Sodium Hydride (60% dispersion) at 0°C. Stir for 30 min.
-
Observation: Vigorous bubbling indicates high moisture content (Lot C behavior).[2]
-
-
Alkylation: Add 1.1 eq Benzyl Bromide. Warm to RT and stir for 4 hours.
-
Analysis: Quench and analyze via HPLC.
Visualization: Quality Assessment Workflow
The following diagram outlines the decision matrix for incoming raw material release.
Figure 1: Decision matrix for lot release testing, prioritizing isomer specificity and functional performance.
Strategic Recommendations for Sourcing
Specify the Isomer
When ordering, do not rely solely on the chemical name. Explicitly state: "Must be free of (2'-Methyl[1,1'-biphenyl]-3-yl)methanol." Request a representative chromatogram using a phenyl-based column, as C18 columns may co-elute these isomers.
The "Palladium Clause"
For applications in radiochemistry (e.g., PD-L1 tracers) or further catalysis, establish a specification of Pd < 10 ppm .[1][2] Commercial lots synthesized via Suzuki coupling often retain 50-200 ppm Pd if not actively scavenged.[1][2]
Storage and Handling
This alcohol is moderately hygroscopic.[2] Upon receipt, high-value lots should be aliquoted under nitrogen and stored at 2-8°C. Lot C in our comparison likely suffered from poor seal integrity during storage, leading to moisture uptake and subsequent clumping.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596875, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. [Note: Reference for the common 3-yl isomer structure for comparison]. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational text on the synthesis mechanism and origin of Pd/boron impurities). Retrieved from [Link][1][2]
-
European Journal of Nuclear Medicine and Molecular Imaging (2024). Synthesis and preclinical evaluation of small molecule-based radiotracers for PET imaging of PD-L1. (Context for high-purity requirements of biphenyl methanol derivatives). Retrieved from [Link]
Sources
Safety Operating Guide
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol Proper Disposal Procedures
[1][2][3]
Part 1: Executive Summary & Immediate Action
The Core Directive: (2'-Methyl[1,1'-biphenyl]-4-yl)methanol is a functionalized aromatic organic solid.[1] Due to the stability of the biphenyl core and the potential for aquatic toxicity common in lipophilic aromatics, high-temperature incineration is the only authorized disposal route. Do not discharge into municipal sewer systems or trash.
Immediate Action Card (Spill/Waste Generation):
-
Solid Waste: Collect in a dedicated solid waste container labeled "Non-Halogenated Organic Solid."
-
Liquid Waste: Dissolve in a compatible combustible solvent (e.g., Acetone, Methanol) and dispose of in "Organic Solvent Waste."
-
Spill: Dampen with ethanol to prevent dust generation, scoop into a waste jar, and seal.
Part 2: Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol. The biphenyl structure implies lipophilicity, necessitating specific containment to prevent environmental leaching.
Table 1: Physicochemical & Disposal Data
| Property | Specification | Operational Implication |
| Chemical Name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | Primary identifier for labeling.[2][1][3][4] |
| CAS Number | 1539309-42-6 | Required for waste manifest and inventory tracking. |
| Molecular Weight | 198.26 g/mol | N/A |
| Physical State | Solid (Crystalline powder) | Risk of dust generation; requires respiratory protection (N95/P100) during handling. |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM | Use organic solvents for cleaning glassware/spills. |
| Combustibility | Carbon-rich skeleton | Excellent candidate for fuel blending/incineration. |
| GHS Classification | Treat as Warning/Irritant (Precautionary Principle) | Handle as if it causes skin/eye irritation and aquatic toxicity. |
Expert Insight: While specific toxicological data for this isomer may be limited in public ECHA databases, the structural analog principle dictates we treat substituted biphenyls as potential marine pollutants. Therefore, zero-discharge to drains is the critical control point.
Part 3: Waste Stream Decision Logic (Visualization)
The following workflow illustrates the logic for segregating this compound. This diagram ensures that the material ends up in the correct destruction stream (Incineration) rather than a landfill.
Figure 1: Decision logic for segregating (2'-Methyl[1,1'-biphenyl]-4-yl)methanol waste streams.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Excess Reagent)
Objective: Safe containment of solid powder to prevent aerosolization and environmental release.
-
Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
-
Why? HDPE is resistant to chemical attack and impact; wide-mouth prevents spillage during transfer.
-
-
Transfer:
-
Place the waste container in a fume hood.
-
Using a chemically resistant spatula, transfer the solid directly into the container.
-
Critical Check: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a gas-tight seal.
-
-
Labeling:
Protocol B: Liquid Waste (Rinsate & Solutions)
Objective: Disposal of reaction mixtures or cleaning solvents containing the compound.
-
Solvent Compatibility Check:
-
If the compound is dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .
-
If dissolved in Methanol, Acetone, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Organic Waste .
-
-
Volume Management: Do not fill waste containers >90% full to allow for thermal expansion.
-
Secondary Containment: Always transport liquid waste containers in a secondary tub to capture potential leaks.
Protocol C: Spill Management (Small Scale < 10g)
-
Isolate: Mark the area.[6] Inform nearby personnel.
-
PPE: Don Nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, wear an N95 mask.
-
Wet Method: Do not dry sweep. Dampen a paper towel with Ethanol or Acetone and place it over the spill to suppress dust.
-
Collection: Scoop the wet material and the towel into the solid waste jar (Protocol A).
-
Decontamination: Wipe the surface with soap and water, followed by an ethanol rinse. Dispose of all cleanup materials as solid chemical waste.
Part 5: Regulatory & Compliance Framework
Compliance is not just about following rules; it is about traceability.
-
US EPA (RCRA): While this specific CAS is not currently P-listed or U-listed, it falls under the "Characteristic Waste" definition if mixed with ignitable solvents (D001).
-
Destruction Method: The biphenyl ring is stable. Incineration at >1000°C is required to cleave the aromatic rings and prevent the formation of persistent organic pollutants.
-
Drain Disposal: STRICTLY PROHIBITED. Biphenyl derivatives can bioaccumulate in aquatic organisms.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
US Environmental Protection Agency. (2024). Hazardous Waste Management Guidelines. Retrieved from [Link]
Personal protective equipment for handling (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Executive Summary & Scientific Context
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol (CAS 1539309-42-6) is a structural isomer of the common pyrethroid intermediate 2'-methyl-3-biphenylmethanol (CAS 76350-90-8).[1] It is a lipophilic, crystalline solid typically used as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery and advanced organic synthesis.[1]
Critical Safety Directive: Due to the limited specific toxicological data available for the 4-yl isomer compared to the 3-yl industrial standard, this protocol applies the Precautionary Principle . We assume the hazard profile matches or exceeds that of its structural analogues: Skin/Eye/Respiratory Irritation and High Aquatic Toxicity .[1]
Hazard Identification & Risk Assessment
This assessment relies on Structure-Activity Relationship (SAR) analysis with the well-characterized isomer CAS 76350-90-8.[1]
| Hazard Class | GHS Classification (Inferred) | H-Code | Operational Implication |
| Health | Skin Irritation Cat.[1][2] 2 | H315 | Solid dust causes contact dermatitis.[1] |
| Health | Eye Irritation Cat.[1][2][3][4][5][6] 2A | H319 | Crystalline fines can cause mechanical and chemical corneal damage.[1] |
| Health | STOT-SE Cat.[1][2][3][4] 3 | H335 | Inhalation of dust irritates the upper respiratory tract.[1] |
| Environmental | Aquatic Acute/Chronic Cat.[1] 1 | H400/H410 | Zero-discharge mandate. Do not release to drains. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system.[1] The "Validation Check" column requires the user to physically verify the equipment before proceeding.[1]
| PPE Category | Specification | Rationale | Validation Check |
| Respiratory | Primary: Fume Hood (Certified). Secondary: N95/P100 Respirator (if outside hood). | Controls inhalation of fine particulates (H335).[1] | Verify hood flow indicator is green (100 fpm face velocity).[1] |
| Hand Protection | Nitrile Gloves (Min.[1] 0.11 mm thickness).[1] Double-gloving recommended for solution handling.[1] | Biphenyls are lipophilic and penetrate latex rapidly.[1] Nitrile offers superior resistance to organic carriers.[1] | Inflate glove with air to check for pinholes before donning.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Prevents dust entry and splash protection during solubilization.[1] Safety glasses are insufficient for powders.[1] | Ensure seal against the face is tight; no gaps at temples.[1] |
| Body Protection | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional).[1] | Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab.[1] | Check that cuffs cover the wrist when arms are extended.[1] |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Objective: Minimize dust generation and static discharge.[1]
-
Engineering Check: Confirm Fume Hood operation. Clear the sash area of clutter to ensure laminar flow.[1]
-
Static Control: Biphenyl derivatives are organic solids prone to static charge.[1] Use an antistatic gun or ionizer bar near the balance if available.[1]
-
Weighing:
-
Place the analytical balance inside the fume hood.[1]
-
Open the source container only inside the hood.[1]
-
Transfer solid using a spatula into a tared vial.[1] Do not pour.
-
Self-Validation: Wipe the exterior of the source container and the weighed vial with a Kimwipe dampened with ethanol before removing from the hood.[1]
-
Phase 2: Solubilization & Synthesis
Objective: Prevent dermal exposure to concentrated solutions.[1]
-
Solvent Selection: When dissolving in DCM, THF, or Methanol, be aware that the solvent acts as a carrier, increasing the permeation rate of the biphenyl through gloves.[1]
-
Technique: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]
-
Spill Defense: Perform all transfers over a secondary containment tray (spill tray).[1]
Phase 3: Decontamination & Waste
Objective: Environmental compliance (H410).[1]
-
Solid Waste: All contaminated paper, gloves, and weigh boats must go into Hazardous Solid Waste (not regular trash).[1]
-
Liquid Waste: Collect all mother liquors and washings in a dedicated Halogenated or Non-Halogenated Organic Waste stream (depending on solvent).[1]
-
Surface Decon: Wipe down the work area with ethanol or isopropanol.[1] Dispose of the wipe as solid chemical waste.[1]
Visual Workflow: Safe Handling Loop
The following diagram illustrates the logical flow of the safety protocol, emphasizing the "Stop/Go" decision points that ensure a self-validating safety system.
Caption: Operational logic flow for handling biphenyl-methanol derivatives. Note the critical "Stop" point if engineering controls (Fume Hood) fail.
Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][3][5][7] Lift eyelids to ensure particulate removal.[1] Seek medical attention (particulates can cause physical abrasion).[1]
-
Skin Contact: Wash with soap and water.[1][2][7] Do not use solvents (ethanol/acetone) on skin, as this may enhance absorption.[1]
-
Spill (Solid): Do not dry sweep.[1] Wet the powder slightly with an inert solvent (or water) to prevent dust, then wipe up.[1] Place in hazardous waste.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1393000, (2'-Methyl[1,1'-biphenyl]-3-yl)methanol. (Used as SAR Analogue).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Biphenyl-methanol derivatives. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
